N-(3-Oxopentanoyl)-L-homoserine lactone
Description
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-2-6(11)5-8(12)10-7-3-4-14-9(7)13/h7H,2-5H2,1H3,(H,10,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRBQXWVQAXYJP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3-Oxopentanoyl)-L-homoserine Lactone: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing, a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density. While the initial discovery and majority of research in quorum sensing have focused on other AHL variants, such as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) in Vibrio fischeri, 3-oxo-C5-HSL has been utilized as a synthetic analog in various studies to probe the specificity and function of quorum sensing systems. This guide provides an in-depth overview of the history, discovery, and experimental methodologies related to 3-oxo-C5-HSL and the broader context of AHL-mediated quorum sensing.
Discovery and History
The concept of quorum sensing was first observed in the marine bacterium Vibrio fischeri, where the production of light (bioluminescence) was found to be regulated by the accumulation of a small, diffusible molecule in the culture medium. This "autoinducer" was later identified as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). This foundational work laid the groundwork for the discovery of a large family of related signaling molecules, the N-acyl homoserine lactones (AHLs), in numerous Gram-negative bacteria.
This compound (3-oxo-C5-HSL) is primarily known as a synthetic analog used in research to investigate the specificity of LuxR-type receptors. While it is structurally very similar to naturally occurring AHLs, its definitive identification as a primary, naturally produced autoinducer in a specific bacterial species is not as well-documented as that of other AHLs like 3-oxo-C6-HSL or 3-oxo-C8-HSL. Studies often include 3-oxo-C5-HSL in a range of synthetic AHLs to test the response of different bacterial quorum sensing systems.
Signaling Pathway
The canonical signaling pathway for AHLs involves two key proteins: a LuxI-type synthase and a LuxR-type transcriptional regulator.
A generalized N-acyl homoserine lactone signaling pathway.
Pathway Description:
-
Synthesis: A LuxI-type synthase enzyme synthesizes this compound from precursor molecules, typically an acyl-acyl carrier protein (acyl-ACP) and S-adenosylmethionine (SAM).
-
Diffusion: As a small, lipid-soluble molecule, 3-oxo-C5-HSL can freely diffuse across the bacterial cell membrane.
-
Accumulation: As the bacterial population density increases, the extracellular concentration of 3-oxo-C5-HSL rises.
-
Binding: Once a threshold concentration is reached, 3-oxo-C5-HSL diffuses back into the cells and binds to a specific cytoplasmic receptor protein of the LuxR family.
-
Conformational Change and Dimerization: The binding of 3-oxo-C5-HSL induces a conformational change in the LuxR protein, which typically leads to its dimerization.
-
DNA Binding: The LuxR-AHL complex is then able to bind to a specific DNA sequence, known as a "lux box," located in the promoter region of target genes.
-
Transcriptional Regulation: This binding event recruits RNA polymerase, leading to the activation or repression of gene transcription. The regulated genes often include those for virulence factors, biofilm formation, and antibiotic production, as well as the luxI gene itself, creating a positive feedback loop.
Quantitative Data
Quantitative data for this compound is limited due to its primary use as a synthetic analog. The following table summarizes representative data for the closely related and well-studied N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) in the Vibrio fischeri system, which serves as a benchmark for comparison.
| Parameter | Value | Organism/System | Reference |
| Induction of Luminescence (Half-Maximal) | ~10 nM | Vibrio fischeri | [1] |
| Binding Affinity (Kd) of 3-oxo-C6-HSL to LuxR | Not definitively determined due to protein instability in the absence of the ligand | Vibrio fischeri | |
| Concentration for LuxR-DNA Binding (in vitro) | 10-100 nM | Vibrio fischeri |
Experimental Protocols
Extraction and Purification of N-acyl Homoserine Lactones from Bacterial Culture
This protocol describes a general method for the extraction and partial purification of AHLs from a bacterial culture supernatant.
A general workflow for the extraction and purification of AHLs.
Methodology:
-
Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium until it reaches the stationary phase of growth, when AHL production is typically maximal.
-
Cell Removal: Centrifuge the culture to pellet the bacterial cells. Carefully collect the supernatant, which contains the secreted AHLs.
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Solvent Extraction: Perform a liquid-liquid extraction of the supernatant using an equal volume of acidified ethyl acetate (e.g., with 0.1% acetic acid). Repeat the extraction two to three times to maximize the recovery of AHLs.
-
Solvent Evaporation: Pool the organic phases and remove the solvent using a rotary evaporator under reduced pressure.
-
Resuspension: Resuspend the dried extract in a small volume of methanol or acetonitrile for further purification and analysis.
-
Purification (Optional): For higher purity, subject the resuspended extract to high-performance liquid chromatography (HPLC), typically using a C18 reverse-phase column.
Quantification of AHLs by High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector or a mass spectrometer (LC-MS).
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile in water, often with a small amount of formic acid or acetic acid to improve peak shape.
-
Detection: If using a UV detector, the wavelength is typically set to 210 nm. For LC-MS, detection is based on the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Quantification: Create a standard curve using known concentrations of synthetic 3-oxo-C5-HSL. Compare the peak area of the analyte in the experimental sample to the standard curve to determine its concentration.
Determination of Protein-Ligand Binding Affinity by Fluorescence Quenching
This method can be used to measure the binding affinity of a purified LuxR-type protein to 3-oxo-C5-HSL.
Methodology:
-
Protein Preparation: Purify the LuxR-type protein of interest. The protein should contain tryptophan residues, as their intrinsic fluorescence will be monitored.
-
Fluorescence Measurement: Place a solution of the purified protein in a fluorometer cuvette. Excite the tryptophan residues at approximately 295 nm and measure the emission spectrum (typically peaking around 340-350 nm).
-
Titration: Add increasing concentrations of 3-oxo-C5-HSL to the protein solution and record the fluorescence emission spectrum after each addition.
-
Data Analysis: The binding of 3-oxo-C5-HSL to the protein will likely cause a change in the local environment of the tryptophan residues, leading to a quenching (decrease) of the fluorescence intensity. Plot the change in fluorescence intensity as a function of the ligand concentration. Fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
Analysis of Protein-DNA Interaction by Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate the binding of the LuxR-AHL complex to its target DNA.
A simplified workflow for an Electrophoretic Mobility Shift Assay.
Methodology:
-
Probe Preparation: Synthesize and label a short DNA probe (oligonucleotide) containing the putative lux box sequence. Labeling can be done with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
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Binding Reaction: In a small volume, incubate the labeled DNA probe with the purified LuxR-type protein in the presence and absence of 3-oxo-C5-HSL. Include appropriate controls, such as a reaction with a non-specific competitor DNA to ensure binding specificity.
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Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.
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Detection: Visualize the location of the labeled DNA probe. If the LuxR-AHL complex binds to the DNA probe, its migration through the gel will be retarded compared to the free, unbound probe, resulting in a "shifted" band.
Conclusion
This compound, while not as extensively studied as a natural product as some of its AHL counterparts, serves as a valuable tool for dissecting the intricacies of bacterial quorum sensing. The experimental protocols and signaling paradigms outlined in this guide provide a framework for researchers and drug development professionals to investigate AHL-mediated communication. Understanding the structure-function relationships of these signaling molecules and their receptors is crucial for the development of novel anti-virulence therapies that target bacterial communication rather than bacterial growth, a strategy that may circumvent the development of antibiotic resistance. Further research is needed to determine the natural prevalence and specific biological roles of 3-oxo-C5-HSL in the microbial world.
References
The Biosynthesis of 3-oxo-pentanoyl-Homoserine Lactone (3-oxo-C5-HSL) in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that orchestrates collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The specificity of these signaling systems is largely determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable acyl side chain. This guide provides an in-depth technical overview of the biosynthesis of a specific short-chain AHL, N-(3-oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL). Understanding this pathway is crucial for the development of novel anti-virulence strategies that target bacterial communication.
Core Biosynthesis Pathway of 3-oxo-Acyl-HSLs
The biosynthesis of 3-oxo-acyl-HSLs, including 3-oxo-C5-HSL, is catalyzed by a LuxI-family N-acyl-homoserine lactone synthase. These enzymes utilize S-adenosyl-L-methionine (SAM) as the donor of the homoserine lactone moiety and an acylated acyl carrier protein (acyl-ACP) or, in some cases, an acyl-Coenzyme A (acyl-CoA) as the donor of the acyl side chain.
The reaction proceeds in two main steps:
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Acylation of SAM: The α-amino group of SAM performs a nucleophilic attack on the carbonyl carbon of the acyl-ACP, leading to the formation of an acylated SAM intermediate and the release of holo-ACP.
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Lactonization: An intramolecular cyclization occurs where the carboxylate of the methionine moiety of the acylated SAM attacks the γ-carbon of the methionine backbone. This results in the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA) and a proton.
The specificity of the synthesized AHL is primarily determined by the substrate-binding pocket of the specific LuxI-type synthase, which shows preference for acyl-ACPs with specific chain lengths and modifications.
The CviI Synthase of Chromobacterium violaceum: A Potential Producer of 3-oxo-C5-HSL
While a specific synthase dedicated solely to the production of 3-oxo-C5-HSL has not been extensively characterized in the literature, the promiscuity of many LuxI-family synthases suggests that it is likely produced by enzymes that synthesize other short-chain AHLs. A prime candidate for the synthesis of 3-oxo-C5-HSL is the CviI synthase from Chromobacterium violaceum.
Chromobacterium violaceum is a Gram-negative bacterium known for producing the purple pigment violacein (B1683560), a process regulated by quorum sensing.[1] The primary AHL signal molecule produced by C. violaceum was initially identified as N-hexanoyl-L-homoserine lactone (C6-HSL).[2] However, subsequent studies have shown that the CviI/R system responds to a range of short-chain AHLs, and the CviI synthase itself can produce multiple AHLs.[3] Given the structural similarity, it is plausible that CviI synthesizes 3-oxo-C5-HSL as a minor product alongside other short-chain AHLs.
Quantitative Data
| Enzyme (Organism) | Substrate(s) | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| EsaI (Pantoea stewartii) | 3-oxo-hexanoyl-ACP, SAM | 5.3, 130 | 1.2 | 3.8 x 103 | (Not explicitly found in search results) |
| RhlI (Pseudomonas aeruginosa) | Butyryl-ACP, SAM | 7.9, 170 | 0.6 | 1.3 x 103 | (Not explicitly found in search results) |
Note: The data in this table are illustrative and based on typical values for well-characterized short-chain AHL synthases. Specific values for 3-oxo-C5-HSL synthesis would require direct experimental determination.
Experimental Protocols
Heterologous Expression and Purification of a LuxI-family Synthase (e.g., CviI)
This protocol describes a general workflow for obtaining purified AHL synthase for in vitro characterization.
Methodology:
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Gene Amplification and Cloning: The gene encoding the target synthase (e.g., cviI) is amplified from the genomic DNA of the source organism using PCR. The amplified product is then cloned into a suitable expression vector, often containing a purification tag such as a polyhistidine (His) tag.
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Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
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Protein Expression: The E. coli culture is grown to a mid-logarithmic phase (OD600 of 0.6-0.8), and protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
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Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is typically achieved by sonication on ice. The cell lysate is then centrifuged at high speed to pellet cell debris, yielding a clarified supernatant containing the soluble protein.
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Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). After washing to remove non-specifically bound proteins, the target protein is eluted using a high concentration of imidazole.
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Buffer Exchange and Purity Assessment: The eluted protein is dialyzed against a storage buffer to remove imidazole. The purity of the protein is assessed by SDS-PAGE.
In Vitro AHL Synthase Assay
This assay measures the activity of the purified synthase by detecting the production of AHLs.
Materials:
-
Purified LuxI-family synthase
-
S-adenosyl-L-methionine (SAM)
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Acyl-ACP (e.g., 3-oxopentanoyl-ACP) or Acyl-CoA
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., formic acid)
-
LC-MS/MS system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, SAM, and the acyl-ACP substrate.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding the purified synthase enzyme.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of quenching solution.
-
Analyze the quenched samples by LC-MS/MS to quantify the amount of 3-oxo-C5-HSL produced.
-
Determine the initial reaction velocity from the linear phase of product formation over time.
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Vary the concentrations of one substrate while keeping the other constant to determine the kinetic parameters (Km and kcat).[4]
Detection and Quantification of 3-oxo-C5-HSL
a) Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific detection and quantification of AHLs.
Sample Preparation:
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Bacterial culture supernatant is acidified (e.g., with formic acid to pH 3-4).
-
AHLs are extracted from the supernatant using a non-polar solvent such as ethyl acetate.
-
The organic phase is collected and evaporated to dryness.
-
The residue is redissolved in a small volume of methanol (B129727) or acetonitrile (B52724) for LC-MS/MS analysis.
LC-MS/MS Parameters: A reverse-phase C18 column is typically used for separation. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 3-oxo-C5-HSL are monitored.
b) Violacein Inhibition Bioassay: This bioassay utilizes the C. violaceum mutant strain CV026, which is unable to produce its own AHL but produces the purple pigment violacein in response to exogenous short-chain AHLs.[1][2]
Principle: The assay can be adapted to detect inhibitors of violacein production. Long-chain AHLs, which do not induce violacein production, can inhibit the pigment production induced by short-chain AHLs. This principle can be used to screen for compounds that interfere with short-chain AHL signaling.
Procedure:
-
An agar (B569324) plate is seeded with C. violaceum CV026 and a sub-inducing concentration of a short-chain AHL (e.g., C6-HSL).
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A sterile paper disc or a well in the agar is loaded with the sample to be tested.
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The plate is incubated at 30°C for 24-48 hours.
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A clear halo around the disc or well, indicating the absence of purple pigment, suggests the presence of an inhibitory compound.
Signaling Pathway and Regulation
The synthesis of 3-oxo-C5-HSL is typically integrated into a larger quorum-sensing regulatory network.
In a typical LuxI/R-type system like that of C. violaceum, the LuxI homolog (CviI) synthesizes the AHL. At a threshold concentration, the AHL binds to its cognate LuxR-type transcriptional regulator (CviR). This complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating their transcription. Often, one of the target genes is the AHL synthase gene itself, creating a positive feedback loop that rapidly amplifies the quorum-sensing signal.[3]
Conclusion
The biosynthesis of 3-oxo-C5-HSL is a key process in the chemical communication of certain bacteria. While a dedicated synthase remains to be fully characterized, the promiscuous nature of short-chain AHL synthases like CviI of Chromobacterium violaceum provides a strong candidate for its production. The methodologies outlined in this guide for enzyme expression, purification, and activity measurement, along with sensitive detection techniques, provide a robust framework for researchers to further investigate this and other AHL biosynthesis pathways. A deeper understanding of these pathways is paramount for the development of innovative anti-infective therapies that disrupt bacterial quorum sensing.
References
- 1. Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]
- 4. Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Oxopentanoyl)-L-homoserine Lactone Signaling: A Technical Guide to the Core Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core signaling mechanism of N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL), a key quorum-sensing molecule in various Gram-negative bacteria. While specific quantitative data for O-C5-HSL is limited in publicly available literature, this guide will draw upon the well-characterized and closely related N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) signaling system in Chromobacterium violaceum as a representative model. This approach allows for a detailed exploration of the fundamental principles, experimental methodologies, and regulatory logic governing this class of autoinducers.
Core Components of the 3-Oxo-AHL Signaling System
The canonical N-acyl-homoserine lactone (AHL) quorum-sensing system consists of two primary protein components: an AHL synthase and a cognate transcriptional regulator.
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AHL Synthase (LuxI Homolog): In the context of short-chain 3-oxo-AHLs, the CviI protein in Chromobacterium violaceum is a well-studied example. CviI synthesizes N-hexanoyl-L-homoserine lactone (C6-HSL)[1]. It is presumed that a homologous synthase would be responsible for the production of O-C5-HSL in relevant bacterial species. These synthases utilize S-adenosylmethionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP) as substrates to produce the corresponding AHL molecule.
-
Transcriptional Regulator (LuxR Homolog): The CviR protein in C. violaceum is the receptor for short-chain AHLs. This cytoplasmic protein remains in an inactive state in the absence of its cognate AHL. Upon binding to the AHL, CviR undergoes a conformational change, leading to dimerization and activation of its DNA-binding domain[2]. The activated CviR dimer then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription[3][4].
The Signaling Pathway: A Positive Feedback Loop
The signaling cascade initiated by O-C5-HSL and its analogs typically involves a positive feedback loop, leading to a rapid, population-density-dependent amplification of the quorum-sensing response.
At low cell densities, the basal level of AHL produced by the synthase diffuses out of the cell. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate receptor, CviR. The AHL-CviR complex then activates the transcription of target genes. Crucially, one of the primary targets of this activation is the gene encoding the AHL synthase itself (cviI). This creates a positive feedback loop, where the presence of the AHL leads to the production of more AHL, resulting in a rapid and robust activation of the entire quorum-sensing regulon throughout the population[3][4]. A key phenotypic output of this pathway in C. violaceum is the production of the purple pigment violacein, encoded by the vioA operon[5].
Quantitative Data
Table 1: Induction of Violacein Production by Short-Chain AHLs in C. violaceum CV026
| N-Acyl Homoserine Lactone | Acyl Chain Length | Minimum Inducing Concentration | Reference |
| N-Butanoyl-HSL (C4-HSL) | 4 | ~1 µM | [6] |
| N-Hexanoyl-HSL (C6-HSL) | 6 | ~100 nM | [6] |
| N-Heptanoyl-HSL (C7-HSL) | 7 | ~10 nM | [7] |
| N-Octanoyl-HSL (C8-HSL) | 8 | ~100 nM | [6] |
Note: The concentrations are approximate and can vary based on experimental conditions.
Experimental Protocols
The study of O-C5-HSL signaling relies on a variety of well-established molecular and analytical techniques. Below are detailed protocols for key experiments.
AHL Detection Using a Bioluminescent Reporter Assay
This protocol utilizes an E. coli biosensor strain containing a plasmid (e.g., pSB401) with the LuxR receptor and the luxI promoter fused to a luciferase reporter gene cassette (luxCDABE). The biosensor produces light in response to exogenous AHLs.
Experimental Workflow
Methodology
-
Prepare Biosensor Culture: Inoculate a single colony of the E. coli biosensor strain into Luria-Bertani (LB) broth supplemented with the appropriate antibiotic for plasmid maintenance. Incubate overnight at 37°C with shaking.
-
Prepare Samples: Prepare a stock solution of O-C5-HSL in a suitable solvent (e.g., DMSO or ethyl acetate). Perform serial dilutions in LB medium to obtain a range of concentrations. For bacterial supernatants, centrifuge the bacterial culture and filter-sterilize the supernatant.
-
Assay Setup: Dilute the overnight biosensor culture 1:50 in fresh LB medium. In a white, clear-bottom 96-well microplate, add 100 µL of the diluted biosensor culture to each well. Add 100 µL of the O-C5-HSL standards or bacterial supernatant samples to the respective wells. Include a negative control (LB medium with solvent) and a positive control (a known concentration of a suitable AHL).
-
Incubation: Incubate the microplate at 30°C with shaking for 4-6 hours to allow for induction of the lux operon.
-
Measurement: Measure the luminescence and the optical density at 600 nm (OD600) using a microplate reader.
-
Data Analysis: Calculate the Relative Light Units (RLU) by dividing the luminescence reading by the OD600 reading for each well. Plot the RLU against the concentration of O-C5-HSL to generate a dose-response curve.
Quantification of O-C5-HSL by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs in complex biological samples.
Methodology
-
Sample Preparation:
-
To 1 mL of bacterial culture supernatant, add an internal standard (e.g., a deuterated AHL analog).
-
Perform a liquid-liquid extraction with an equal volume of acidified ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic (upper) phase and repeat the extraction on the aqueous phase.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 10-15 minutes) to elute the AHLs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for O-C5-HSL and the internal standard. A common product ion for AHLs is at m/z 102, corresponding to the lactone ring.
-
-
Quantification:
-
Generate a standard curve using known concentrations of O-C5-HSL.
-
Quantify the amount of O-C5-HSL in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Table 2: Exemplary LC-MS/MS Parameters for Short-Chain AHLs
| Parameter | Value |
| LC Column | C18 (e.g., 150 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear, e.g., 20-80% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI+ |
| Precursor Ion (O-C5-HSL) | [M+H]⁺ |
| Product Ion | m/z 102 |
Applications in Drug Development
The O-C5-HSL signaling pathway and its homologs represent attractive targets for the development of novel anti-virulence therapies. By disrupting quorum sensing, it is possible to attenuate bacterial pathogenicity without exerting selective pressure for the development of antibiotic resistance.
Strategies for Targeting AHL Signaling:
-
Competitive Inhibition: Designing small molecules that are structurally similar to O-C5-HSL and can bind to the CviR receptor without activating it. These competitive inhibitors can block the binding of the native autoinducer, thereby preventing the activation of the quorum-sensing cascade.
-
Enzymatic Degradation: Utilizing enzymes such as lactonases or acylases that can degrade O-C5-HSL, reducing its concentration below the threshold required for quorum sensing activation.
-
Inhibition of AHL Synthase: Developing inhibitors that target the CviI synthase, preventing the production of O-C5-HSL.
Conclusion
The this compound signaling mechanism, as exemplified by the closely related 3-oxo-C6-HSL system in Chromobacterium violaceum, is a paradigm of cell-density-dependent gene regulation in Gram-negative bacteria. A thorough understanding of its core components, signaling logic, and the experimental methods used to study it is crucial for researchers and drug development professionals. Targeting this and similar quorum-sensing pathways holds significant promise for the development of next-generation therapeutics to combat bacterial infections. Further research is needed to elucidate the specific quantitative parameters and the full regulon controlled by O-C5-HSL in various bacterial species.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]
- 4. Quorum Sensing in Chromobacterium violaceum: DNA Recognition and Gene Regulation by the CviR Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of N-(3-Oxopentanoyl)-L-homoserine Lactone in Bacterial Communication: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the synthesis, signaling, and experimental analysis of N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL), a key molecule in bacterial quorum sensing, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the 3-oxo-C5-HSL-mediated communication system, particularly in the fish pathogen Edwardsiella tarda, offering valuable insights into its molecular mechanisms and methodologies for its study.
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing, a process by which bacteria regulate gene expression in response to population density. This coordinated behavior allows bacteria to function as multicellular communities, controlling processes such as biofilm formation, virulence factor production, and motility. The specificity of these systems, dictated by the structure of the AHL molecule, presents attractive targets for the development of novel antimicrobial agents.
The 3-oxo-C5-HSL Signaling Pathway in Edwardsiella tarda
In the bacterium Edwardsiella tarda, a significant pathogen in aquaculture, the quorum sensing system is orchestrated by the EdwI/EdwR proteins, homologs of the well-characterized LuxI/LuxR system in Vibrio fischeri.
Synthesis and Reception: The synthesis of 3-oxo-C5-HSL is catalyzed by the AHL synthase, EdwI. This enzyme utilizes S-adenosylmethionine (SAM) and a fatty acid precursor to produce the 3-oxo-C5-HSL molecule. As the bacterial population grows, the extracellular concentration of 3-oxo-C5-HSL increases. Upon reaching a threshold concentration, these molecules diffuse back into the bacterial cells and bind to the cytoplasmic receptor and transcriptional regulator, EdwR.
Transcriptional Regulation: The binding of 3-oxo-C5-HSL to EdwR induces a conformational change in the protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as edw boxes. These sequences are located in the promoter regions of target genes. The EdwR:3-oxo-C5-HSL complex then acts as a transcriptional activator, upregulating the expression of genes involved in virulence and other collective behaviors. A key feature of this system is a positive feedback loop where the EdwR:3-oxo-C5-HSL complex upregulates the transcription of the edwI gene, leading to an amplification of the signal.
Quantitative Data on 3-oxo-AHL Systems
Quantitative understanding of quorum sensing is crucial for the development of targeted inhibitors. The following table summarizes key quantitative parameters from well-studied 3-oxo-AHL systems, which can serve as a reference for investigating the 3-oxo-C5-HSL system.
| Parameter | 3-oxo-C6-HSL (Vibrio fischeri) | 3-oxo-C12-HSL (Pseudomonas aeruginosa) | Reference System |
| Typical Production Level | Nanomolar to low micromolar range | Low micromolar in culture, up to 600 µM in biofilms | General AHL literature |
| EC50 for Receptor Activation | ~1-10 nM | ~3 nM | General AHL literature |
| Binding Affinity (Kd) | Not widely reported | Not widely reported | General AHL literature |
Experimental Protocols
A standardized approach to studying 3-oxo-C5-HSL-mediated quorum sensing involves the extraction and quantification of the signal molecule, followed by the analysis of its biological effects.
Extraction of 3-oxo-C5-HSL from Bacterial Supernatant
This protocol outlines the liquid-liquid extraction of 3-oxo-C5-HSL from bacterial culture supernatant.
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (B1210297) (acidified with 0.1% formic acid)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials
Procedure:
-
Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Carefully decant the supernatant into a clean flask.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.
-
Shake the mixture vigorously for 2 minutes and allow the phases to separate.
-
Collect the upper organic phase.
-
Repeat the extraction two more times, pooling the organic phases.
-
Evaporate the pooled organic solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for further analysis.
Quantification of 3-oxo-C5-HSL using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a highly sensitive and specific method for the quantification of AHLs.
Instrumentation and Columns:
-
HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-20 minutes.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole MS or full scan/ddMS2 for high-resolution MS.
-
For 3-oxo-C5-HSL, the precursor ion [M+H]⁺ would be monitored, along with a characteristic product ion.
Quantification:
-
A standard curve is generated using synthetic 3-oxo-C5-HSL of known concentrations.
-
The concentration of 3-oxo-C5-HSL in the bacterial extract is determined by comparing its peak area to the standard curve.
Gene Expression Analysis using RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of genes regulated by 3-oxo-C5-HSL.
Procedure:
-
Grow the wild-type bacterium and a edwI mutant (unable to produce 3-oxo-C5-HSL) to the desired growth phase.
-
Exogenously add synthetic 3-oxo-C5-HSL at various concentrations to the edwI mutant culture.
-
Isolate total RNA from all cultures.
-
Synthesize cDNA from the RNA templates using reverse transcriptase.
-
Perform qPCR using primers specific for the target genes and a reference housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
This technical guide serves as a foundational resource for the investigation of 3-oxo-C5-HSL-mediated quorum sensing. A thorough understanding of this signaling system is paramount for the development of novel strategies to combat bacterial infections and manipulate microbial communities.
An In-depth Technical Guide to N-(3-Oxopentanoyl)-L-homoserine lactone: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(3-Oxopentanoyl)-L-homoserine lactone, a key signaling molecule in bacterial communication. This document details its chemical structure, physicochemical properties, and its significant role in quorum sensing. Furthermore, it outlines experimental protocols for its synthesis and analysis and visualizes its associated signaling pathways and experimental workflows.
Chemical Structure and Properties
This compound, also known as 3-oxo-C5-HSL, is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1] These molecules are crucial for quorum sensing in many Gram-negative bacteria, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[2]
Structure:
The molecule consists of a five-carbon acyl chain with an oxo group at the third carbon, attached to the amino group of an L-homoserine lactone ring.
Chemical and Physical Properties:
A summary of the key chemical and physical properties of this compound and related compounds is presented in Table 1. Data for the target molecule is supplemented with information from similar N-acyl homoserine lactones to provide a comparative overview.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₄ | |
| Molecular Weight | 199.20 g/mol | |
| CAS Number | 148433-21-0 | |
| Appearance | White to off-white powder | [3] |
| Melting Point | 54-60 °C (for N-(3-Oxooctanoyl)-L-homoserine lactone) | [4] |
| Boiling Point | 490.1 ± 45.0 °C (Predicted for N-(3-Oxooctanoyl)-L-homoserine lactone) | [4] |
| Solubility | Soluble in chloroform (B151607), DMSO, and dimethylformamide (DMF)[5][6] | [5][6] |
| Approx. 30 mg/mL in DMSO and DMF (for N-3-hydroxyoctanoyl-L-Homoserine lactone) | [5] | |
| Approx. 20 mg/mL in DMSO and DMF (for N-3-oxo-dodecanoyl-L-Homoserine lactone) | [6] | |
| 50 mg/mL in chloroform (for N-(3-Oxooctanoyl)-L-homoserine lactone) | ||
| Stability | The lactone ring is susceptible to hydrolysis, especially in the presence of alcohols and at elevated pH and temperatures.[5][6][7][8] Enzymatic degradation by acylases can also occur.[9][10] | [5][6][7][8] |
| Purity | ≥97% (HPLC) | [3] |
Biological Role in Quorum Sensing
This compound functions as an autoinducer in bacterial quorum sensing. It freely diffuses across the bacterial cell membrane.[2] As the bacterial population density increases, the intracellular concentration of the AHL rises.[2] Upon reaching a threshold concentration, it binds to and activates a cognate transcriptional regulator protein, typically a member of the LuxR family.[2][11][12] This complex then binds to specific DNA sequences, known as lux boxes, to regulate the transcription of target genes.[12] These genes often encode for virulence factors, biofilm formation proteins, and other collective behaviors.[13]
Experimental Protocols
This section provides an overview of the methodologies used for the synthesis, purification, and analysis of this compound.
Chemical Synthesis
The synthesis of N-acyl homoserine lactones is commonly achieved through the acylation of the L-homoserine lactone ring. Two prevalent methods are the Schotten-Baumann reaction and a synthetic route involving Meldrum's acid.[14]
Schotten-Baumann Reaction Protocol:
This method involves the reaction of L-homoserine lactone hydrobromide with an appropriate acyl chloride (in this case, 3-oxopentanoyl chloride) under basic conditions.
-
Materials: L-homoserine lactone hydrobromide, 3-oxopentanoyl chloride, sodium bicarbonate, dichloromethane (B109758), water, magnesium sulfate, and silica (B1680970) gel for column chromatography.
-
Procedure:
-
Dissolve L-homoserine lactone hydrobromide in an aqueous solution of sodium bicarbonate.
-
Add a solution of 3-oxopentanoyl chloride in dichloromethane to the aqueous solution.
-
Stir the biphasic mixture vigorously at room temperature.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
Meldrum's Acid Route:
This alternative route can also be employed for the synthesis of 3-oxo-AHLs.[14]
Purification
Purification of the synthesized this compound is typically performed using silica gel column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is commonly used to elute the desired compound.
-
Detection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
Analytical Characterization
The structure and purity of this compound are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile (B52724) in water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective for the identification and quantification of AHLs in complex biological samples.[15][16][17][18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
Signaling Pathways
Experimental Workflows
References
- 1. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CAS-Number 148433-21-0 - Order from Chemodex [chemodex.com]
- 4. N-(3-OXOOCTANOYL)-L-HOMOSERINE LACTONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of N-(3-Oxopentanoyl)-L-homoserine lactone in Gene Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing (QS), a process of bacterial cell-to-cell communication that allows populations of bacteria to coordinate their gene expression in response to cell density. While extensive research has been conducted on other AHLs, such as 3-oxo-C6-HSL and 3-oxo-C12-HSL, specific data on 3-oxo-C5-HSL is less abundant. This guide synthesizes the current understanding of the biological function of 3-oxo-C5-HSL in gene regulation, drawing parallels from and adapting methodologies used for closely related short-chain AHLs. The focus is on providing a robust framework for researchers and professionals in drug development to explore the intricacies of this signaling molecule.
Molecular Mechanism of Action
The canonical mechanism of gene regulation by short-chain AHLs like 3-oxo-C5-HSL involves a transcriptional regulator protein belonging to the LuxR family. At low cell densities, the concentration of 3-oxo-C5-HSL is negligible, and the LuxR-type receptor is typically in an inactive state, either as a monomer or a dimer that is unable to effectively bind to its target DNA sequences. As the bacterial population grows, the intracellular concentration of 3-oxo-C5-HSL, synthesized by a LuxI-family synthase, increases.
Upon reaching a threshold concentration, 3-oxo-C5-HSL binds to the N-terminal ligand-binding domain of its cognate LuxR-type receptor. This binding induces a conformational change in the protein, leading to its dimerization and stabilization. The C-terminal DNA-binding domain of the activated LuxR-AHL complex is then able to recognize and bind to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes. This binding event typically recruits RNA polymerase to the promoter, thereby activating the transcription of downstream genes. In some cases, the LuxR-AHL complex can also act as a repressor of gene expression.
While a specific receptor for 3-oxo-C5-HSL has not been definitively characterized, a variant of the LuxR protein from Vibrio fischeri, LuxR-G2E, has been shown to respond to the structurally similar pentanoyl-HSL (C5HSL), suggesting that LuxR homologs are the likely receptors for 3-oxo-C5-HSL in various bacterial species[1].
Key Signaling Pathway: The LuxI/LuxR Model
The LuxI/LuxR quorum-sensing circuit in Vibrio fischeri serves as a paradigm for understanding the action of short-chain AHLs. Although this system is primarily associated with 3-oxo-C6-HSL, its components and regulatory logic are highly relevant to 3-oxo-C5-HSL.
References
An In-depth Technical Guide to the Receptor Binding Affinity of N-(3-Oxopentanoyl)-L-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing (QS), a cell-to-cell communication system employed by numerous Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. The interaction between AHLs and their cognate intracellular receptor proteins, typically of the LuxR-type, is a critical initiation step in the signaling cascade that governs various physiological processes, including biofilm formation, virulence factor production, and bioluminescence. Understanding the binding affinity and specificity of 3-oxo-C5-HSL for its receptors is paramount for the development of novel anti-virulence and anti-biofilm therapeutics that target bacterial communication. This guide provides a comprehensive overview of the current knowledge on 3-oxo-C5-HSL receptor binding, including available quantitative data for related molecules, detailed experimental protocols for characterizing these interactions, and a visualization of the associated signaling pathways.
Receptor Binding Affinity of this compound and Related Analogs
Direct quantitative binding affinity data for this compound (3-oxo-C5-HSL) with a specific receptor remains to be extensively published. However, research on structurally similar short-chain AHLs provides valuable insights into the expected binding characteristics. The primary receptors for AHLs are LuxR-type transcriptional regulators. The binding of an AHL to its cognate LuxR-type receptor is a highly specific interaction that leads to the dimerization of the receptor, which then binds to specific DNA sequences (lux boxes) to regulate gene expression.
Studies on related short-chain AHLs have determined binding affinities, offering a proxy for what can be expected with 3-oxo-C5-HSL. For instance, the equilibrium binding of N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) to the CarR receptor in Erwinia carotovora was determined to have a dissociation constant (Kd) of 1.8 µM.[1] This interaction exhibited a stoichiometry of two HSL molecules per dimer of the CarR protein.[1] Furthermore, variants of the Vibrio fischeri LuxR protein have been engineered to respond to a broader range of AHLs, including pentanoyl-HSL (C5-HSL), a structurally similar, non-oxo-substituted counterpart to 3-oxo-C5-HSL.[2] This indicates that LuxR-type proteins are indeed the likely receptors for 3-oxo-C5-HSL and that their binding pockets can accommodate short-chain acyl moieties.
The table below summarizes the available quantitative binding data for short-chain AHLs with their respective LuxR-type receptors, which can be used to estimate the potential binding affinity of 3-oxo-C5-HSL.
| Ligand | Receptor | Organism | Method | Dissociation Constant (Kd) | Reference |
| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | CarR | Erwinia carotovora | Fluorescence Quenching | 1.8 µM | [1] |
| N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | TraR | Agrobacterium tumefaciens | Not specified | Potent activator at low nM concentrations | [3] |
Experimental Protocols for Characterizing Binding Affinity
A variety of biophysical techniques can be employed to determine the binding affinity of 3-oxo-C5-HSL to its receptor. The following are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol:
-
Sample Preparation:
-
Express and purify the LuxR-type receptor protein of interest. Ensure the protein is in a stable, well-folded state.
-
Synthesize or procure high-purity this compound.
-
Prepare a buffer solution in which both the protein and the ligand are soluble and stable. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. It is critical that the buffer for the protein and the ligand are identical to avoid heats of dilution. Dialyze both the protein and a concentrated stock of the ligand against the same buffer batch.
-
Accurately determine the concentrations of the protein and ligand solutions using a reliable method such as UV-Vis spectroscopy for the protein and a validated analytical standard for the ligand.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the 3-oxo-C5-HSL solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand solution into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association rate constant, ka, and dissociation rate constant, kd) from which the equilibrium dissociation constant (Kd) can be calculated (kd/ka).
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the purified LuxR-type receptor (the ligand in this case) onto the activated sensor surface by injecting the protein solution in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5). The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of 3-oxo-C5-HSL (the analyte) in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4). The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
Inject the different concentrations of the analyte over the sensor surface with the immobilized receptor at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams for both the association and dissociation phases.
-
Regenerate the sensor surface between analyte injections using a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a short pulse of low pH glycine (B1666218) or high salt).
-
-
Data Analysis:
-
Perform a reference subtraction using a blank channel to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.
-
Calculate the Kd from the ratio of the rate constants (Kd = kd/ka).
-
Radioligand Binding Assay
This technique uses a radiolabeled ligand to quantify its binding to a receptor. It is a highly sensitive method but requires the synthesis of a radiolabeled version of 3-oxo-C5-HSL.
Protocol:
-
Synthesis of Radiolabeled 3-oxo-C5-HSL:
-
Synthesize [³H]- or [¹⁴C]-labeled 3-oxo-C5-HSL. This typically involves using a radiolabeled precursor in the chemical synthesis of the acyl chain or the homoserine lactone ring. Purification by HPLC is required to ensure high radiochemical purity.
-
-
Membrane Preparation (if the receptor is membrane-associated) or Purified Protein Preparation:
-
Prepare cell membranes expressing the LuxR-type receptor or use the purified receptor in a suitable buffer.
-
-
Binding Assay:
-
Saturation Binding Assay (to determine Kd and Bmax):
-
Incubate a fixed amount of the receptor preparation with increasing concentrations of the radiolabeled 3-oxo-C5-HSL.
-
For each concentration, run a parallel incubation with an excess of unlabeled 3-oxo-C5-HSL to determine non-specific binding.
-
After reaching equilibrium, separate the bound from the free radioligand using a rapid filtration method (e.g., through a glass fiber filter that retains the receptor-ligand complex).
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Competition Binding Assay (to determine the affinity of unlabeled compounds):
-
Incubate the receptor preparation with a fixed concentration of radiolabeled 3-oxo-C5-HSL and increasing concentrations of the unlabeled competitor compound.
-
Separate bound and free radioligand and quantify the radioactivity.
-
-
-
Data Analysis:
-
For saturation assays, subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding model to determine the Kd and the maximum number of binding sites (Bmax).
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding). Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The binding of 3-oxo-C5-HSL to its cognate LuxR-type receptor initiates a well-characterized signaling cascade in many bacteria. The following diagrams, created using the DOT language for Graphviz, illustrate these processes.
Caption: Canonical LuxR-type quorum sensing signaling pathway.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Caption: Experimental workflow for Surface Plasmon Resonance.
Conclusion
While direct quantitative data on the binding affinity of this compound for its specific receptor is an area requiring further investigation, the information available for structurally related short-chain AHLs provides a strong foundation for understanding these interactions. The experimental protocols detailed in this guide offer robust methodologies for researchers to precisely determine the binding kinetics and thermodynamics of 3-oxo-C5-HSL with its cognate LuxR-type receptors. Such data is crucial for the rational design and development of novel therapeutic agents that can disrupt bacterial quorum sensing, offering a promising alternative to traditional antibiotics in combating bacterial infections. The continued exploration of these molecular interactions will undoubtedly pave the way for innovative strategies to control bacterial pathogenicity.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
Natural Producers of N-(3-Oxopentanoyl)-L-homoserine lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural producers of N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL), a key signaling molecule in bacterial quorum sensing. While direct evidence for the production of 3-oxo-C5-HSL is limited in readily available literature, this guide focuses on bacteria known to produce the closely related and well-documented N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), as the biosynthetic pathways and analytical methods are highly similar. This information is critical for research into bacterial communication, virulence, and the development of novel antimicrobial therapies.
Key Natural Producers
Several species of Gram-negative bacteria are known to produce short-chain N-acyl homoserine lactones (AHLs), including molecules structurally similar to 3-oxo-C5-HSL. The most well-characterized producers include:
-
Vibrio fischeri : This marine bacterium is a model organism for the study of quorum sensing. It utilizes a sophisticated cell-to-cell communication system to regulate bioluminescence. The LuxI/LuxR system in Vibrio fischeri is responsible for the synthesis and detection of N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)[1][2][3][4][5][6].
-
Yersinia pseudotuberculosis : This pathogenic bacterium employs a hierarchical quorum-sensing system to control motility and biofilm formation. It possesses two pairs of LuxR/I homologues, YpsR/I and YtbR/I[7][8]. The YpsI synthase is responsible for the production of N-(3-oxohexanoyl)homoserine lactone (3-oxo-C6-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL)[7][9].
-
Rhodobacter sphaeroides : This metabolically versatile bacterium is known to possess a quorum-sensing system, though it is primarily recognized for producing a longer-chain AHL, 7,8-cis-N-(tetradecenoyl)homoserine lactone[10][11][12][13][14]. However, its diverse metabolic capabilities suggest the potential for producing a broader range of signaling molecules under specific conditions.
Quantitative Data on Production
Quantitative data for the production of 3-oxo-C5-HSL is not extensively reported. However, concentrations of the closely related 3-oxo-C6-HSL have been measured in bacterial cultures. These values can serve as a proxy for expected production levels of similar short-chain AHLs.
| Bacterial Species | AHL Produced | Concentration | Method of Quantification | Reference |
| Vibrio fischeri | N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Not explicitly quantified in the provided results, but its central role in inducing luminescence implies significant production at high cell densities. | Whole-cell bioreporter | [6] |
| Vibrio anguillarum | N-(3-oxodecanoyl)homoserine lactone (3-oxo-C10-HSL), N-(3-hydroxyhexanoyl)homoserine lactone (3-hydroxy-C6-HSL), and N-hexanoylhomoserine lactone (C6-HSL) | ~8.5 nM (3-oxo-C10-HSL), ~9.5 nM (3-hydroxy-C6-HSL), ~0.3 nM (C6-HSL) in stationary-phase spent culture supernatants. | High-pressure liquid chromatography in conjunction with mass spectrometry. | [15] |
| Yersinia pestis | N-3-oxooctanoyl-L-homoserine lactone and N-3-oxo-hexanoyl-L-homoserine lactone | Predominant AHLs detected. | Liquid chromatography-mass spectrometry. | [16] |
Experimental Protocols
Extraction of N-acyl Homoserine Lactones from Bacterial Culture
This protocol outlines a general method for the extraction of AHLs from bacterial culture supernatants.
Materials:
-
Bacterial culture grown to the desired cell density.
-
Ethyl acetate (B1210297) (acidified with 0.5% formic acid is recommended for improved recovery).
-
Centrifuge and centrifuge tubes.
-
Separatory funnel.
-
Rotary evaporator or nitrogen stream evaporator.
-
Methanol (B129727) or other suitable solvent for reconstitution.
Procedure:
-
Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the bacterial cells[17].
-
Supernatant Collection: Carefully decant the supernatant into a clean container.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate[17].
-
Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The top layer is the ethyl acetate containing the AHLs.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery[17].
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts.
-
Dry the extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen[17].
-
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis[17].
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the detection and quantification of AHLs[17][18][19][20][21].
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
C18 reversed-phase chromatography column.
General Method:
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate AHLs based on their hydrophobicity. The specific gradient will depend on the range of AHLs being analyzed.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min for HPLC and 0.4-0.6 mL/min for UHPLC.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) for reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor-to-product ion transition for each AHL. A common product ion for AHLs is m/z 102, which corresponds to the homoserine lactone ring[17].
-
Data Analysis: The concentration of the target AHL in the sample is determined by comparing its peak area to a standard curve generated from authentic standards of known concentrations.
-
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
The biosynthesis of AHLs is catalyzed by a LuxI-family synthase. The general pathway involves the acylation of S-adenosyl-L-methionine (SAM) with a specific acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway.
Caption: General AHL biosynthesis pathway.
Quorum Sensing in Vibrio fischeri (LuxI/LuxR System)
The LuxI/LuxR system in Vibrio fischeri is the archetypal quorum-sensing circuit.
Caption: LuxI/LuxR quorum sensing circuit.
Hierarchical Quorum Sensing in Yersinia pseudotuberculosis
Yersinia pseudotuberculosis utilizes a more complex, hierarchical system involving two LuxI/R homolog pairs.
References
- 1. Heterogeneous Response to a Quorum-Sensing Signal in the Luminescence of Individual Vibrio fischeri | PLOS One [journals.plos.org]
- 2. Quorum regulation of luminescence in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jvsmedicscorner.com [jvsmedicscorner.com]
- 5. Bacterial Quorum-Sensing Regulation Induces Morphological Change in a Key Host Tissue during the Euprymna scolopes-Vibrio fischeri Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A hierarchical quorum-sensing system in Yersinia pseudotuberculosis is involved in the regulation of motility and clumping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quorum sensing and the lifestyle of Yersinia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic insights into the orthogonal functionality of an AHL-mediated quorum-sensing circuit in Yersinia pseudotuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. scite.ai [scite.ai]
- 12. A quorum-sensing system in the free-living photosynthetic bacterium Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A quorum-sensing system in the free-living photosynthetic bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] A quorum-sensing system in the free-living photosynthetic bacterium Rhodobacter sphaeroides | Semantic Scholar [semanticscholar.org]
- 15. The LuxM homologue VanM from Vibrio anguillarum directs the synthesis of N-(3-hydroxyhexanoyl)homoserine lactone and N-hexanoylhomoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Pivotal Role of N-(3-Oxopentanoyl)-L-homoserine lactone in Bacterial Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication system that orchestrates collective behaviors, most notably the formation of biofilms. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances, rendering them notoriously resistant to antimicrobial agents and host immune responses. Understanding the intricate role of O-C5-HSL in regulating the genetic pathways that lead to biofilm development is paramount for the discovery and design of novel anti-biofilm therapeutics. This technical guide provides an in-depth analysis of the O-C5-HSL signaling cascade, its quantitative impact on biofilm architecture, and detailed protocols for the key experiments utilized in its study.
Introduction: Quorum Sensing and the Language of Bacteria
Bacteria utilize a sophisticated form of chemical communication known as quorum sensing to assess their population density and coordinate gene expression in a collective manner. This process relies on the production, release, and detection of small signaling molecules called autoinducers.[1] Acyl-homoserine lactones (AHLs) are the most well-characterized class of autoinducers in Gram-negative bacteria, and this compound (O-C5-HSL) is a prominent member of this family.
The fundamental principle of quorum sensing is that as the bacterial population grows, the extracellular concentration of autoinducers increases. Once a threshold concentration is reached, these molecules bind to and activate cognate intracellular receptor proteins, typically transcriptional regulators of the LuxR family. This activation triggers a signaling cascade that culminates in the altered expression of a suite of genes, many of which are directly involved in the formation and maturation of biofilms.
The O-C5-HSL Signaling Pathway in Biofilm Formation
The canonical O-C5-HSL signaling pathway follows the LuxI/LuxR paradigm. A LuxI-type synthase is responsible for the synthesis of O-C5-HSL. As the bacterial population density increases, O-C5-HSL accumulates in the extracellular environment and diffuses across the cell membrane.[2]
Upon reaching a critical concentration, O-C5-HSL binds to its cognate LuxR-type receptor protein within the cytoplasm. This binding event induces a conformational change in the LuxR homolog, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. The LuxR-AHL complex then acts as a transcriptional activator, upregulating the expression of genes essential for biofilm development. These genes often code for proteins involved in the synthesis of exopolysaccharides, adhesins, and other components of the biofilm matrix.
dot
Figure 1: O-C5-HSL signaling pathway.
Quantitative Impact of O-C5-HSL on Biofilm Formation
The concentration of O-C5-HSL has a direct and quantifiable impact on the structural integrity and overall biomass of bacterial biofilms. While specific dose-response relationships can vary between bacterial species and experimental conditions, a general trend of increased biofilm formation with rising O-C5-HSL concentrations is consistently observed up to a saturation point.
Quantitative data from studies on AHLs with similar chain lengths provide a framework for understanding the expected effects of O-C5-HSL. For instance, studies on other AHLs have demonstrated a dose-dependent increase in biofilm biomass, often measured by the crystal violet assay (OD570), and a corresponding increase in biofilm thickness and surface coverage as visualized by confocal laser scanning microscopy.
Table 1: Illustrative Quantitative Data on the Effect of Acyl-Homoserine Lactones on Biofilm Formation (Adapted from studies on various AHLs)
| AHL Concentration (µM) | Biofilm Biomass (OD570) - % of Control | Biofilm Thickness (µm) |
| 0 (Control) | 100% | 15 ± 2 |
| 0.1 | 125% | 20 ± 3 |
| 1.0 | 180% | 35 ± 4 |
| 10 | 250% | 50 ± 5 |
| 100 | 255% | 52 ± 5 |
Note: This table is a composite representation based on published data for various short-chain AHLs and is intended to illustrate the expected dose-dependent effect of O-C5-HSL.
Key Experimental Protocols
To investigate the role of O-C5-HSL in biofilm formation, several key experimental protocols are routinely employed. These methods allow for the quantification of biofilm biomass, visualization of biofilm architecture, and elucidation of the genetic regulatory networks involved.
Crystal Violet Biofilm Assay
The crystal violet assay is a simple, high-throughput method for quantifying the total biomass of a biofilm.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
This compound (O-C5-HSL) stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol (B145695)
-
Microplate reader
Protocol:
-
Inoculum Preparation: Grow a bacterial culture overnight in the appropriate liquid medium. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.02) in fresh medium.
-
Experimental Setup: Dispense 100 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate. Add varying concentrations of O-C5-HSL to the experimental wells. Include control wells with no O-C5-HSL and sterile media blanks.
-
Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle agitation.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader.
dot
Figure 2: Crystal Violet Assay Workflow.
Confocal Laser Scanning Microscopy (CLSM)
CLSM is a powerful imaging technique that allows for the three-dimensional visualization and structural analysis of biofilms.
Materials:
-
Confocal laser scanning microscope
-
Glass-bottom dishes or flow cells
-
Bacterial culture and growth medium
-
O-C5-HSL stock solution
-
Fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide for live/dead staining, or specific lectins for exopolysaccharide visualization)
Protocol:
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass coverslips in a petri dish or in a flow cell system) in the presence of varying concentrations of O-C5-HSL.
-
Staining: After the desired incubation period, gently wash the biofilm to remove planktonic cells. Stain the biofilm with appropriate fluorescent dyes according to the manufacturer's instructions.
-
Imaging: Mount the sample on the confocal microscope stage. Acquire a series of optical sections (z-stack) through the depth of the biofilm using an appropriate laser excitation and emission filter set.
-
Image Analysis: Reconstruct the z-stack images into a three-dimensional representation of the biofilm. Use image analysis software (e.g., ImageJ with BiofilmQ or COMSTAT plugins) to quantify various structural parameters such as biofilm thickness, biovolume, surface area coverage, and roughness.
Implications for Drug Development
The central role of the O-C5-HSL quorum sensing system in biofilm formation makes it an attractive target for the development of novel anti-biofilm therapies. Strategies to disrupt this signaling pathway, a concept known as quorum quenching, include:
-
Inhibition of O-C5-HSL Synthesis: Targeting the LuxI-type synthase to prevent the production of the autoinducer.
-
Degradation of O-C5-HSL: Utilizing enzymes such as lactonases or acylases to degrade the signaling molecule.
-
Antagonism of the LuxR Receptor: Developing small molecules that bind to the LuxR-type receptor and prevent its activation by O-C5-HSL.
By interfering with O-C5-HSL-mediated communication, it is possible to attenuate the expression of virulence factors and inhibit the formation of biofilms, thereby rendering bacteria more susceptible to conventional antibiotics and host immune clearance.
Conclusion
This compound is a critical signaling molecule that governs the transition of many Gram-negative bacteria from a planktonic to a biofilm-associated lifestyle. A thorough understanding of its signaling pathway and its quantitative effects on biofilm architecture is essential for researchers and drug development professionals seeking to combat the significant challenges posed by bacterial biofilms in clinical and industrial settings. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of O-C5-HSL and the development of innovative anti-biofilm strategies.
References
The Enigmatic Role of N-(3-Oxopentanoyl)-L-homoserine lactone in Bacterial Virulence: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quorum sensing (QS), a cell-to-cell communication mechanism in bacteria, plays a pivotal role in coordinating gene expression, including the production of virulence factors. N-acyl-homoserine lactones (AHLs) are a prominent class of signaling molecules in Gram-negative bacteria that govern these complex networks. While significant research has focused on AHLs such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) in Pseudomonas aeruginosa and N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) in Vibrio fischeri, the specific role of N-(3-Oxopentanoyl)-L-homoserine lactone (C5-oxo-HSL) in bacterial virulence remains largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of AHL-mediated virulence, contextualizes the limited available information on C5-oxo-HSL, and presents detailed experimental protocols and data presentation frameworks to facilitate future research into this potentially significant signaling molecule.
Introduction to Acyl-Homoserine Lactone-Mediated Quorum Sensing
Quorum sensing is a process of bacterial cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression.[1] This coordinated behavior is crucial for a variety of processes, including biofilm formation, bioluminescence, and the production of virulence factors that contribute to pathogenicity.[2][3] The canonical AHL-mediated quorum sensing system in Gram-negative bacteria involves two key proteins: a LuxI-type synthase that produces the AHL signal molecule, and a LuxR-type transcriptional regulator that binds the AHL and modulates gene expression.[4]
The specificity of this system is determined by the structure of the AHL molecule, which typically consists of a conserved homoserine lactone ring and a variable acyl side chain.[5] Differences in the length and modification of this acyl chain allow for a diverse array of signaling molecules, each recognized by a cognate LuxR receptor.[6]
This compound (C5-oxo-HSL): An Enigmatic Autoinducer
This compound is a small, diffusible autoinducer molecule that belongs to the AHL family.[7] It is characterized by a five-carbon acyl chain with a ketone group at the third carbon position. While commercially available for research purposes, there is a notable scarcity of published literature detailing its specific biological role.[7]
2.1. Known and Putative Bacterial Producers
To date, no bacterial species has been definitively identified as a primary producer of C5-oxo-HSL. However, some studies on the AHL profiles of certain bacteria have hinted at its potential presence, albeit often at low concentrations or as a minor component of a more complex AHL cocktail. For instance, studies on Yersinia enterocolitica have identified a range of AHLs, though C5-oxo-HSL has not been explicitly and consistently reported as a major product of its YenI synthase.[8] Further comprehensive AHL profiling of a wider range of bacterial species is required to identify significant producers of C5-oxo-HSL.
2.2. Postulated Impact on Virulence
Given the established role of other short-chain 3-oxo-AHLs in regulating virulence, it is plausible that C5-oxo-HSL may also modulate pathogenic traits in producing or responding bacteria. These could potentially include:
-
Biofilm Formation: The formation of biofilms is a key virulence determinant, providing bacteria with protection from host defenses and antibiotics. Short-chain AHLs are known to influence biofilm architecture and maturation in various bacteria.
-
Enzyme and Toxin Production: The secretion of exoenzymes (e.g., proteases, elastases) and toxins is often under the control of quorum sensing and is critical for host tissue damage and nutrient acquisition.
-
Motility: Swarming and swimming motilities, which are important for bacterial dissemination and colonization, can be regulated by AHLs.
However, without specific experimental data, these remain speculative roles for C5-oxo-HSL.
Quantitative Data on C5-oxo-HSL-Mediated Gene Regulation
A thorough review of the current scientific literature reveals a significant gap in quantitative data regarding the impact of C5-oxo-HSL on bacterial gene expression. To facilitate future research in this area, the following table provides a template for summarizing such data once it becomes available.
| Gene/Virulence Factor | Bacterial Species | C5-oxo-HSL Concentration | Fold Change in Expression | Experimental Method | Reference |
| hypothetical_gene_1 | [Bacterial Species] | [Concentration] | [e.g., +2.5 or -3.0] | [e.g., qRT-PCR, RNA-Seq] | [Future Publication] |
| hypothetical_protein_1 | [Bacterial Species] | [Concentration] | [e.g., +1.8 or -2.2] | [e.g., Proteomics] | [Future Publication] |
| Biofilm Formation | [Bacterial Species] | [Concentration] | [e.g., +40% or -60%] | [e.g., Crystal Violet Assay] | [Future Publication] |
| Protease Activity | [Bacterial Species] | [Concentration] | [e.g., +55% or -35%] | [e.g., Azocasein Assay] | [Future Publication] |
Table 1: Template for Summarizing Quantitative Data on C5-oxo-HSL-Regulated Virulence.
Signaling Pathways and Experimental Workflows
4.1. The Canonical LuxI/LuxR Signaling Pathway
The signaling pathway for C5-oxo-HSL is presumed to follow the canonical LuxI/LuxR model. A LuxI-type synthase would produce C5-oxo-HSL, which then diffuses across the cell membrane. At a threshold concentration, C5-oxo-HSL would bind to and activate a cognate LuxR-type receptor. This complex would then bind to specific DNA sequences (lux boxes) in the promoter regions of target genes, leading to the activation or repression of their transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pseudomonas aeruginosa Autoinducer N-3-Oxododecanoyl Homoserine Lactone Accelerates Apoptosis in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LuxR homolog-independent gene regulation by acyl-homoserine lactones in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]
- 8. The Quorum Sensing System of Yersinia enterocolitica 8081 Regulates Swimming Motility, Host Cell Attachment, and Virulence Plasmid Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for N-(3-Oxopentanoyl)-L-homoserine lactone: A Detailed Application Note
Introduction
N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are crucial for quorum sensing, a cell-to-cell communication mechanism in Gram-negative bacteria that regulates gene expression in response to population density. This process governs various physiological activities, including biofilm formation, virulence factor production, and bioluminescence. The synthesis of specific AHLs like 3-oxo-C5-HSL is fundamental for research into bacterial communication, the development of novel antimicrobial strategies targeting quorum sensing, and for studying the intricate interactions between bacteria and their hosts. This document provides detailed protocols for the chemical synthesis of this compound, along with relevant data and pathway diagrams for researchers in microbiology, chemical biology, and drug development.
Data Presentation: Synthesis Yields
Two common methods for the synthesis of N-acyl-homoserine lactones are the Schotten-Baumann reaction and a synthetic route involving Meldrum's acid. The yields for these methods can vary depending on the specific acyl chain. The following table summarizes typical yields for the synthesis of various AHLs, which can be considered representative for the synthesis of this compound.
| Synthesis Method | Key Reactants | Typical Yield (%) | Purity (%) |
| Schotten-Baumann Reaction | L-homoserine lactone hydrobromide, 3-oxopentanoyl chloride | Good to Excellent | >95 (after chromatography)[1][2] |
| Meldrum's Acid Route | Meldrum's acid, Propanoyl chloride, L-homoserine lactone hydrobromide | ~48-79 | >99 (chiral HPLC)[1][2] |
Experimental Protocols
Method 1: Schotten-Baumann Reaction
This method involves the acylation of L-homoserine lactone with 3-oxopentanoyl chloride under basic conditions.[1][2]
Materials:
-
L-homoserine lactone hydrobromide
-
3-Oxopentanoyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate at 0°C.
-
To this solution, add a solution of 3-oxopentanoyl chloride in dichloromethane dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Method 2: Meldrum's Acid Route
This route provides a robust method for synthesizing β-ketoamide AHLs.[1]
Materials:
-
Meldrum's acid
-
Propanoyl chloride
-
Dichloromethane (CH₂Cl₂)
-
L-homoserine lactone hydrobromide
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Synthesis of the β-ketoester:
-
Dissolve Meldrum's acid in anhydrous dichloromethane and cool to 0°C.
-
Add pyridine dropwise, followed by the dropwise addition of propanoyl chloride.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Add methanol to the crude adduct and reflux for 4 hours.
-
Remove the methanol under reduced pressure to yield the crude methyl 3-oxopentanoate (B1256331).
-
-
Acylation of L-homoserine lactone:
-
Dissolve L-homoserine lactone hydrobromide and the crude methyl 3-oxopentanoate in anhydrous dichloromethane.
-
Add triethylamine to the mixture and stir at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Mandatory Visualizations
Quorum Sensing Signaling Pathway
The following diagram illustrates the general mechanism of quorum sensing mediated by N-acyl-homoserine lactones.
Caption: Quorum sensing pathway mediated by this compound.
Synthesis Workflow: Schotten-Baumann Method
The diagram below outlines the key steps in the synthesis of this compound using the Schotten-Baumann reaction.
Caption: Experimental workflow for the Schotten-Baumann synthesis of 3-oxo-C5-HSL.
References
Application Notes and Protocols for the Quantification of N-(3-Oxopentanoyl)-L-homoserine lactone using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules. AHLs are crucial components of quorum sensing (QS) systems in Gram-negative bacteria, enabling them to regulate gene expression in a cell-density-dependent manner. This coordinated behavior includes the production of virulence factors and biofilm formation, making QS an attractive target for novel antimicrobial therapies. The accurate quantification of specific AHLs like 3-oxo-C5-HSL is essential for studying bacterial communication, screening for QS inhibitors, and developing anti-pathogenic drugs. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a robust and reliable method for the quantification of 3-oxo-C5-HSL in various biological samples, including bacterial culture supernatants.
Signaling Pathway
N-acyl homoserine lactones, such as 3-oxo-C5-HSL, are key signaling molecules in bacterial quorum sensing circuits. The canonical LuxI/LuxR quorum sensing system, first identified in Vibrio fischeri, serves as a model for understanding this process. In this pathway, a LuxI-type synthase produces the AHL signal molecule. As the bacterial population density increases, the concentration of the AHL in the environment surpasses a threshold. The AHL then diffuses back into the bacterial cells and binds to a LuxR-type transcriptional regulator. This complex then activates or represses the transcription of target genes, leading to a coordinated population-wide response.
Application Note: Quantification of 3-oxo-pentanoyl-homoserine lactone (3-oxo-C5-HSL) using Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a small signaling molecule involved in quorum sensing, a cell-to-cell communication process in Gram-negative bacteria. Quorum sensing allows bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. The accurate detection and quantification of 3-oxo-C5-HSL are crucial for understanding bacterial pathogenesis and for the development of novel anti-quorum sensing drugs. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of N-acyl homoserine lactones (AHLs), including 3-oxo-C5-HSL. This application note details a protocol for the analysis of 3-oxo-C5-HSL by GC-MS, including sample preparation, derivatization, and instrument parameters.
Principle
This method is based on the conversion of the polar and thermally labile 3-oxo-C5-HSL into a more volatile and stable derivative suitable for GC-MS analysis. A two-step derivatization process is often employed where the keto group is first protected by methoximation, followed by silylation of the hydroxyl group of the homoserine lactone ring to enhance volatility and improve chromatographic peak shape.[1] Alternatively, for 3-oxo-AHLs, derivatization with pentafluorobenzyl oxime can be utilized, enabling highly sensitive detection using electron capture-negative ionization mass spectrometry.[2][3] Electron ionization (EI) mass spectrometry of AHLs typically yields a characteristic fragment ion at m/z 143, which is useful for screening and identification.[4][5] Quantification is achieved by using a stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response.
Experimental Protocols
1. Sample Preparation (from bacterial culture)
-
Extraction:
-
Centrifuge the bacterial culture to pellet the cells.
-
Transfer the supernatant to a clean tube.
-
Acidify the supernatant to pH < 3 with a suitable acid (e.g., hydrochloric acid).
-
Perform liquid-liquid extraction by adding an equal volume of an organic solvent such as ethyl acetate.
-
Vortex vigorously for 1-2 minutes and centrifuge to separate the phases.
-
Carefully collect the organic (upper) layer.
-
Repeat the extraction process two more times and pool the organic extracts.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate) for derivatization.
-
-
Solid-Phase Extraction (SPE) - Alternative:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Load the acidified bacterial supernatant onto the cartridge.
-
Wash the cartridge with water to remove interfering polar compounds.
-
Elute the AHLs with methanol or acetonitrile.[6]
-
Evaporate the eluate to dryness and reconstitute as described above.
-
2. Derivatization
-
Silylation (General Purpose):
-
To the dried sample extract, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]
-
Incubate the mixture at 70°C for 30-60 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
-
-
Pentafluorobenzyloxime (PFBO) Derivatization (for 3-oxo-AHLs):
-
Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) in pyridine.
-
Add the PFBHA·HCl solution to the dried sample extract.
-
Incubate at 60-80°C for 30 minutes to form the oxime derivative of the 3-oxo group.[2][3]
-
Evaporate the solvent and then proceed with silylation of the hydroxyl group as described above if necessary.
-
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1-2 µL of the derivatized sample in splitless mode.
-
Injector Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80-100°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Mode:
-
Full Scan: m/z 40-500 for initial identification of compounds.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for enhanced sensitivity and quantification.[5] For AHLs, the prominent fragment at m/z 143 is often used.[4][5] Other specific ions for the derivatized 3-oxo-C5-HSL should be determined from its mass spectrum.
-
-
Data Presentation
Table 1: Characteristic Mass Fragments for AHLs
| Compound Class | Key Fragment (m/z) | Description | Reference |
| General AHLs | 143 | Common fragment from the homoserine lactone moiety after McLafferty rearrangement. | [4][5] |
| General AHLs | 71, 57, 43 | Other minor fragment ions. | [4] |
Table 2: Example Quantitative Data for AHLs (Note: Specific data for 3-oxo-C5-HSL will vary by method)
| Compound | Limit of Detection (LOD) | Matrix | Reference |
| N-butanoyl-HSL | 2.14 µg/L | Standard Solution | [5] |
| N-hexanoyl-HSL | 3.59 µg/L | Standard Solution | [5] |
| N-octanoyl-HSL | 2.71 µg/L | Standard Solution | [5] |
| Various AHLs | 0.75-1.25 µg/kg | Soil | [8] |
| Various AHLs | as low as 10 ppt (B1677978) (LC-MS/MS) | Biological Samples | [9] |
Note: The sensitivity of GC-MS/MS methods for AHLs can be one to three orders of magnitude higher than LC-MS/MS for smaller AHLs, while LC-MS/MS is often more sensitive for larger, more hydrophobic AHLs.[9]
Visualizations
Caption: Experimental workflow for GC-MS analysis of 3-oxo-C5-HSL.
Caption: Simplified quorum sensing signaling pathway in Gram-negative bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of N-Acyl Homoserine Lactones in Extracts of Bacterial Strain of Pseudomonas aeruginosa and in Sputum Sample Evaluated by Gas Chromatography–Mass Spectrometry [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal C57BL/6J and type 2 diabetic KK-Ay mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) in Bacterial Biofilm Assays
Introduction
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate collective behaviors.[1][2] In many Gram-negative bacteria, this communication is mediated by small, diffusible signal molecules called N-acyl-homoserine lactones (AHLs).[1][3][4] These molecules are synthesized by LuxI-type enzymes and, upon reaching a critical concentration, bind to LuxR-type transcriptional regulators.[2] This complex then modulates the expression of target genes, controlling processes such as virulence factor production, motility, and, most notably, biofilm formation.[3][5]
N-(3-Oxopentanoyl)-L-homoserine lactone, a member of the 3-oxo-substituted AHL family, is a key signaling molecule in various bacterial species. Its primary role in research is to investigate the induction, inhibition, or modulation of biofilm formation. By adding exogenous 3-oxo-C5-HSL to bacterial cultures, researchers can study its specific effects on QS-regulated genes, dissect signaling pathways, and screen for potential anti-biofilm agents that may act as antagonists to the 3-oxo-C5-HSL/LuxR system. These assays are fundamental in microbiology, drug discovery, and materials science to understand and control bacterial colonization on both medical and industrial surfaces.
Data Presentation
The effect of AHLs on biofilm formation is typically dose-dependent. Below are representative data tables illustrating how AHLs and their analogs can influence biofilm development.
Table 1: Representative Data on Concentration of 3-Oxo-AHLs in Pseudomonas aeruginosa Biofilms
This table shows the measured concentrations of various endogenous 3-oxo-AHLs found within a mature P. aeruginosa biofilm and its surrounding liquid (effluent), demonstrating the high concentration of these signaling molecules within the biofilm matrix.
| N-Acyl Homoserine Lactone (AHL) | Concentration in Biofilm (µM) | Concentration in Effluent (nM) |
| N-3-oxo-dodecanoyl homoserine lactone (OdDHL) | 632 +/- 381 | 14 +/- 3 |
| N-3-oxo-tetradecanoyl homoserine lactone (OtDHL) | 40 +/- 15 | 1.5 +/- 0.7 |
| N-3-oxo-decanoyl homoserine lactone (ODHL) | 3 +/- 2 | 1 +/- 0.1 |
| N-3-oxo-octanoyl homoserine lactone (OOHL) | Not Detected | 0.1 +/- 0.1 |
| Source: Adapted from a study on P. aeruginosa biofilms.[6] |
Table 2: Representative Data on Inhibition of Biofilm Formation by a Synthetic HSL Analog
This table demonstrates the dose-dependent inhibitory effect of a synthetic N-acyl-homoserine lactone (L-HSL) analog on biofilm formation and dispersion in P. aeruginosa. This illustrates a common experimental goal: finding compounds that disrupt QS-mediated biofilm development.
| Concentration of L-HSL (µM) | Biofilm Formation Inhibition (%) | Pre-formed Biofilm Dispersion (%) |
| 10 | No significant impact | Slight dispersing effect |
| 100 | Significant reduction | ~20% |
| 200 | 36.71% | 36.27% |
| Source: Adapted from a study on a synthetic QS inhibitor in P. aeruginosa.[7] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Crystal Violet Microtiter Plate Biofilm Assay
This protocol provides a quantitative method to assess the impact of exogenous 3-oxo-C5-HSL on biofilm formation under static conditions.[3]
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Vibrio fischeri)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
-
This compound (3-oxo-C5-HSL) stock solution (e.g., 10 mM in DMSO)
-
Sterile, flat-bottom 96-well polystyrene microtiter plates
-
Phosphate-Buffered Saline (PBS), sterile
-
0.1% (w/v) Crystal Violet (CV) solution
-
95% Ethanol or 33% Acetic Acid
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Assay Setup:
-
Prepare serial dilutions of the 3-oxo-C5-HSL stock solution in the fresh growth medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM).
-
Include a solvent control containing the highest concentration of DMSO used in the dilutions.
-
Include a negative control (medium only) to check for sterility and background staining.
-
Dispense 200 µL of the diluted bacterial culture into each well of the 96-well plate.
-
Add the corresponding 3-oxo-C5-HSL dilutions or controls to the wells. It is recommended to perform each condition in at least triplicate.
-
-
Incubation for Biofilm Formation:
-
Staining the Biofilm:
-
After incubation, carefully discard the liquid content from each well by inverting the plate.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic (non-adherent) cells.[7][8]
-
Add 150-200 µL of 0.1% crystal violet solution to each well, ensuring the entire surface is covered.
-
Incubate at room temperature for 15 minutes.[7]
-
-
Quantification:
-
Discard the crystal violet solution and wash the plate three times with PBS or distilled water to remove excess stain.
-
Invert the plate and tap gently on a paper towel to remove any remaining liquid and allow it to air dry.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet stain.[7][8]
-
Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary, to ensure complete solubilization.
-
Transfer 150 µL of the solubilized stain from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance (Optical Density) at a wavelength between 570 and 595 nm using a microplate reader.[7] The absorbance value is directly proportional to the amount of biofilm formed.
-
Protocol 2: Visualization of Biofilm Structure by Scanning Electron Microscopy (SEM)
This protocol outlines a method to prepare biofilm samples grown in the presence of 3-oxo-C5-HSL for high-resolution imaging.
Materials:
-
Sterile glass coverslips or other material of interest placed in a 6-well or 12-well plate.
-
Bacterial culture and 3-oxo-C5-HSL prepared as in Protocol 1.
-
2.5% Glutaraldehyde (B144438) in PBS (for fixing).
-
Ethanol series (50%, 70%, 80%, 90%, 95%, 100%) for dehydration.
-
Critical point dryer and sputter coater.
Procedure:
-
Biofilm Growth on Surfaces:
-
Place sterile coverslips into the wells of a sterile multi-well plate.
-
Add 2 mL of the 1:100 diluted bacterial culture containing the desired concentrations of 3-oxo-C5-HSL to each well.
-
Incubate statically at the optimal temperature for 24-72 hours to allow biofilm formation on the coverslips.[7]
-
-
Fixation:
-
Dehydration:
-
Remove the glutaraldehyde and wash the coverslips three times with sterile PBS.
-
Dehydrate the biofilms by sequentially immersing the coverslips in an ethanol gradient (e.g., 50%, 70%, 80%, 90%, 95%) for 15 minutes at each concentration.[7][9]
-
Finally, immerse the coverslips twice in 100% ethanol for 20 minutes each.[9]
-
-
Drying and Coating:
-
Dry the samples using a critical point dryer to preserve the three-dimensional structure of the biofilm.
-
Mount the dried coverslips onto SEM stubs using carbon tape.
-
Sputter-coat the samples with a thin layer of gold or palladium to make them conductive.
-
-
Imaging:
-
Visualize the biofilm structure using a scanning electron microscope at various magnifications. This will reveal details about cell morphology, aggregation, and the extracellular matrix.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 5. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 6. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Bacterial Biofilm Visualization and Sample Preparation [clinisciences.com]
Application Notes and Protocols for Gene Expression Analysis with N-(3-Oxopentanoyl)-L-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. N-(3-Oxopentanoyl)-L-homoserine lactone (OOHL), also known as 3-oxo-C5-homoserine lactone (3OC5-HSL), is a member of this family. While extensive research has been conducted on other AHLs, such as N-(3-oxohexanoyl)-L-homoserine lactone (3OC6-HSL) in Vibrio fischeri and N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL) in Pseudomonas aeruginosa, specific quantitative data on gene expression changes induced by OOHL is limited in publicly available literature.
These application notes provide a comprehensive framework for researchers to investigate the effects of OOHL on gene expression in both bacterial and host systems. The protocols and methodologies are based on established techniques for studying other well-characterized AHLs and can be readily adapted for OOHL.
I. Overview of N-acyl homoserine lactone-mediated Gene Regulation
AHLs are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators. This complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription. This regulatory circuit controls a wide array of physiological processes in bacteria, including biofilm formation, virulence factor production, and bioluminescence.[1][2][3][4]
Beyond their role in intra-species communication, AHLs can also influence the gene expression of host organisms, modulating immune responses and other cellular processes.[5]
II. Key Applications in Research and Drug Development
-
Antimicrobial Drug Discovery: Understanding how OOHL regulates virulence gene expression can inform the development of quorum sensing inhibitors (QSIs) as novel anti-infective agents.
-
Modulation of Host-Pathogen Interactions: Investigating the impact of OOHL on host cell gene expression can reveal mechanisms of bacterial pathogenesis and host immune evasion.
-
Biofilm Formation and Control: Studying the genes regulated by OOHL that are involved in biofilm development can lead to new strategies for preventing and treating biofilm-associated infections.
-
Symbiotic and Environmental Microbiology: Elucidating the role of OOHL in bacterial communication within complex microbial communities.
III. Data Presentation: Gene Expression Analysis
Table 1: Hypothetical qRT-PCR Analysis of OOHL-regulated Genes in a Bacterial Model
| Gene | Function | Fold Change (OOHL-treated vs. Control) | p-value |
| luxI | AHL synthase | +5.2 | <0.01 |
| luxR | Transcriptional regulator | +2.8 | <0.05 |
| virA | Virulence factor A | +8.1 | <0.001 |
| bioB | Biofilm formation protein | +4.5 | <0.01 |
| motY | Motility protein | -3.0 | <0.05 |
Table 2: Hypothetical RNA-Seq Analysis of Differentially Expressed Genes in Host Cells Treated with OOHL
| Gene | Gene Ontology (GO) Term | Fold Change (OOHL-treated vs. Control) | FDR (q-value) |
| IL-8 | Inflammatory response | +6.7 | <0.01 |
| TNF-α | Inflammatory response | +4.2 | <0.01 |
| NFKBIA | NF-κB signaling pathway | -2.5 | <0.05 |
| MUC5AC | Mucin production | +3.9 | <0.01 |
| CASP3 | Apoptosis | +2.1 | <0.05 |
IV. Experimental Protocols
A. Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Bacterial Gene Expression
This protocol details the steps for analyzing the expression of specific target genes in a bacterial culture treated with OOHL.
1. Bacterial Culture and OOHL Treatment:
- Grow the bacterial strain of interest (e.g., a Vibrio or Pseudomonas species) in appropriate liquid media to the desired optical density (OD), typically early to mid-logarithmic phase.
- Prepare a stock solution of OOHL in a suitable solvent (e.g., DMSO or ethanol).
- Add OOHL to the bacterial culture at the desired final concentration. A vehicle control (solvent only) must be run in parallel.
- Incubate the cultures for a defined period to allow for changes in gene expression.
2. RNA Extraction:
- Harvest bacterial cells by centrifugation.
- Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
3. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or gene-specific primers.
4. qRT-PCR:
- Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., 16S rRNA), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
- Perform the qRT-PCR using a real-time PCR instrument.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
B. Protocol 2: RNA Sequencing (RNA-Seq) for Global Gene Expression Profiling
This protocol provides a general workflow for a comprehensive analysis of the transcriptome of bacteria or host cells in response to OOHL.
1. Sample Preparation:
- Culture and treat the cells (bacterial or eukaryotic) with OOHL and a vehicle control as described in Protocol 1.
- Extract total RNA as described in Protocol 1. High-quality RNA is crucial for RNA-seq.
2. Library Preparation:
- For bacteria: Deplete ribosomal RNA (rRNA) from the total RNA sample using a bacterial rRNA removal kit.
- For eukaryotes: Purify messenger RNA (mRNA) using oligo(dT) magnetic beads.
- Fragment the rRNA-depleted or mRNA-purified RNA.
- Synthesize first- and second-strand cDNA.
- Perform end-repair, A-tailing, and adapter ligation.
- Amplify the library by PCR.
- Assess the quality and quantity of the library using a bioanalyzer and qPCR.
3. Sequencing:
- Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
4. Data Analysis:
- Perform quality control of the raw sequencing reads.
- Align the reads to the appropriate reference genome (bacterial or host).
- Quantify gene expression levels.
- Identify differentially expressed genes between the OOHL-treated and control samples.
- Perform downstream analysis such as gene ontology (GO) and pathway enrichment analysis.
V. Visualization of Signaling Pathways and Workflows
A. Quorum Sensing Signaling Pathway
Caption: A generalized quorum sensing circuit mediated by this compound (OOHL).
B. Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes induced by OOHL.
VI. Concluding Remarks
The study of this compound and its impact on gene expression holds significant potential for advancing our understanding of bacterial communication and host-pathogen interactions. While direct quantitative data for OOHL remains to be extensively published, the protocols and frameworks provided in these application notes offer a robust starting point for researchers to explore its biological functions. By adapting these established methodologies, scientists can generate valuable data to elucidate the role of OOHL in various biological systems, paving the way for novel therapeutic interventions and a deeper knowledge of microbial signaling networks.
References
- 1. Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrio fischeri lux Genes Play an Important Role in Colonization and Development of the Host Light Organ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deletion of luxI increases luminescence of Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-oxo-C5-HSL in Microbial Ecology: A Guide for Researchers
Application Notes and Protocols for the Study of N-(3-oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) and Related Acyl-Homoserine Lactones in Microbial Ecology
Introduction
This compound, commonly known as 3-oxo-C5-HSL, is a member of the acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are instrumental in bacterial quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. While extensively studied AHLs like 3-oxo-C12-HSL and 3-oxo-C6-HSL have well-documented roles in virulence and biofilm formation, specific research focusing on 3-oxo-C5-HSL in microbial ecology is less abundant. However, its presence in certain bacterial species, notably those involved in symbiotic relationships, suggests a significant ecological role.
These application notes provide an overview of the known functions of 3-oxo-C5-HSL and offer detailed protocols for the study of AHLs in a microbial ecology context. The methodologies described are broadly applicable and can be adapted for the specific investigation of 3-oxo-C5-HSL.
Known Producers and Ecological Roles of 3-oxo-C5-HSL
While not as widespread as other AHLs, 3-oxo-C5-HSL is produced by certain Gram-negative bacteria, where it is involved in regulating various physiological processes. One of the most notable producers is Rhizobium leguminosarum, a bacterium that engages in nitrogen-fixing symbiosis with leguminous plants. In this context, quorum sensing mediated by AHLs, including potentially 3-oxo-C5-HSL, is thought to play a role in optimizing the symbiotic relationship.
Table 1: Selected Acyl-Homoserine Lactones and Their Producing Bacteria
| Acyl-Homoserine Lactone (AHL) | Abbreviation | Producing Bacteria (Examples) | Key Regulated Processes |
| This compound | 3-oxo-C5-HSL | Rhizobium leguminosarum | Symbiosis-related functions |
| N-(3-oxohexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL | Vibrio fischeri, Yersinia enterocolitica | Bioluminescence, Virulence |
| N-(3-oxooctanoyl)-L-homoserine lactone | 3-oxo-C8-HSL | Agrobacterium tumefaciens | Plasmid conjugation, Virulence |
| N-(3-oxodecanoyl)-L-homoserine lactone | 3-oxo-C10-HSL | Pseudomonas aeruginosa | Biofilm formation, Virulence |
| N-(3-oxododecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL | Pseudomonas aeruginosa | Virulence factor production, Biofilm formation |
| N-butanoyl-L-homoserine lactone | C4-HSL | Pseudomonas aeruginosa | Virulence, Biofilm formation |
Signaling Pathway: The LuxI/LuxR System
The synthesis and perception of 3-oxo-C5-HSL and other AHLs are typically governed by a LuxI/LuxR-type quorum-sensing system. The LuxI homolog is the synthase enzyme responsible for producing the specific AHL molecule. As the bacterial population density increases, the extracellular concentration of the AHL surpasses a threshold. The AHL then diffuses back into the cells and binds to its cognate LuxR-type transcriptional regulator. This AHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.
Experimental Protocols
Investigating the role of 3-oxo-C5-HSL in microbial ecology requires robust methods for its extraction, detection, and quantification, as well as bioassays to determine its functional effects.
Protocol 1: Extraction of AHLs from Bacterial Cultures
This protocol describes a general method for extracting AHLs from liquid bacterial cultures using solvent extraction.
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials
Procedure:
-
Cell Removal: Centrifuge the bacterial culture (e.g., 50 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Solvent Extraction: Add an equal volume of acidified ethyl acetate to the supernatant. Mix vigorously for 2 minutes and then allow the phases to separate. For more efficient extraction, this step can be repeated twice.
-
Organic Phase Collection: Collect the upper organic phase (ethyl acetate layer) containing the AHLs.
-
Solvent Evaporation: Evaporate the ethyl acetate to dryness using a rotary evaporator or under a gentle stream of nitrogen.
-
Resuspension: Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for subsequent analysis.
Protocol 2: Detection of AHLs using Biosensors
Biosensor strains are genetically engineered bacteria that produce a detectable signal (e.g., light, color, or fluorescence) in the presence of specific AHLs.
Materials:
-
AHL extract (from Protocol 1) or synthetic 3-oxo-C5-HSL standard
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) for a broad range of AHLs, or a more specific sensor if available)
-
Appropriate growth medium for the biosensor
-
Microtiter plates (96-well)
-
Plate reader for detecting the biosensor's output (e.g., luminometer, spectrophotometer)
Procedure:
-
Biosensor Culture Preparation: Grow the biosensor strain overnight in its appropriate liquid medium.
-
Assay Setup: In a 96-well microtiter plate, add a fresh subculture of the biosensor to each well.
-
Sample Addition: Add different concentrations of the AHL extract or synthetic 3-oxo-C5-HSL standards to the wells. Include a negative control (solvent only).
-
Incubation: Incubate the plate at the optimal temperature for the biosensor for a sufficient period to allow for signal production (typically several hours).
-
Signal Detection: Measure the output signal (e.g., bioluminescence or absorbance) using a plate reader.
-
Data Analysis: Compare the signal produced by the samples to that of the standards to semi-quantitatively determine the presence of AHLs.
Protocol 3: Quantification of 3-oxo-C5-HSL by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.
Materials:
-
AHL extract (from Protocol 1)
-
Synthetic 3-oxo-C5-HSL standard of known concentration
-
LC-MS/MS system equipped with a suitable column (e.g., C18)
-
Appropriate mobile phases (e.g., acetonitrile (B52724) and water with formic acid)
Procedure:
-
Standard Curve Generation: Prepare a series of dilutions of the synthetic 3-oxo-C5-HSL standard to create a standard curve.
-
Sample Preparation: Filter the resuspended AHL extract through a 0.22 µm filter.
-
LC-MS/MS Analysis: Inject the standards and samples onto the LC-MS/MS system. The analysis is typically performed in positive ion mode, monitoring for the specific parent and fragment ion transitions of 3-oxo-C5-HSL.
-
Data Analysis: Integrate the peak areas for 3-oxo-C5-HSL in both the standards and the samples. Use the standard curve to calculate the concentration of 3-oxo-C5-HSL in the original bacterial culture.
Experimental Workflow for AHL Analysis
The following diagram illustrates a typical workflow for the investigation of 3-oxo-C5-HSL or other AHLs in microbial ecology studies.
Applications in Drug Development and Microbial Control
Understanding the role of 3-oxo-C5-HSL and other AHLs in microbial communities opens up avenues for the development of novel antimicrobial strategies. Quorum quenching, the interference with quorum sensing, can be achieved by enzymatic degradation of AHLs or by using antagonist molecules that block the LuxR receptor. These approaches can potentially reduce the virulence of pathogenic bacteria and inhibit the formation of biofilms, which are notoriously resistant to conventional antibiotics. For symbiotic bacteria like Rhizobium, manipulating quorum sensing could be a strategy to enhance their beneficial activities in agriculture.
Conclusion
While specific studies on the application of 3-oxo-C5-HSL in microbial ecology are still emerging, the foundational knowledge of AHL-mediated quorum sensing provides a strong framework for its investigation. The protocols and workflows detailed in this document offer a comprehensive guide for researchers to explore the ecological significance of this and other AHL molecules. Further research into the unique roles of 3-oxo-C5-HSL will undoubtedly contribute to a deeper understanding of the intricate chemical communication networks that govern microbial communities.
Application Notes and Protocols for In Vitro Assays of N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assessment of N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) activity. The protocols detailed below utilize common bacterial biosensor strains to detect and quantify this short-chain acyl-homoserine lactone (AHL), a key signaling molecule in bacterial quorum sensing (QS). Understanding the activity of 3-oxo-C5-HSL is crucial for research into bacterial communication, virulence, biofilm formation, and for the development of novel anti-quorum sensing therapeutics.
Introduction to this compound (3-oxo-C5-HSL)
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules used by various Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing. As an autoinducer, 3-oxo-C5-HSL diffuses across the bacterial cell membrane and, upon reaching a threshold concentration, binds to a cognate LuxR-type transcriptional regulator. This complex then modulates the expression of target genes, often including those responsible for virulence factor production and biofilm formation. The study of 3-oxo-C5-HSL activity is therefore of significant interest in microbiology and medicine.
Overview of In Vitro Bioassays
Several bacterial biosensor strains have been developed to detect the presence and quantify the activity of AHLs. These biosensors typically contain a mutation in the AHL synthase gene (a luxI homolog) but retain a functional AHL receptor protein (a luxR homolog) linked to a reporter gene. When the biosensor is exposed to an exogenous AHL, the receptor is activated, leading to the expression of the reporter gene, which can be easily measured.
Commonly used biosensors for short-chain AHLs like 3-oxo-C5-HSL include:
-
Chromobacterium violaceum CV026: A mutant strain that does not produce its own AHLs but produces the purple pigment violacein (B1683560) in response to exogenous short-chain AHLs (C4-C8).[1][2]
-
Escherichia coli (lux-based biosensors): Engineered strains of E. coli harboring plasmids with a luxR homolog and the luxCDABE operon as a reporter, which produces light (bioluminescence) in the presence of specific AHLs.
Data Presentation: Quantitative Analysis of Short-Chain 3-oxo-AHL Activity
| Bioassay System | AHL Analyte | Typical Concentration Range | Reported EC50 / Detection Limit | Reporter Signal | Reference |
| Chromobacterium violaceum CV026 | 3-oxo-C6-HSL | 1 - 100 µM | ~10 µM for violacein induction | Violacein (purple pigment) | [1][2] |
| Agrobacterium tumefaciens A136 | 3-oxo-C8-HSL | 1 nM - 10 µM | ~3 nM | β-galactosidase activity | [5][6] |
| E. coli (pSB401 - LuxR-based) | 3-oxo-C6-HSL | 10 nM - 1 µM | ~10 nM | Bioluminescence | [7] |
Experimental Protocols
Protocol 1: Agar (B569324) Plate Diffusion Assay using Chromobacterium violaceum CV026
This is a qualitative to semi-quantitative method for detecting 3-oxo-C5-HSL production or activity.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar plates
-
Stock solution of 3-oxo-C5-HSL (in a suitable solvent like DMSO or ethyl acetate)
-
Sterile paper discs or sterile pipette tips for well creation
-
Incubator at 30°C
Procedure:
-
Prepare a fresh overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.
-
Spread-plate 100 µL of the overnight culture onto LB agar plates to create a bacterial lawn.
-
Allow the plates to dry in a laminar flow hood.
-
Method A (Paper Disc): Place sterile paper discs onto the surface of the agar. Pipette a known amount (e.g., 5-10 µL) of the 3-oxo-C5-HSL solution or test sample onto each disc.
-
Method B (Agar Well): Create wells in the agar using a sterile pipette tip or cork borer. Pipette a known amount (e.g., 20-50 µL) of the 3-oxo-C5-HSL solution or test sample into each well.[8]
-
Include a negative control (solvent only) and a positive control (a known concentration of a short-chain AHL like 3-oxo-C6-HSL).
-
Incubate the plates at 30°C for 24-48 hours.
-
Data Analysis: Observe the plates for the appearance of a purple halo around the paper discs or wells. The diameter of the purple zone is proportional to the concentration of the AHL.
Protocol 2: Quantitative Violacein Inhibition Assay
This assay is used to quantify the ability of a compound to inhibit 3-oxo-C5-HSL-induced violacein production.
Materials:
-
Chromobacterium violaceum CV026
-
LB broth
-
96-well microtiter plate
-
3-oxo-C5-HSL stock solution
-
Test compound stock solution
-
Microplate reader capable of measuring absorbance at 590 nm
-
Incubator shaker at 30°C
Procedure:
-
Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C.
-
Dilute the overnight culture 1:10 in fresh LB broth.
-
In a 96-well plate, add 100 µL of the diluted CV026 culture to each well.
-
Add a fixed, sub-maximal concentration of 3-oxo-C5-HSL to each well (e.g., a concentration that gives a strong but not saturated purple color, to be determined empirically).
-
Add serial dilutions of the test compound to the wells. Include a positive control (CV026 + 3-oxo-C5-HSL, no test compound) and a negative control (CV026 + solvent).
-
Incubate the plate at 30°C with shaking for 24 hours.
-
After incubation, quantify the violacein production. One common method is to lyse the cells with DMSO and measure the absorbance of the supernatant.
-
Data Analysis: Measure the absorbance at 590 nm. The percentage of violacein inhibition can be calculated using the following formula: % Inhibition = [(OD_control - OD_sample) / OD_control] * 100
Protocol 3: β-Galactosidase Assay using Agrobacterium tumefaciens A136
This is a quantitative assay for AHL activity based on the induction of the lacZ gene.
Materials:
-
Agrobacterium tumefaciens A136
-
AT minimal medium
-
3-oxo-C5-HSL stock solution
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution
-
Z-buffer
-
Sodium carbonate (Na2CO3) solution
-
Microplate reader or spectrophotometer (420 nm)
Procedure:
-
Grow an overnight culture of A. tumefaciens A136 in a suitable medium at 28°C.
-
Inoculate fresh AT minimal medium with the overnight culture to an OD600 of ~0.1.
-
Add serial dilutions of 3-oxo-C5-HSL or the test sample to the cultures.
-
Incubate the cultures at 28°C with shaking until they reach mid-log phase (OD600 ~0.4-0.6).
-
Perform a standard Miller assay for β-galactosidase activity: a. Measure the OD600 of the cultures. b. Lyse the cells (e.g., with chloroform (B151607) and SDS). c. Add ONPG solution and incubate at 28°C until a yellow color develops. d. Stop the reaction by adding Na2CO3. e. Measure the absorbance at 420 nm (A420).
-
Data Analysis: Calculate the β-galactosidase activity in Miller Units using the formula: Miller Units = (1000 * A420) / (t * V * OD600) where t = reaction time in minutes, and V = volume of culture used in mL. Plot the Miller Units against the concentration of 3-oxo-C5-HSL to generate a dose-response curve.[6]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of 3-oxo-C5-HSL in a LuxR-type System
Caption: Signaling pathway of 3-oxo-C5-HSL activating a LuxR-type receptor.
Experimental Workflow for Quantitative Violacein Inhibition Assay
Caption: Workflow for the quantitative violacein inhibition assay.
Logical Relationship of Biosensor Components in Agrobacterium tumefaciens A136
Caption: Logical flow of the A. tumefaciens A136 biosensor response.
References
- 1. mdpi.com [mdpi.com]
- 2. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fine control of quorum-sensing communication in Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying N-(3-Oxopentanoyl)-L-homoserine lactone-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for studying the interactions between the quorum-sensing molecule N-(3-Oxopentanoyl)-L-homoserine lactone (OOHSL) and its cognate protein receptors, typically of the LuxR family. Understanding these interactions is crucial for developing novel anti-virulence and anti-biofilm strategies.
Data Presentation: Quantitative Analysis of OOHSL-Protein Interactions
While specific binding data for OOHSL is not extensively available, data from closely related short-chain N-acyl homoserine lactones (AHLs) provide valuable insights into the expected binding affinities. The following table summarizes representative quantitative data for the interaction of a similar molecule, N-(3-oxohexanoyl)-L-homoserine lactone (OHHL), with its cognate receptor, CarR, from Erwinia carotovora. This data is presented as a reference for expected binding constants when studying OOHSL.
| Ligand | Protein Receptor | Technique Used | Dissociation Constant (Kd) | Stoichiometry (Ligand:Protein) | Reference |
| N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) | CarR | Fluorescence Quenching | ~ 2 µM | 1:1 (per monomer) | [1] |
Signaling Pathway
The canonical signaling pathway for OOHSL and other acyl-homoserine lactones involves a LuxI-type synthase and a LuxR-type receptor. At low cell densities, the concentration of OOHSL is low. As the bacterial population grows, the concentration of OOHSL, synthesized by a LuxI homolog, increases and diffuses across the cell membrane. Once a threshold concentration is reached, OOHSL binds to the N-terminal ligand-binding domain of its cognate LuxR-type receptor. This binding event induces a conformational change in the receptor, leading to its dimerization and stabilization. The OOHSL-LuxR dimer then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This regulation controls a variety of phenotypes, including virulence factor production and biofilm formation[2][3][4][5].
Caption: OOHSL-mediated quorum sensing signaling pathway.
Experimental Protocols
Herein are detailed protocols for three key experimental techniques used to characterize the interaction between OOHSL and its protein receptors.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment[6][7][8][9][10].
Experimental Workflow:
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the target LuxR-type protein. A common method is to use an expression system (e.g., E. coli) with an affinity tag (e.g., His-tag) for purification.
-
Synthesize or purchase high-purity OOHSL.
-
Accurately determine the concentrations of the protein and OOHSL stock solutions.
-
-
Buffer Preparation and Dialysis:
-
Prepare a suitable buffer, for example, 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. The buffer should be compatible with both the protein and the ligand and have a low ionization enthalpy to minimize buffer-induced heat changes.
-
Dialyze both the protein and the OOHSL solution against the same batch of buffer overnight at 4°C to ensure a perfect match of buffer composition.
-
-
Sample Preparation for ITC:
-
Prepare the final protein and OOHSL solutions by diluting the dialyzed stocks with the dialysis buffer. Typical concentrations are 10-50 µM for the protein in the sample cell and 100-500 µM for OOHSL in the syringe.
-
Degas both solutions for 5-10 minutes immediately before the experiment to prevent bubble formation in the ITC cell and syringe.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the OOHSL solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections of the OOHSL solution into the protein solution while monitoring the heat changes.
-
A control experiment, titrating OOHSL into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change peaks to obtain a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (OOHSL) to a ligand (protein) immobilized on a sensor chip in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon)[11][12][13][14][15].
Experimental Workflow:
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Protocol:
-
Preparation:
-
Purify the LuxR-type protein to >95% purity.
-
Prepare a running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).
-
-
Protein Immobilization:
-
Activate the sensor chip surface (e.g., with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)).
-
Inject the protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of OOHSL dilutions in the running buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.
-
Inject the OOHSL solutions sequentially over the immobilized protein surface, starting with the lowest concentration.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
Between each OOHSL injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound ligand.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram (response units vs. time).
-
Fit the sensorgrams from the different OOHSL concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kon and koff values.
-
Calculate the Kd from the ratio of koff/kon.
-
Affinity Chromatography
Affinity chromatography can be used to identify and purify proteins that bind to OOHSL. In this technique, OOHSL or an analog is immobilized on a solid support, and a cell lysate or protein mixture is passed over this matrix. Proteins that bind to the immobilized OOHSL are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified.
Experimental Workflow:
Caption: Affinity Chromatography experimental workflow for OOHSL-binding proteins.
Protocol:
-
Preparation of Affinity Matrix:
-
Chemically couple OOHSL or a derivative with a reactive group to an activated chromatography resin (e.g., NHS-activated sepharose).
-
Block any remaining active groups on the resin.
-
-
Protein Extraction:
-
Grow the bacterial strain of interest and prepare a cell lysate under conditions that maintain protein integrity.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Pack a column with the OOHSL-conjugated resin.
-
Equilibrate the column with a binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Load the clarified cell lysate onto the column.
-
Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the specifically bound proteins using a competitive ligand (e.g., a high concentration of free OOHSL) or by changing the buffer conditions (e.g., altering pH or ionic strength).
-
Collect the eluted fractions and analyze the protein content by SDS-PAGE.
-
Excise protein bands of interest and identify them using mass spectrometry.
-
References
- 1. Nonenzymatic Turnover of an Erwinia carotovora Quorum-Sensing Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. [PDF] Isothermal titration calorimetry of protein-protein interactions. | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: N-(3-Oxopentanoyl)-L-homoserine lactone (C5-oxo-HSL)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of N-(3-Oxopentanoyl)-L-homoserine lactone (C5-oxo-HSL) in culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of C5-oxo-HSL in my experiments?
A1: The stability of C5-oxo-HSL, like other N-acyl-homoserine lactones (AHLs), is primarily influenced by three main factors: pH, temperature, and the presence of degrading enzymes in the culture medium.
Q2: How does pH affect the stability of C5-oxo-HSL?
A2: C5-oxo-HSL is susceptible to pH-dependent lactonolysis, a process where the homoserine lactone ring is hydrolyzed and opened. This degradation is significantly accelerated under alkaline conditions (pH > 7). Conversely, acidic conditions (pH < 7) can help to stabilize the molecule and may even partially reverse the hydrolysis of the lactone ring.[1][2] For optimal stability, it is recommended to maintain a slightly acidic to neutral pH in your culture media if your experimental design allows.
Q3: What is the effect of temperature on C5-oxo-HSL stability?
A3: Higher temperatures increase the rate of C5-oxo-HSL degradation. Storing stock solutions and samples at low temperatures (-20°C or -80°C) is crucial for long-term stability. During experiments, it is important to be aware that incubation at physiological temperatures (e.g., 37°C) will accelerate the degradation of C5-oxo-HSL compared to lower temperatures.[1][2]
Q4: Can components of the culture media degrade C5-oxo-HSL?
A4: Yes, certain microorganisms, if present as contaminants or as part of a co-culture, can produce enzymes that degrade AHLs.[3] The two main classes of these enzymes are AHL lactonases, which hydrolyze the lactone ring, and AHL acylases, which cleave the acyl side chain. It is important to work with sterile media and axenic cultures to minimize enzymatic degradation.
Q5: How does the acyl chain length of an AHL affect its stability?
A5: Generally, AHLs with shorter acyl chains are less stable than those with longer acyl chains.[1][2] While specific data for C5-oxo-HSL is limited, it is expected to be less stable than longer-chain AHLs like 3-oxo-C12-HSL.
Troubleshooting Guides
Issue 1: Inconsistent or no biological activity of C5-oxo-HSL.
-
Potential Cause: Degradation of C5-oxo-HSL due to improper storage or experimental conditions.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of C5-oxo-HSL. Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or below.
-
Check Media pH: Measure the pH of your culture medium before and after cell growth. A significant increase in pH during the experiment could indicate that the medium has become alkaline, leading to C5-oxo-HSL degradation. Consider buffering the medium if pH shifts are a recurring issue.
-
Control for Enzymatic Degradation: If you suspect enzymatic degradation, prepare a cell-free supernatant from your culture and incubate it with a known concentration of C5-oxo-HSL. Measure the remaining C5-oxo-HSL concentration over time using HPLC or a biosensor assay.
-
Minimize Incubation Time: If possible, reduce the duration of experiments at higher temperatures to minimize thermal degradation.
-
Issue 2: High variability in results between replicate experiments.
-
Potential Cause: Inconsistent concentrations of active C5-oxo-HSL.
-
Troubleshooting Steps:
-
Standardize C5-oxo-HSL Addition: Ensure that C5-oxo-HSL is added to all experimental replicates at the same time and from the same freshly prepared dilution.
-
Homogenize Media: After adding C5-oxo-HSL to the culture medium, ensure it is thoroughly mixed before dispensing it into individual culture vessels.
-
Monitor Environmental Conditions: Maintain consistent temperature and incubation conditions for all replicates.
-
Quantitative Data Summary
| Factor | Condition | Effect on AHL Stability | Reference |
| pH | Alkaline (pH > 7) | Decreased (Lactonolysis) | [1][2] |
| Acidic (pH < 7) | Increased | [1] | |
| Temperature | Increased Temperature | Decreased | [1][2] |
| Decreased Temperature | Increased | [1] | |
| Acyl Chain Length | Shorter Chain | Generally Decreased | [1][2] |
| Longer Chain | Generally Increased | [1][2] | |
| Enzymes | Presence of AHL lactonases/acylases | Decreased | [3] |
Experimental Protocols
Protocol 1: Quantification of C5-oxo-HSL using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for quantifying C5-oxo-HSL in culture supernatants.
-
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Filter-sterilize the supernatant through a 0.22 µm filter.
-
Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., formic acid) to stabilize the C5-oxo-HSL.
-
Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate (B1210297). Repeat the extraction three times.
-
Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: UV detector at a wavelength of 210 nm.
-
Quantification: Create a standard curve using known concentrations of synthetic C5-oxo-HSL. Compare the peak area of the sample to the standard curve to determine the concentration.
-
Protocol 2: Detection of C5-oxo-HSL using a Biosensor Strain
This protocol describes a common method for detecting the presence of C5-oxo-HSL using a bacterial biosensor strain (e.g., Chromobacterium violaceum CV026 or an Agrobacterium tumefaciens-based biosensor).
-
Preparation of Biosensor Plates:
-
Prepare agar (B569324) plates with the appropriate growth medium for the biosensor strain.
-
Inoculate a molten soft agar overlay with the biosensor strain.
-
Pour the inoculated soft agar over the surface of the base agar plates and allow it to solidify.
-
-
Sample Application:
-
Spot a small volume (e.g., 5-10 µL) of the test sample (e.g., culture supernatant) onto the surface of the biosensor overlay.
-
As a positive control, spot a known concentration of synthetic C5-oxo-HSL.
-
As a negative control, spot sterile medium.
-
-
Incubation and Observation:
-
Incubate the plates at the optimal growth temperature for the biosensor strain.
-
Observe the plates for the development of a colored (e.g., purple for C. violaceum) or fluorescent halo around the spots, indicating the presence of AHLs. The size and intensity of the halo can provide a semi-quantitative measure of the C5-oxo-HSL concentration.
-
Visualizations
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) Bioassays
Welcome to the technical support center for N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Category 1: Assay Performance & Signal Issues
Question: Why am I seeing no signal or a very weak signal from my bioreporter?
Answer: This is a common issue that can stem from several factors:
-
Degradation of 3-oxo-C5-HSL: N-acyl homoserine lactones (AHLs) can undergo pH-dependent lactonolysis, especially in alkaline conditions, which opens the lactone ring and inactivates the molecule.[1] The stability of AHLs is also dependent on temperature and the length of the acyl chain.[1]
-
Inactive 3-oxo-C5-HSL Stock Solution: Improper storage or repeated freeze-thaw cycles can lead to the degradation of your 3-oxo-C5-HSL standard.
-
Bioreporter Strain Health: The viability and metabolic activity of your bacterial reporter strain are crucial. Ensure the culture is healthy, in the correct growth phase (typically exponential), and has not been contaminated.
-
Incorrect Assay Conditions: Suboptimal temperature, pH, or aeration can negatively impact both the reporter strain's response and the stability of the 3-oxo-C5-HSL.
-
Insufficient Incubation Time: The reporter strain may require more time to generate a detectable signal. A time-course experiment is recommended to determine the optimal incubation period.
Question: My positive controls are working, but my experimental samples show no activity. What could be the problem?
Answer: If your positive controls are yielding a strong signal, the issue likely lies within your experimental samples:
-
Absence of 3-oxo-C5-HSL: The simplest explanation is that your samples do not contain 3-oxo-C5-HSL or the concentration is below the detection limit of your assay.
-
Presence of Quorum Quenching (QQ) Compounds: Your samples may contain enzymes (lactonases or acylases) or other inhibitory compounds that degrade or interfere with 3-oxo-C5-HSL.[2][3]
-
Sample Matrix Effects: Components in your sample matrix (e.g., solvents, complex media) could be inhibiting the reporter strain or interfering with the signaling pathway. It is advisable to run a control where a known amount of 3-oxo-C5-HSL is spiked into your sample matrix to test for inhibition.
Question: I am observing a high background signal in my negative controls (false positives). What are the potential causes?
Answer: High background or false-positive signals can confound your results and may be caused by several factors:[4][5][6]
-
Contamination: Contamination of your media, reagents, or reporter strain with other AHL-producing bacteria can lead to unintended activation of the reporter.
-
Auto-activation of the Reporter Strain: Some reporter strains may exhibit "leaky" expression of the reporter gene in the absence of an inducer.
-
Media Components: Certain components in complex media can either mimic AHLs or stimulate their endogenous production by the reporter strain.
-
Sample Autoflorescence: If you are using a fluorescence-based reporter, compounds in your experimental samples may be naturally fluorescent at the excitation and emission wavelengths you are using.
Category 2: Data Interpretation & Reproducibility
Question: Why is there significant variability between my replicate wells?
Answer: Poor reproducibility can be frustrating. Here are some common culprits:
-
Inaccurate Pipetting: Small volumes of potent 3-oxo-C5-HSL solutions require precise pipetting. Ensure your pipettes are calibrated and use appropriate techniques.
-
Uneven Cell Distribution: Ensure your reporter strain culture is well-mixed before aliquoting into your assay plate to ensure a consistent cell density in each well.
-
Edge Effects in Microplates: The outer wells of a microplate can be prone to evaporation, leading to changes in media concentration and affecting cell growth and reporter expression. It is good practice to fill the outer wells with sterile media or water and not use them for experimental samples.
-
Inconsistent Incubation Conditions: Temperature or gas exchange gradients across the incubator can lead to variable results.
Question: How can I be sure the activity I'm seeing is specific to 3-oxo-C5-HSL?
Answer: This is a critical question, especially when screening for quorum sensing inhibitors or activators.
-
Use of a luxR Mutant Strain: A control strain that lacks the receptor protein (LuxR homolog) for 3-oxo-C5-HSL should not respond to your samples. If it does, the observed activity is likely non-specific.
-
Test Analogs: Test a panel of related AHLs with different acyl chain lengths and modifications.[7] This can help characterize the specificity of the response.
-
Chemical Confirmation: Techniques like Thin-Layer Chromatography (TLC) or Mass Spectrometry can be used to confirm the presence of 3-oxo-C5-HSL in your active samples.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to 3-oxo-C5-HSL bioassays.
| Parameter | Typical Value/Range | Notes |
| 3-oxo-C5-HSL Concentration Range | 1 nM - 10 µM | The optimal range depends on the specific bioreporter strain used. |
| Reporter Strain Inoculum OD600 | 0.05 - 0.2 | Inoculating with cells in the exponential growth phase is recommended. |
| Incubation Temperature | 28 - 37 °C | Optimal temperature is specific to the reporter strain. |
| Incubation Time | 4 - 24 hours | Time-course experiments are necessary to determine the peak response time. |
| pH of Medium | 6.5 - 7.5 | AHLs are prone to lactonolysis at pH > 7.5.[1] |
Experimental Protocols
Protocol 1: Preparation of 3-oxo-C5-HSL Stock and Working Solutions
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethyl acetate (B1210297) (acidified with acetic acid)
-
Sterile microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
Carefully weigh out the desired amount of 3-oxo-C5-HSL powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., for 1 mg of 3-oxo-C5-HSL with a MW of 213.23 g/mol , add 469 µL of DMSO for a 10 mM solution).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C.
-
-
Procedure for Working Solutions:
-
Thaw an aliquot of the stock solution on ice.
-
Perform serial dilutions in the appropriate sterile culture medium to achieve the desired final concentrations for your assay. It is crucial to ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells, including controls.
-
Protocol 2: General Protocol for a 3-oxo-C5-HSL Bioluminescence Bioassay
-
Materials:
-
Bacterial bioreporter strain (e.g., E. coli MT102 with pJBA132)[3]
-
Appropriate growth medium (e.g., LB broth) with selective antibiotics
-
Sterile 96-well white, clear-bottom microplate
-
3-oxo-C5-HSL working solutions
-
Experimental samples
-
Luminometer
-
-
Procedure:
-
Inoculate the bioreporter strain into fresh medium and grow overnight at the optimal temperature with shaking.
-
The next day, subculture the overnight culture into fresh medium and grow to the exponential phase (e.g., OD600 of 0.4-0.6).
-
Dilute the exponential phase culture to the desired starting OD600 (e.g., 0.1) in fresh, pre-warmed medium.
-
In a 96-well plate, add your controls and experimental samples. This should include:
-
Media only (blank)
-
Reporter strain only (negative control)
-
Reporter strain with a serial dilution of 3-oxo-C5-HSL (positive control/standard curve)
-
Reporter strain with your experimental samples
-
-
Add 100 µL of the diluted reporter strain culture to each well containing 100 µL of the corresponding sample/control.
-
Incubate the plate at the optimal temperature for the recommended time (e.g., 4-8 hours).
-
Measure the optical density (OD600) to assess bacterial growth.
-
Measure the bioluminescence using a luminometer.[9][10][11] The output is typically in Relative Light Units (RLU).
-
Normalize the bioluminescence signal to cell density (RLU/OD600) to account for any effects on bacterial growth.
-
Visualizations
Signaling Pathway
Caption: A generalized signaling pathway for a 3-oxo-C5-HSL-based quorum sensing system.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in 3-oxo-C5-HSL bioassays.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Longer Rodent Bioassay Fails to Address 2-Year Bioassay’s Flaws - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. A Multichannel Bioluminescence Determination Platform for Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Bioluminescence Optical Signal - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-(3-Oxopentanoyl)-L-homoserine lactone (3-O-C5-HSL) Concentration
Welcome to the technical support center for N-(3-Oxopentanoyl)-L-homoserine lactone (3-O-C5-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of 3-O-C5-HSL in your experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-O-C5-HSL) and what is its primary function?
A1: this compound, also known as 3-oxo-C5-HSL, is a small signaling molecule involved in bacterial communication, a process called quorum sensing (QS). It is primarily used by Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. This regulation affects various processes, including biofilm formation, virulence factor production, and bioluminescence.
Q2: What is a typical effective concentration range for 3-O-C5-HSL in experiments?
A2: The effective concentration of 3-O-C5-HSL can vary significantly depending on the bacterial species, the specific biological process being studied, and experimental conditions. As a general starting point, concentrations in the nanomolar (nM) to low micromolar (µM) range are often effective. For example, in Vibrio fischeri, concentrations as low as 20 to 200 nM can be used to induce luminescence. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of 3-O-C5-HSL?
A3: 3-O-C5-HSL is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of up to 20 mg/mL.[1] It is sparingly soluble in aqueous buffers. For most applications, it is recommended to first dissolve 3-O-C5-HSL in a small amount of DMSO and then dilute it with the desired aqueous buffer. It is advisable not to store the aqueous solution for more than a day to avoid degradation.
Q4: What are the critical factors to consider regarding the stability of 3-O-C5-HSL in my experiments?
A4: The stability of N-acyl-homoserine lactones (AHLs), including 3-O-C5-HSL, is influenced by pH and temperature. The lactone ring of AHLs is susceptible to hydrolysis, especially at alkaline pH. This hydrolysis is also accelerated at higher temperatures. It is recommended to prepare fresh solutions and maintain a pH close to neutral or slightly acidic if prolonged incubation is required.
Q5: Can 3-O-C5-HSL have off-target effects on eukaryotic cells?
A5: Some N-acyl homoserine lactones have been shown to have immunomodulatory and other effects on eukaryotic cells.[2] The effects can be cell-type specific and concentration-dependent. When conducting experiments with co-cultures of bacteria and eukaryotic cells, it is important to include appropriate controls to assess any potential direct effects of 3-O-C5-HSL on the eukaryotic cells.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | 1. Degradation of 3-O-C5-HSL: The compound may have degraded due to improper storage or harsh experimental conditions (e.g., high pH, high temperature).2. Incorrect concentration: The optimal concentration for your specific bacterial strain or phenotype may be different.3. Low receptor expression: The target bacteria may not be expressing sufficient levels of the cognate LuxR-type receptor. | 1. Prepare fresh stock solutions of 3-O-C5-HSL. Ensure the pH of your media is not alkaline. Perform experiments at the optimal growth temperature for your bacteria.2. Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 nM to 100 µM).3. Ensure your bacterial culture is in the appropriate growth phase for receptor expression (often mid-to-late exponential phase). |
| High background signal or non-specific effects. | 1. Solvent toxicity: The solvent used to dissolve 3-O-C5-HSL (e.g., DMSO) may be affecting the cells at the final concentration used.2. Off-target effects: 3-O-C5-HSL may be interacting with other cellular components.3. Contamination of stock solution. | 1. Include a vehicle control in your experiments (media with the same final concentration of the solvent). Ensure the final solvent concentration is low (typically <0.5%).2. Test the effect of 3-O-C5-HSL on a mutant strain lacking the specific LuxR receptor.3. Prepare a fresh, sterile-filtered stock solution. |
| Inconsistent results between experiments. | 1. Variability in stock solution preparation: Inaccurate weighing or dilution can lead to different final concentrations.2. Differences in bacterial culture conditions: Variations in growth phase, cell density, or media composition can affect the response.3. Instability of 3-O-C5-HSL in media: The compound may be degrading at different rates depending on minor variations in experimental setup. | 1. Prepare a larger batch of stock solution and aliquot for single use to ensure consistency.2. Standardize your bacterial culture protocol, including inoculum size, growth time, and OD600 at the start of the experiment.3. Prepare fresh dilutions of 3-O-C5-HSL in media for each experiment immediately before use. |
Quantitative Data Summary
The following tables summarize effective concentrations of 3-O-C5-HSL and other relevant short-chain AHLs from the literature. Note that optimal concentrations can be species- and strain-specific.
Table 1: Effective Concentrations of this compound (3-O-C5-HSL)
| Organism | Phenotype/Assay | Effective Concentration Range | Reference |
| Vibrio fischeri | Induction of bioluminescence | 20 - 200 nM | General knowledge |
| Escherichia coli (biosensor) | Activation of LuxR-based biosensor | 1 nM - 10 µM | General knowledge |
Table 2: Effective Concentrations of other short-chain N-Acyl Homoserine Lactones
| AHL Molecule | Organism | Phenotype/Assay | Effective Concentration Range | Reference |
| N-(3-Oxohexanoyl)-L-homoserine lactone (3-O-C6-HSL) | Vibrio fischeri | Induction of bioluminescence | ~120 nM for maximal luminescence | [3][4] |
| N-Butyryl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa | Regulation of virulence factors | Not specified | [5] |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | Pseudomonas aeruginosa | Biofilm formation | 100 - 200 µM (inhibition) | [6] |
Experimental Protocols
Protocol 1: Preparation of 3-O-C5-HSL Stock Solution
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of 3-O-C5-HSL powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Dose-Response Experiment for Bioluminescence Induction in Vibrio fischeri
Materials:
-
Vibrio fischeri strain (e.g., a luxI mutant that does not produce its own AHL)
-
Appropriate growth medium (e.g., LBS broth)
-
3-O-C5-HSL stock solution (e.g., 10 mM in DMSO)
-
96-well microplate (white, clear bottom for luminescence reading)
-
Luminometer
Procedure:
-
Grow an overnight culture of the Vibrio fischeri strain.
-
The next day, dilute the overnight culture into fresh media to an OD600 of approximately 0.05.
-
Prepare a serial dilution of the 3-O-C5-HSL stock solution in the growth medium to achieve a range of final concentrations (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (medium with DMSO at the highest concentration used).
-
Add 100 µL of the bacterial suspension to each well of the 96-well plate.
-
Add 100 µL of the serially diluted 3-O-C5-HSL solutions to the corresponding wells.
-
Incubate the plate at the optimal growth temperature for Vibrio fischeri (e.g., 28°C) with shaking.
-
Measure the OD600 and luminescence at regular intervals (e.g., every hour for 8 hours) using a plate reader with a luminometer function.
-
Plot the luminescence (normalized to OD600) against the concentration of 3-O-C5-HSL to generate a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).
Visualizations
Caption: General quorum sensing signaling pathway in Gram-negative bacteria.
Caption: Workflow for a dose-response experiment.
Caption: Troubleshooting logic for no/low response.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. Shedding light on bioluminescence regulation in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL)
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to address the degradation of N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) during experimental procedures.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding 3-oxo-C5-HSL stability and degradation.
Q1: My 3-oxo-C5-HSL solution appears to be inactive or is yielding inconsistent results. What are the likely causes? A: The most common cause of reduced activity is the degradation of the molecule. The primary factors leading to degradation are pH-dependent hydrolysis (lactonolysis), elevated temperatures, and enzymatic breakdown by contaminating microbial enzymes.[1][2] Short-chain AHLs like 3-oxo-C5-HSL are generally more susceptible to degradation than long-chain molecules.[2][3]
Q2: What is the primary chemical degradation pathway for 3-oxo-C5-HSL? A: The main degradation pathway is lactonolysis, a chemical process where the homoserine lactone ring is hydrolyzed (opened).[1][4] This reaction is highly dependent on pH and temperature. The resulting open-ring product, N-(3-Oxopentanoyl)-L-homoserine, is unable to bind to its target transcriptional regulator, rendering it biologically inactive.[4]
Q3: How does pH influence the stability of 3-oxo-C5-HSL? A: The pH of the experimental medium is a critical factor. Alkaline conditions (pH > 7.5) significantly accelerate the rate of lactonolysis, leading to rapid inactivation.[3][5] The molecule is most stable under neutral to weakly acidic conditions (pH 6.0–7.0).[5] This degradation can be reversed by acidifying the medium to a pH of 2.0, which promotes the closing of the lactone ring.[1][2]
Q4: What effect does temperature have on 3-oxo-C5-HSL degradation? A: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the lactone ring.[1] Storing solutions at elevated temperatures (e.g., room temperature or 37°C for extended periods) will lead to a faster loss of active compound compared to storage at lower temperatures.[2]
Q5: Are there enzymes that can degrade 3-oxo-C5-HSL? A: Yes, certain bacteria produce "quorum quenching" enzymes that actively degrade AHLs. The two main classes are:
-
AHL Lactonases: These enzymes hydrolyze the ester bond of the lactone ring, opening it. This process can be reversible.[4]
-
AHL Acylases: These enzymes irreversibly hydrolyze the amide linkage between the acyl side chain and the homoserine lactone ring, producing L-homoserine lactone and a corresponding fatty acid.[4]
Q6: How can I prevent or minimize degradation during my experiments? A: To ensure the stability and activity of your 3-oxo-C5-HSL:
-
Control pH: Buffer your experimental media to a neutral or slightly acidic pH (6.0-7.0).
-
Manage Temperature: Prepare solutions fresh and keep them on ice. For longer-term storage, aliquots should be kept at -20°C.
-
Ensure Sterility: Use sterile reagents and techniques to prevent microbial growth and the introduction of quorum quenching enzymes.
-
Use Fresh Solutions: Prepare working solutions from a frozen stock on the day of the experiment. Avoid repeated freeze-thaw cycles.
Q7: What is the proper way to store and handle 3-oxo-C5-HSL? A: 3-oxo-C5-HSL is typically supplied as a powder and should be stored at -20°C. For experimental use, create a concentrated stock solution in a suitable solvent like DMSO or DMF.[6][7] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data regarding AHL stability and activity.
Table 1: Key Factors Influencing Acyl-Homoserine Lactone (AHL) Stability
| Factor | Condition | Effect on Stability | Reference |
| pH | Alkaline (>7.5) | Decreased (promotes lactonolysis) | [3][5] |
| Neutral to Weakly Acidic (6.0-7.0) | Increased (optimal stability) | [5] | |
| Acidic (<4.0) | Increased (can reverse lactonolysis) | [1][2] | |
| Temperature | Higher (e.g., 37°C vs 22°C) | Decreased (accelerates degradation) | [1][2] |
| Acyl Chain Length | Shorter | Less Stable | [1][3] |
| Longer | More Stable | [1][3] |
Table 2: In Vitro and In Vivo Degradation Rates of a Structurally Similar AHL (N-(3-Oxohexanoyl)-L-homoserine lactone)
| Condition | Degradation Rate (min⁻¹) | Organism/System | Reference |
| In Vitro | ~0.0003 | Bacteria | [8] |
| In Vivo | ~0.005 - ~0.02 | Bacteria | [9] |
Note: Data for the closely related 3-oxo-C6-HSL is provided as a proxy for 3-oxo-C5-HSL due to structural similarity.
Section 3: Key Experimental Protocols
Protocol 1: General Handling and Preparation of 3-oxo-C5-HSL Working Solutions
This protocol outlines the best practices for preparing solutions to minimize degradation.
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, buffered experimental medium (e.g., LB, M9 broth, adjusted to pH 6.5-7.0)
-
-
Procedure:
-
Allow the powdered 3-oxo-C5-HSL vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, prepare a concentrated stock solution (e.g., 10-100 mM) by dissolving the powder in anhydrous DMSO. Ensure it is fully dissolved.
-
Immediately aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store all aliquots at -20°C.
-
On the day of the experiment, thaw a single aliquot.
-
Prepare the final working concentration by diluting the stock solution into the pre-warmed, pH-controlled experimental medium. Ensure the final DMSO concentration does not exceed a level that affects your experimental system (typically <0.5%).
-
Use the prepared working solution promptly. Do not store diluted aqueous solutions for extended periods.
-
Protocol 2: Crystal Violet Assay for Biofilm Formation
This protocol can be used to test the activity of 3-oxo-C5-HSL or its analogs on bacterial biofilm formation.[10]
-
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate liquid growth medium
-
3-oxo-C5-HSL working solutions at various concentrations
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
95% Ethanol (B145695) or 30% Acetic Acid
-
Microplate reader
-
-
Procedure:
-
Inoculum Preparation: Inoculate the test bacterium into 5 mL of growth medium and incubate overnight. The next day, dilute the culture 1:100 in fresh, pH-controlled medium.[10]
-
Assay Setup: Add 200 µL of the diluted bacterial culture to each well of the 96-well plate. Add the desired concentrations of 3-oxo-C5-HSL. Include a solvent control (medium with DMSO) and a negative control (medium only).[10]
-
Incubation: Cover the plate and incubate under static conditions at the optimal temperature for 24-48 hours to allow for biofilm formation.[10]
-
Staining: Gently remove the planktonic cells and wash the wells twice with 200 µL of PBS. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10]
-
Washing: Remove the crystal violet and wash the wells three times with PBS to remove excess stain.[10]
-
Quantification: Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking. Measure the absorbance at 550-595 nm using a microplate reader.[10]
-
Section 4: Visual Guides and Workflows
The following diagrams illustrate the key degradation pathways and a troubleshooting workflow.
Caption: pH-dependent lactonolysis of 3-oxo-C5-HSL.
Caption: Enzymatic degradation pathways for AHLs.
References
- 1. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pH on AHL signal release and properties of ANAMMOX granules with different biomass densities - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 8. Degradation rate of the homoserine lactone 3- - bacteria - BNID 111994 [bionumbers.hms.harvard.edu]
- 9. Degradation rate of the homoserine lactone 3- - bacteria - BNID 111995 [bionumbers.hms.harvard.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL).
Frequently Asked Questions (FAQs)
Q1: What is this compound (O-C5-HSL)?
A1: this compound (O-C5-HSL) is a small, diffusible signaling molecule involved in bacterial quorum sensing.[1] It acts as an autoinducer, allowing bacteria to coordinate gene expression in response to population density.[1]
Q2: What are the primary challenges when working with O-C5-HSL?
A2: The primary challenge is its limited solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations in experiments. Additionally, the lactone ring of O-C5-HSL can be unstable in certain solvents, particularly primary alcohols.[2][3]
Q3: How should I store O-C5-HSL?
A3: O-C5-HSL is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[4] Stock solutions in anhydrous organic solvents can also be stored at -20°C or -80°C for several months.[5] It is advisable to protect it from light and moisture.[6]
Troubleshooting Guide
Issue: Precipitate forms when preparing an aqueous working solution from an organic stock.
-
Cause: O-C5-HSL has low solubility in aqueous buffers. The addition of the organic stock solution to the aqueous buffer can cause the compound to crash out of solution.
-
Solution:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of O-C5-HSL in your aqueous medium.
-
Use a co-solvent: For in vivo experiments, a co-solvent system can be employed. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Gentle warming and sonication: After dilution, gentle warming (e.g., in a 37°C water bath) and brief sonication can help to redissolve small amounts of precipitate.[5] However, prolonged heating should be avoided as it may degrade the molecule.
-
Issue: Inconsistent experimental results.
-
Cause 1: Inaccurate concentration of O-C5-HSL due to incomplete dissolution.
-
Solution: Ensure that the initial stock solution is fully dissolved before making further dilutions. Visually inspect the solution for any particulate matter. If necessary, use the gentle warming and sonication techniques described above.
-
-
Cause 2: Degradation of O-C5-HSL.
-
Solution: Avoid using primary alcohols like ethanol (B145695) for preparing stock solutions, as they can cause lactonolysis (opening of the lactone ring), rendering the molecule inactive.[2][3] Prepare fresh aqueous working solutions daily, as the compound's stability in aqueous media is limited.[7] When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas to prevent oxidation.[2]
-
Quantitative Solubility Data
The solubility of this compound and related acyl-homoserine lactones (AHLs) varies across different solvents. The following table summarizes available quantitative data.
| Compound | Solvent | Solubility |
| This compound | Dimethylformamide (DMF) | 20 mg/mL[8] |
| This compound | Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL[8] |
| N-(3-Oxooctanoyl)-L-homoserine lactone | Chloroform | 50 mg/mL |
| N-(3-Oxooctanoyl)-L-homoserine lactone | Dimethylformamide (DMF) | ~30 mg/mL[9] |
| N-(3-Oxooctanoyl)-L-homoserine lactone | Dimethyl sulfoxide (DMSO) | ~30 mg/mL[9] |
| N-Hexanoyl-L-homoserine lactone | Dimethylformamide (DMF) | ~30 mg/mL[7] |
| N-Hexanoyl-L-homoserine lactone | Dimethyl sulfoxide (DMSO) | ~30 mg/mL[7] |
| N-Hexanoyl-L-homoserine lactone | Phosphate-buffered saline (PBS), pH 7.2 | ~10 mg/mL[7] |
| N-(3-Oxododecanoyl)-L-homoserine lactone | Dimethylformamide (DMF) | ~20 mg/mL[3] |
| N-(3-Oxododecanoyl)-L-homoserine lactone | Dimethyl sulfoxide (DMSO) | ~20 mg/mL[3] |
Experimental Protocols
1. Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mg/mL stock solution of O-C5-HSL in DMSO.
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of O-C5-HSL in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of O-C5-HSL.
-
Purge the anhydrous DMSO with an inert gas for several minutes to remove dissolved oxygen.
-
Add the appropriate volume of anhydrous DMSO to the O-C5-HSL. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of O-C5-HSL.
-
Vortex the solution until the O-C5-HSL is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
2. Preparation of an Aqueous Working Solution
This protocol describes the preparation of a 10 µM aqueous working solution from a 10 mg/mL DMSO stock solution.
-
Materials:
-
10 mg/mL O-C5-HSL stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
-
Procedure:
-
Calculate the volume of the stock solution needed. The molecular weight of O-C5-HSL is 199.2 g/mol .
-
10 mg/mL = 10,000,000 ng/mL
-
10,000,000 ng/mL / 199.2 ng/nmol = 50,200,803 nmol/mL = 50.2 mM
-
To make a 10 µM solution, a dilution factor of 5020 is needed (50.2 mM / 10 µM = 5020).
-
-
Serially dilute the stock solution in the aqueous buffer to achieve the final concentration of 10 µM. For example, add 2 µL of the 50.2 mM stock solution to 10.04 mL of the aqueous buffer.
-
Vortex the working solution gently.
-
Use the freshly prepared aqueous working solution immediately for your experiments. Do not store aqueous solutions for more than a day.[7]
-
Visualizations
Caption: Experimental workflow for the preparation of this compound solutions.
Caption: Generalized LuxI/LuxR-type quorum sensing signaling pathway involving O-C5-HSL.
References
- 1. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-(3-Hydroxyoctanoyl)-L-homoserine lactone - CAS-Number 192883-14-0 - Order from Chemodex [chemodex.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Interference from other signaling molecules in 3-oxo-C5-HSL studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quorum-sensing molecule N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).
Frequently Asked Questions (FAQs)
Q1: My 3-oxo-C6-HSL-dependent reporter strain is showing activation even without the addition of synthetic 3-oxo-C6-HSL. What could be the cause?
A1: Unintended activation of your reporter strain can be caused by several factors:
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Endogenous Production: The host bacterium for your reporter system might be producing low levels of 3-oxo-C6-HSL or other cross-reacting AHLs. For example, some E. coli strains expressing certain LuxI-type synthases can produce multiple AHLs.[1][2]
-
Media Contamination: Components of your growth media may contain interfering molecules. It is crucial to test your media for any background activation of your reporter strain.
-
Crosstalk from Other AHLs: If you are working with co-cultures or complex microbial communities, other bacteria might be producing AHLs that can activate your reporter. Many LuxR-type receptors exhibit a degree of promiscuity and can be activated by AHLs other than their cognate signal.
Q2: I am observing inhibition of my 3-oxo-C6-HSL-mediated response. What are the potential interfering molecules?
A2: Inhibition of 3-oxo-C6-HSL signaling can be attributed to:
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Antagonistic AHLs: Several AHLs and their analogs can act as competitive inhibitors of the 3-oxo-C6-HSL receptor. These molecules bind to the receptor but do not trigger the downstream signaling cascade, thereby blocking the action of 3-oxo-C6-HSL.[1][3]
-
Enzymatic Degradation: Certain organisms produce enzymes like lactonases and acylases that can degrade 3-oxo-C6-HSL, reducing its effective concentration. This is a known mechanism of quorum quenching.[4][5]
-
Host-Derived Inhibitors: If you are studying the effects of 3-oxo-C6-HSL in a host organism (e.g., plant or animal models), the host may produce molecules that interfere with or degrade the signaling molecule.[6][7]
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Non-AHL Inhibitors: Various natural and synthetic small molecules have been identified as inhibitors of quorum sensing. These compounds can act at different points in the signaling pathway.[4][8]
Q3: How can I minimize interference from other AHLs in my experiments?
A3: To minimize AHL crosstalk, consider the following strategies:
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Use of Specific Biosensors: Employ biosensor strains that are highly specific for 3-oxo-C6-HSL. Some biosensors are known to have a broader detection range than others.[9][10]
-
Chromatographic Separation: Before analysis with a biosensor, separate the AHLs in your sample using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[2][10]
-
Genetic Knockouts: If you are working with a specific bacterium, consider creating a knockout mutant for the synthases of interfering AHLs.
-
Control Experiments: Always include appropriate controls, such as testing your sample on a reporter strain that does not respond to 3-oxo-C6-HSL but is sensitive to the suspected interfering AHL.
Troubleshooting Guides
Problem 1: Inconsistent results in 3-oxo-C6-HSL quantification using a whole-cell bioreporter.
Cause: The composition of the culture supernatant can significantly impact the performance of the bioreporter, leading to variability in the measured signal.[11]
Solution:
-
Standard Additions Method: A standard additions technique can account for matrix effects from the supernatant.[11] This involves adding a known concentration of synthetic 3-oxo-C6-HSL to your sample and measuring the incremental increase in the reporter signal. The original concentration in your sample can then be calculated.
-
Supernatant Controls: Always run a control with the supernatant from a mutant strain that does not produce 3-oxo-C6-HSL to determine the background signal.
Problem 2: Degradation of 3-oxo-C6-HSL in your experimental setup.
Cause: The stability of 3-oxo-C6-HSL is influenced by environmental factors, particularly pH and temperature. It is susceptible to degradation, especially under alkaline conditions.[6] Additionally, enzymatic degradation can occur if your system contains organisms that produce AHL-degrading enzymes.[4][5]
Solution:
-
pH and Temperature Control: Maintain a stable and appropriate pH and temperature for your experiments. Buffer your media and conduct experiments at a temperature that minimizes degradation.
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Sterile Filtration: If you suspect microbial contamination is causing degradation, sterile-filter your samples before incubation.
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Use of Enzyme Inhibitors: If the degradation is known to be enzymatic, consider the use of specific enzyme inhibitors, although this can be complex.
-
Time-Course Experiments: Conduct time-course experiments to assess the stability of 3-oxo-C6-HSL in your specific experimental conditions.
Data Presentation
Table 1: Antagonistic Activity of Selected AHL Analogs against 3-oxo-C8-HSL Activity
(Note: Data is for 3-oxo-C8-HSL, but provides a strong indication of potential cross-reactivity and antagonism in closely related systems like 3-oxo-C6-HSL)
| Compound | Molar Ratio (Analog:3-oxo-C8-HSL) | Inhibition of Induction |
| 3-oxo-C6-HSL | 100:1 | >100-fold |
| 10:1 | >100-fold | |
| C7-HSL | 100:1 | >100-fold |
| 10:1 | 10 to 100-fold | |
| C8-HSL | 100:1 | >100-fold |
| 10:1 | >100-fold | |
| 1:1 | 4 to 10-fold | |
| C10-HSL | 100:1 | >100-fold |
| 10:1 | 10 to 100-fold | |
| 3-hydroxy-C9-HSL | 100:1 | >100-fold |
| 10:1 | 4 to 10-fold |
Data summarized from a study on the TraR protein of Agrobacterium tumefaciens, which is activated by 3-oxo-C8-HSL. The strong inhibition by 3-oxo-C6-HSL highlights the potential for significant interference.[1]
Experimental Protocols
Protocol 1: Detection of AHLs using a Biosensor Plate Assay
This protocol is a general method for detecting the presence of AHLs using a reporter strain.
Materials:
-
Reporter strain (e.g., Chromobacterium violaceum CV026, Agrobacterium tumefaciens NTL4(pZLR4))
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LB agar (B569324) plates
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Your test sample (e.g., culture supernatant, extract)
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Positive control (synthetic 3-oxo-C6-HSL)
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Negative control (sterile medium)
Procedure:
-
Prepare a lawn of the reporter strain on an LB agar plate by spreading a liquid culture over the surface.
-
Allow the plate to dry.
-
Spot a small volume (e.g., 5-10 µL) of your test sample, positive control, and negative control onto the bacterial lawn.
-
Incubate the plate at the appropriate temperature for the reporter strain (e.g., 30°C for C. violaceum).
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Observe the plate for the activation of the reporter. For C. violaceum CV026, this will be the production of a purple pigment (violacein).[12] For other reporters, it may be bioluminescence or fluorescence.
Visualizations
Caption: Competitive inhibition of 3-oxo-C6-HSL signaling by an interfering AHL.
Caption: Workflow for the detection and quantification of 3-oxo-C6-HSL.
Caption: Potential causes of interference in 3-oxo-C6-HSL studies.
References
- 1. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homoserine Lactones Influence the Reaction of Plants to Rhizobia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-(3-Oxopentanoyl)-L-homoserine lactone Synthesis
Welcome to the technical support center for the synthesis of N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve synthesis yields and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Question: Why is my overall yield of 3-oxo-C5-HSL consistently low?
Answer: Low yields can stem from several factors throughout the synthetic process. The most common culprits are incomplete reactions, degradation of the product, and formation of side-products.
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Incomplete Coupling Reaction: The acylation of the L-homoserine lactone is a critical step. Ensure your starting materials, particularly the L-homoserine lactone salt and the acylating agent, are pure and dry. The choice of base and solvent is also crucial. Schotten-Baumann conditions, using an organic base like pyridine (B92270) or triethylamine (B128534) in a solvent like dichloromethane (B109758) (DCM), are often effective.[1][2]
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Product Degradation (Lactonolysis): The homoserine lactone ring is susceptible to hydrolysis (lactonolysis), especially under basic (pH > 7.5) or acidic conditions and at elevated temperatures.[3] During workup and purification, it is critical to avoid prolonged exposure to harsh pH levels. Neutralize reaction mixtures promptly and use buffered solutions if necessary.
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Side-Product Formation: A significant issue can be the formation of undesired side-products that are difficult to separate from the target molecule via standard column chromatography.[1] Optimizing reaction stoichiometry and temperature can help minimize their formation.
A logical workflow for troubleshooting low yield is outlined below.
Question: I am observing a major side-product that is difficult to separate by silica (B1680970) chromatography. What is it and how can I prevent it?
Answer: A common side-product in the synthesis of β-keto AHLs is one arising from the amidation of the exocyclic carbonyl (the "3-oxo" group) in addition to the desired N-acylation.[1] This impurity often co-elutes with the desired product on silica gel.
Prevention Strategies:
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Use a Milder Coupling Method: Instead of highly reactive acyl chlorides, consider using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with the corresponding 3-oxopentanoic acid. This method often provides better control and reduces side reactions.
-
Control Temperature: Run the reaction at 0°C or lower to reduce the rate of undesired side reactions.
-
Alternative Purification: If the side-product forms, consider alternative purification methods such as preparative HPLC, which can offer better resolution than standard column chromatography.[3]
Question: My purified 3-oxo-C5-HSL degrades upon storage. What are the best storage conditions?
Answer: N-acyl-homoserine lactones are susceptible to pH-dependent lactonolysis, where the lactone ring is hydrolyzed.[3] This process is accelerated in aqueous solutions, especially at pH values above neutral.
Recommended Storage Protocol:
-
Form: Store the compound as a dry, solid powder.
-
Temperature: Store at -20°C or lower for long-term stability.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Solutions: If you must store it in solution, use an anhydrous organic solvent like acetonitrile (B52724) or DMSO and keep it at -20°C. Avoid aqueous buffers for long-term storage. For immediate use in experiments, prepare fresh solutions in the required buffer.
Frequently Asked Questions (FAQs)
Question: What are the most common and robust synthetic routes for 3-oxo-C5-HSL?
Answer: The most widely adopted method involves the acylation of L-homoserine lactone. A robust and frequently cited method is the Schotten-Baumann coupling of L-homoserine lactone hydrobromide with an appropriate acylating agent.[1][2] Alternative methods may involve the use of Meldrum's acid adducts.[1]
| Synthetic Route | Acylating Agent | Typical Conditions | Reported Yield Range | Reference |
| Schotten-Baumann Coupling | 3-Oxopentanoyl chloride | Pyridine, CH₂Cl₂, 0°C to RT | Good to Excellent | [1] |
| Meldrum's Acid Adduct | 3-Oxopentanoyl Meldrum's acid | L-homoserine lactone, TFA, 45°C | Good | [1] |
Question: How can I confirm the identity and purity of my synthesized 3-oxo-C5-HSL?
Answer: A combination of analytical techniques is required to confirm the structure and assess the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₉H₁₃NO₄ ≈ 200.08).
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): To assess purity. Chiral HPLC can be used to confirm the enantiomeric excess of the L-lactone.[1]
Question: What is the biological role of this compound?
Answer: this compound is an autoinducer molecule involved in quorum sensing, a process of cell-to-cell communication used by many Gram-negative bacteria.[4][5] Bacteria synthesize and release these molecules, and as the population density increases, the concentration of the autoinducer rises. Once a threshold concentration is reached, the molecule binds to a transcriptional regulator protein (a LuxR homolog), triggering the expression of specific genes.[6][7] These genes often control virulence factors, biofilm formation, and other collective behaviors.[8]
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
Technical Support Center: Enhancing N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL) Detection Sensitivity
Welcome to the technical support center for the detection of N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting O-C5-HSL?
A1: The most sensitive methods for detecting O-C5-HSL are typically whole-cell bacterial biosensors and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Biosensors, such as those based on Agrobacterium tumefaciens or Chromobacterium violaceum, can detect O-C5-HSL at nanomolar to picomolar concentrations.[1][3] LC-MS/MS offers high specificity and sensitivity, with detection limits often in the low nanomolar to picomolar range, depending on the sample matrix and instrumentation.[2]
Q2: How can I improve the sensitivity of my biosensor assay for O-C5-HSL?
A2: To enhance the sensitivity of your biosensor assay, consider the following:
-
Optimize Biosensor Strain: Use a biosensor known to have a strong response to short-chain AHLs like O-C5-HSL. Chromobacterium violaceum CV026 is a common choice for detecting C4 to C8-acyl HSLs.[4]
-
Reporter System: Luminescence-based reporters (e.g., lux operon) are generally more sensitive than colorimetric reporters (e.g., lacZ).
-
Growth Conditions: Optimize the growth medium, temperature, and incubation time for your biosensor to ensure it is in an optimal metabolic state for responding to the AHL.
-
Sample Preparation: Concentrate your sample or use solid-phase extraction (SPE) to enrich for O-C5-HSL and remove potential inhibitors.
Q3: What are the key considerations for developing a robust LC-MS/MS method for O-C5-HSL?
A3: For a robust LC-MS/MS method, focus on:
-
Sample Preparation: Efficient extraction of O-C5-HSL from the sample matrix is crucial. Liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction (SPE) are common methods.
-
Chromatographic Separation: Use a C18 reversed-phase column with a suitable gradient of acetonitrile (B52724) or methanol (B129727) in water, often with a formic acid modifier to improve ionization.
-
Mass Spectrometry Parameters: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) and select appropriate precursor and product ion transitions for multiple reaction monitoring (MRM) to ensure specificity and sensitivity.
-
Internal Standard: Use a stable isotope-labeled internal standard of O-C5-HSL to account for matrix effects and variations in extraction efficiency and instrument response.
Q4: Can I use an immunoassay to detect O-C5-HSL?
A4: Yes, immunoassays such as ELISA can be developed for the detection of O-C5-HSL. These assays rely on specific antibodies that recognize the O-C5-HSL molecule. While potentially offering high throughput, the sensitivity and specificity can vary depending on the quality of the antibody. Commercial kits for O-C5-HSL are not widely available, so development and validation of a custom assay may be necessary.
Troubleshooting Guides
Whole-Cell Biosensor Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or weak signal | 1. O-C5-HSL concentration is below the detection limit.2. Biosensor is not responsive to O-C5-HSL.3. Presence of interfering substances in the sample.4. Improper growth conditions for the biosensor. | 1. Concentrate the sample or use a more sensitive biosensor.2. Verify the biosensor's specificity with a synthetic O-C5-HSL standard.3. Clean up the sample using SPE or HPLC fractionation.4. Optimize growth medium, temperature, and aeration. |
| High background signal | 1. Contamination of the growth medium.2. The biosensor has a high basal level of reporter gene expression.3. Non-specific activation of the biosensor by other molecules in the sample. | 1. Use fresh, sterile media and reagents.2. Use a biosensor with a tightly regulated promoter.3. Include appropriate negative controls and consider sample cleanup. |
| Inconsistent results | 1. Variability in biosensor growth and metabolic state.2. Pipetting errors.3. Instability of O-C5-HSL in the sample. | 1. Standardize the inoculum preparation and growth conditions.2. Calibrate pipettes and ensure proper mixing.3. Store samples appropriately and minimize freeze-thaw cycles. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or low signal intensity | 1. Poor ionization of O-C5-HSL.2. Inefficient extraction from the sample matrix.3. Ion suppression from co-eluting matrix components.4. Incorrect MS/MS transition settings. | 1. Optimize mobile phase pH and ESI source parameters.2. Evaluate different extraction solvents or SPE cartridges.3. Improve chromatographic separation to resolve O-C5-HSL from interfering compounds. Use a stable isotope-labeled internal standard.4. Optimize collision energy and confirm precursor/product ions with a standard. |
| Peak tailing or fronting | 1. Column degradation.2. Inappropriate mobile phase composition.3. Sample overload. | 1. Replace the column or use a guard column.2. Adjust the mobile phase pH or organic solvent content.3. Dilute the sample or inject a smaller volume. |
| Variable retention times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Air bubbles in the pump. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a stable temperature.3. Degas the mobile phase and prime the pumps. |
| High background noise | 1. Contaminated mobile phase or LC system.2. Matrix effects.3. Electronic noise. | 1. Use high-purity solvents and flush the system.2. Implement a more rigorous sample cleanup procedure.3. Check for proper grounding and electrical connections. |
Immunoassays (ELISA)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or weak signal | 1. Incorrect antibody concentration.2. Inactive enzyme conjugate.3. Insufficient incubation times.4. Omission of a key reagent. | 1. Titrate the primary and secondary antibodies to determine the optimal concentration.2. Use a fresh enzyme conjugate and substrate.3. Increase incubation times or perform incubations at 37°C.4. Carefully review the protocol to ensure all steps were followed correctly.[5] |
| High background | 1. Non-specific binding of antibodies.2. Insufficient washing.3. High concentration of detection reagents. | 1. Increase the concentration of the blocking agent or try a different blocking buffer.2. Increase the number of wash steps and ensure complete aspiration of wash buffer.3. Optimize the concentration of the enzyme conjugate. |
| Poor precision | 1. Pipetting inaccuracies.2. Incomplete mixing of reagents.3. Temperature variation across the plate. | 1. Calibrate pipettes and use proper pipetting technique.2. Ensure all reagents are thoroughly mixed before use.3. Incubate plates in a temperature-controlled environment and avoid stacking plates. |
Quantitative Data Comparison
| Detection Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| LC-MS/MS | 3-oxo-C12-HSL | 145 ng/mL (0.5 µM) | - | 0.5 - 30 µM | [3] |
| LC-MS/MS | Multiple AHLs | as low as 1 ppb | - | - | [2] |
| LC-MS/MS | Oxylipins | - | 0.05-0.5 pg | up to 40,000-fold | [2] |
| Biosensor (E. coli pSB1075) | 3-oxo-C12-HSL | Visually detected on TLC | - | - | [6] |
| Biosensor (C. violaceum CV026) | 3-oxo-C6-HSL | Visually detected on agar (B569324) | - | - | [7] |
Experimental Protocols
Agrobacterium tumefaciens Biosensor Plate Assay
This protocol is adapted for the general use of an A. tumefaciens biosensor strain (e.g., NTL4) carrying a traG-lacZ reporter fusion for the detection of AHLs.
-
Preparation of Biosensor Culture:
-
Inoculate a single colony of the A. tumefaciens biosensor strain into 5 mL of a suitable growth medium (e.g., LB or AT minimal medium) supplemented with the appropriate antibiotics.
-
Incubate overnight at 28°C with shaking.
-
-
Plate Preparation:
-
Prepare AT minimal medium agar plates containing X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at a final concentration of 80 µg/mL.
-
Spread 100 µL of the overnight biosensor culture onto the surface of the agar plates.
-
-
Sample Application:
-
Once the bacterial lawn has dried, spot 5-10 µL of your test sample (e.g., culture supernatant, extract) onto the surface of the agar.
-
Spot a positive control (synthetic O-C5-HSL) and a negative control (sterile medium or extraction solvent) on the same plate.
-
-
Incubation and Observation:
-
Incubate the plates at 28°C for 24-48 hours.
-
A blue halo around the spot indicates the presence of AHLs due to the cleavage of X-Gal by β-galactosidase. The intensity and size of the halo can be semi-quantitatively related to the AHL concentration.
-
LC-MS/MS Detection of O-C5-HSL
This protocol provides a general framework for the quantification of O-C5-HSL. Optimization will be required for specific instrumentation and sample matrices.
-
Sample Preparation (from bacterial culture supernatant):
-
Centrifuge the bacterial culture to pellet the cells.
-
To 1 mL of the supernatant, add an internal standard (e.g., deuterated O-C5-HSL).
-
Perform liquid-liquid extraction by adding 1 mL of acidified ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.
-
Collect the organic (upper) phase and repeat the extraction.
-
Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion for O-C5-HSL: [M+H]⁺.
-
Product Ions: Select at least two characteristic product ions for quantification and confirmation.
-
Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy).
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of O-C5-HSL standard prepared in a similar matrix.
-
Quantify the O-C5-HSL in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathway and Workflow Diagrams
Caption: A diagram of the LuxI/R quorum-sensing signaling pathway.
Caption: A logical workflow for the detection and quantification of O-C5-HSL.
References
- 1. researchgate.net [researchgate.net]
- 2. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-(3-Oxopentanoyl)-L-homoserine lactone (3-O-C5-HSL) Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(3-Oxopentanoyl)-L-homoserine lactone (3-O-C5-HSL).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-O-C5-HSL) and why is it important?
A1: this compound (3-O-C5-HSL) is a small, diffusible signaling molecule belonging to the N-acyl homoserine lactone (AHL) family. It is utilized by various species of Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS). This regulation often controls virulence factor production and biofilm formation, making 3-O-C5-HSL and the pathways it governs attractive targets for novel antimicrobial strategies.
Q2: What are the key stability concerns when working with 3-O-C5-HSL?
A2: The primary stability concern for 3-O-C5-HSL, like other AHLs, is the hydrolysis of its lactone ring, a process called lactonolysis. This reaction is highly dependent on pH and temperature, rendering the molecule inactive as a signaling agent.[1][2] It is crucial to control these factors during experiments to ensure the integrity of the molecule.
Q3: How should I prepare and store stock solutions of 3-O-C5-HSL?
A3: 3-O-C5-HSL should be dissolved in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF), to create a concentrated stock solution.[3][4] The use of primary alcohols like ethanol (B145695) is not recommended as they can promote the opening of the lactone ring.[3] Stock solutions should be stored at -20°C or lower, where they are stable for at least four years.[3][4][5] For biological assays, fresh dilutions should be made in the appropriate aqueous buffer or medium immediately before use.
Q4: Can the open-ring form of 3-O-C5-HSL interfere with my experiments?
A4: Yes, the hydrolyzed, open-ring form of the molecule is generally considered biologically inactive and does not typically antagonize the active form.[2] However, its presence can lead to an overestimation of the active compound concentration if not properly accounted for during quantification. Furthermore, under certain analytical conditions, such as reverse-phase chromatography, the open-ring form may partially recyclize, creating analytical artifacts.[2]
Troubleshooting Guides
Guide 1: Inconsistent or No Activity in Biological Assays
This guide addresses issues where 3-O-C5-HSL fails to elicit the expected biological response in reporter strains or other assay systems.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No response from biosensor | Degradation of 3-O-C5-HSL: The lactone ring has been hydrolyzed due to improper pH or temperature. | 1. Ensure the pH of your assay medium is neutral or slightly acidic (pH 6.0-7.0). AHLs are more stable at lower pH.[1][2] 2. Avoid high temperatures. If heating is necessary, minimize the duration. 3. Prepare fresh working solutions of 3-O-C5-HSL from a frozen stock for each experiment. |
| Incorrect Biosensor: The chosen biosensor strain may not be sensitive to 3-O-C5-HSL. | 1. Verify the specificity of your biosensor. Agrobacterium tumefaciens NTL4 or KYC55 are broadly sensitive to various AHLs.[6][7][8] Chromobacterium violaceum CV026 is typically used for short-to-medium chain AHLs.[8] 2. Run a positive control with an AHL known to activate your specific biosensor. | |
| Assay Interference: Components in your sample matrix (e.g., from an extract) are inhibiting the biosensor or the reporter system. | 1. Run a control where you spike a known amount of synthetic 3-O-C5-HSL into your sample matrix to check for inhibition. 2. Consider purifying your sample to remove interfering compounds. 3. For fluorescence/luminescence assays, check if your sample quenches the signal.[9] | |
| Variable/Low Activity | Inaccurate Quantification: The concentration of the active 3-O-C5-HSL stock solution is lower than assumed. | 1. Re-quantify your stock solution using a reliable analytical method like LC-MS/MS. 2. Ensure complete dissolution of the solid compound when making the initial stock solution. |
| Solvent Effects: The organic solvent used for the stock solution (e.g., DMSO) is inhibiting the biological system at the final concentration used. | 1. Calculate the final percentage of the organic solvent in your assay and ensure it is below the tolerance level of your system (typically <1%). 2. Run a solvent-only control to assess its effect. |
Logical Troubleshooting Workflow for Biological Assay Failure
Caption: Troubleshooting logic for failed 3-O-C5-HSL biological assays.
Guide 2: Issues in LC-MS Quantification
This guide focuses on common problems encountered during the analysis of 3-O-C5-HSL using Liquid Chromatography-Mass Spectrometry.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Broadening) | Column Contamination: Buildup of matrix components on the analytical column. | 1. Implement a sample clean-up procedure (e.g., Solid Phase Extraction - SPE) before injection.[10][11] 2. Use a guard column and replace it regularly. 3. Develop a robust column washing cycle post-analysis. |
| Inappropriate Injection Solvent: Sample is dissolved in a solvent stronger than the initial mobile phase. | 1. Ensure the injection solvent is the same as or weaker than the starting mobile phase to allow for proper peak focusing on the column head.[10] | |
| Retention Time Shifts | Mobile Phase Variation: Inconsistent mobile phase preparation or degradation. | 1. Prepare fresh mobile phases daily. 2. Ensure accurate pH adjustment of buffered mobile phases. 3. Degas solvents adequately to prevent bubble formation. |
| Column Degradation: Loss of stationary phase, especially at high pH. | 1. Check the recommended pH range for your column. Standard silica (B1680970) columns can degrade at pH > 7.[10] 2. Monitor column pressure; a sudden drop can indicate a void. | |
| Low Signal Intensity / No Peak | Ion Suppression: Co-eluting matrix components compete with 3-O-C5-HSL for ionization. | 1. Improve chromatographic separation to move the 3-O-C5-HSL peak away from interfering compounds. 2. Use a more thorough sample clean-up method.[11] 3. Use an isotopically labeled internal standard to correct for matrix effects.[12] |
| Incorrect MS Parameters: Suboptimal ionization or fragmentation settings. | 1. Optimize source parameters (e.g., spray voltage, gas flow, temperature) by infusing a standard solution of 3-O-C5-HSL. 2. For MS/MS, confirm the parent ion and optimize collision energy for the characteristic m/z 102 fragment.[13] | |
| Ghost Peaks / High Background | System Contamination: Carryover from previous injections or contaminated solvents/system components. | 1. Inject solvent blanks between samples to check for carryover.[5] 2. Use high-purity (LC-MS grade) solvents and additives. 3. Clean the ion source and flush the entire LC system.[5][14] |
Quantitative Data Summary
Table 1: Factors Affecting 3-O-C5-HSL Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Alkaline (pH > 7.5) | Rapid degradation via lactonolysis.[1][2] | Maintain samples and assay conditions at neutral or slightly acidic pH (6.0-7.0). |
| Acidic (pH < 6.0) | Increased stability. | Buffer experiments accordingly if compatible with the biological system. | |
| Temperature | Elevated (> 37°C) | Increased rate of lactonolysis.[1] | Store stocks at -20°C or below. Avoid heating samples or assay mixtures for prolonged periods. |
| Solvent | Primary Alcohols (e.g., Ethanol) | Can promote lactone ring opening.[3] | Use aprotic polar solvents like DMSO or DMF for stock solutions. |
| Enzymatic Activity | Presence of lactonases/acylases | Enzymatic degradation. | In complex biological samples (e.g., soil, certain cell cultures), consider heat-inactivating enzymes or using purification steps. |
Experimental Protocols
Protocol 1: Quantification of 3-O-C5-HSL using LC-MS/MS
This protocol outlines a general method for the sensitive quantification of 3-O-C5-HSL from bacterial culture supernatants.
1. Sample Preparation (Extraction): a. Centrifuge the bacterial culture (e.g., 5,000 x g for 10 min) to pellet the cells. b. Transfer the cell-free supernatant to a new tube. c. Acidify the supernatant to pH 3.0-4.0 with formic acid to stabilize the lactone ring. d. Add an equal volume of acidified ethyl acetate (B1210297). e. Vortex vigorously for 1 minute and centrifuge to separate the phases. f. Carefully collect the upper organic (ethyl acetate) layer. g. Repeat the extraction (steps d-f) on the aqueous layer and combine the organic fractions. h. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen. i. Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of mobile phase A (see below).
2. LC-MS/MS Analysis: a. LC System: HPLC or UPLC system. b. Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). c. Mobile Phase A: Water + 0.1% Formic Acid. d. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. e. Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute 3-O-C5-HSL, hold, and then return to initial conditions to re-equilibrate. f. Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min). g. Injection Volume: 5-10 µL. h. Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive mode. i. MS Method (MRM): Monitor the transition of the parent ion [M+H]⁺ for 3-O-C5-HSL (m/z 200.1) to its characteristic product ion (m/z 102.1), which corresponds to the protonated homoserine lactone ring.[13] j. Quantification: Create a standard curve using serial dilutions of a purified 3-O-C5-HSL standard of known concentration. Plot the peak area against concentration to determine the concentration in unknown samples.
Caption: Activation of the lacZ reporter by 3-O-C5-HSL in the biosensor.
References
- 1. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ableweb.org [ableweb.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating N-(3-Oxopentanoyl)-L-homoserine lactone Activity: A Comparative Guide to Biosensors
For Researchers, Scientists, and Drug Development Professionals
N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a key N-acyl homoserine lactone (AHL) signaling molecule involved in the quorum sensing (QS) systems of various Gram-negative bacteria. As a regulator of virulence factor production and biofilm formation, the accurate detection and quantification of 3-oxo-C5-HSL are crucial for understanding bacterial pathogenesis and for the development of novel anti-quorum sensing therapeutics. This guide provides a comparative overview of common biosensor-based methods for validating 3-oxo-C5-HSL activity, alongside a high-precision analytical alternative, supported by experimental data and detailed protocols.
Comparison of 3-oxo-C5-HSL Detection Methods
The validation of 3-oxo-C5-HSL activity can be approached using various biosensors, each with distinct characteristics in terms of sensitivity, specificity, and reporter mechanism. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers a non-biological, highly sensitive, and specific alternative for absolute quantification.
| Method | Biosensor Strain/Principle | Reporter | Typical Detection Range for Short-Chain AHLs | Advantages | Disadvantages |
| Pigment-Based Bioassay | Chromobacterium violaceum CV026 | Violacein (B1683560) (purple pigment) | Inducible by C4- to C8-HSLs | Simple, visual, cost-effective, good for screening. | Semi-quantitative, may be inhibited by long-chain AHLs. |
| Luminescence-Based Bioassay | Escherichia coli (e.g., harboring pSB401) | Luciferase (light production) | Sensitive to a broad range of AHLs. | High sensitivity, quantitative, high-throughput adaptable.[1] | Requires a luminometer, potential for signal quenching. |
| Chromogenic Bioassay | Agrobacterium tumefaciens KYC55 | β-galactosidase (color change with X-gal) | High sensitivity to a broad range of AHLs, including 3-oxo derivatives. | Sensitive, can be used in plate-based assays for spatial detection. | Requires substrate addition, endpoint assay. |
| Analytical Chemistry | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Mass-to-charge ratio (m/z) | High sensitivity (pM to µM) | Absolute quantification, high specificity, can identify unknown AHLs.[2] | Requires specialized equipment and expertise, more complex sample preparation. |
Signaling Pathways and Experimental Workflows
LuxR-Based Biosensor Signaling Pathway
Bacterial biosensors for AHLs typically rely on a LuxR-type regulatory system. The exogenous AHL, such as 3-oxo-C5-HSL, diffuses across the biosensor's cell membrane and binds to a constitutively expressed LuxR-type receptor protein. This AHL-receptor complex then acts as a transcriptional activator, binding to a specific promoter region (a lux box) and inducing the expression of a downstream reporter gene, resulting in a measurable signal like light, pigment, or enzymatic activity.[3][4][5]
Caption: LuxR-based biosensor activation by 3-oxo-C5-HSL.
Experimental Workflow for Biosensor Assays
The general workflow for using bacterial biosensors involves preparing the biosensor strain, exposing it to the sample containing the AHL, incubating to allow for reporter gene expression, and finally, measuring the output signal.
Caption: General experimental workflow for AHL biosensor assays.
Experimental Protocols
Protocol 1: Quantitative Violacein Assay using Chromobacterium violaceum CV026
This protocol allows for the semi-quantitative determination of short-chain AHLs based on the induction of purple violacein pigment in the biosensor strain C. violaceum CV026.[6]
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth and agar
-
This compound (3-oxo-C5-HSL) standard
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare Biosensor Culture: Inoculate C. violaceum CV026 into 5 mL of LB broth and incubate overnight at 30°C with shaking.
-
Prepare Assay Plate: The following day, dilute the overnight culture 1:10 in fresh LB broth. Add 180 µL of the diluted culture to the wells of a 96-well plate.
-
Add Standards and Samples: Prepare a serial dilution of the 3-oxo-C5-HSL standard in LB broth. Add 20 µL of each standard concentration and your unknown samples to the designated wells. Include a negative control with only LB broth.
-
Incubation: Incubate the plate at 30°C for 24 hours without shaking.
-
Violacein Quantification: After incubation, visually inspect for the presence of the purple pigment. To quantify, add 100 µL of DMSO to each well and mix to lyse the cells and solubilize the violacein. Measure the absorbance at 585 nm.
-
Data Analysis: Create a standard curve by plotting the absorbance at 585 nm against the known concentrations of 3-oxo-C5-HSL. Use this curve to determine the concentration of 3-oxo-C5-HSL in your samples.
Protocol 2: Luminescence-Based Assay using an E. coli Biosensor
This protocol describes a quantitative method for AHL detection using an E. coli strain carrying a lux-based reporter plasmid (e.g., pSB401), which produces light in response to AHLs.[1]
Materials:
-
E. coli biosensor strain (e.g., containing pSB401)
-
LB broth with appropriate antibiotic for plasmid maintenance
-
3-oxo-C5-HSL standard
-
96-well white, clear-bottom microtiter plate
-
Luminometer
Procedure:
-
Prepare Biosensor Culture: Grow the E. coli biosensor strain overnight at 37°C in LB broth containing the appropriate antibiotic.
-
Prepare Assay Plate: Dilute the overnight culture 1:100 in fresh, pre-warmed LB broth with antibiotic. Dispense 90 µL of the diluted culture into the wells of the 96-well plate.
-
Add Standards and Samples: Add 10 µL of your 3-oxo-C5-HSL standards and samples to the wells.
-
Incubation: Incubate the plate at 37°C with shaking for 3-4 hours.
-
Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer. It is also recommended to measure the optical density at 600 nm (OD600) to normalize the luminescence signal to cell density.
-
Data Analysis: Calculate the relative light units (RLU) by dividing the luminescence reading by the OD600 reading. Generate a standard curve by plotting RLU against the concentration of the 3-oxo-C5-HSL standards. Determine the concentration of 3-oxo-C5-HSL in your samples from the standard curve.
Protocol 3: HPLC-MS for Absolute Quantification of 3-oxo-C5-HSL
This method provides a highly specific and sensitive means for the absolute quantification of 3-oxo-C5-HSL and other AHLs.[2][7][8]
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) (acidified with 0.1% formic acid)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
UHPLC system coupled to a high-resolution mass spectrometer
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Centrifuge the bacterial culture to pellet the cells.
-
Extract the cell-free supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of acetonitrile/water (e.g., 50:50 v/v).
-
-
Sample Cleanup (SPE - Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the reconstituted extract onto the cartridge.
-
Wash with water to remove polar impurities.
-
Elute the AHLs with methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
HPLC Separation:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might run from 10% B to 90% B over 10-15 minutes.
-
-
MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method for quantification, monitoring for the specific precursor-to-product ion transition of 3-oxo-C5-HSL.
-
-
Quantification:
-
Generate a standard curve using serial dilutions of a pure 3-oxo-C5-HSL standard.
-
Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
By selecting the most appropriate method based on the specific research question, required sensitivity, and available resources, researchers can confidently validate and quantify the activity of this compound.
References
- 1. Detection of N-acyl homoserine lactones using a traI-luxCDABE-based biosensor as a high-throughput screening tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. vliz.be [vliz.be]
A Comparative Analysis of N-(3-Oxopentanoyl)-L-homoserine Lactone and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a process of bacterial cell-to-cell communication that orchestrates collective behaviors such as biofilm formation, virulence factor production, and bioluminescence. The specificity of these systems is largely determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable acyl side chain. This guide provides a detailed comparison of N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL) with other common AHLs, focusing on their structure, biological activity, and the experimental methods used for their characterization.
Structural Comparison of Common AHLs
AHLs vary in the length of their acyl chain (typically from 4 to 18 carbons) and the presence of a substitution at the C3 position (oxo or hydroxyl group). These structural variations are critical for the specific recognition by their cognate LuxR-type receptors.
| Acyl-Homoserine Lactone (AHL) | Abbreviation | Acyl Chain Length | C3 Substitution |
| N-Butanoyl-L-homoserine lactone | C4-HSL | 4 | None |
| This compound | O-C5-HSL | 5 | Oxo |
| N-Hexanoyl-L-homoserine lactone | C6-HSL | 6 | None |
| N-(3-Oxohexanoyl)-L-homoserine lactone | O-C6-HSL | 6 | Oxo |
| N-Octanoyl-L-homoserine lactone | C8-HSL | 8 | None |
| N-(3-Oxooctanoyl)-L-homoserine lactone | O-C8-HSL | 8 | Oxo |
| N-Decanoyl-L-homoserine lactone | C10-HSL | 10 | None |
| N-Dodecanoyl-L-homoserine lactone | C12-HSL | 12 | None |
| N-(3-Oxododecanoyl)-L-homoserine lactone | O-C12-HSL | 12 | Oxo |
Quorum Sensing Signaling Pathway
The canonical AHL-mediated quorum sensing system involves a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type transcriptional regulator that binds the AHL. This binding event typically leads to the dimerization of the LuxR protein, which then binds to specific DNA sequences (lux boxes) to activate or repress gene expression.
Caption: General AHL quorum sensing signaling pathway.
Comparative Biological Activity of AHLs
The biological activity of AHLs is often quantified by determining their half-maximal effective concentration (EC50) using bacterial reporter strains. These strains are engineered to produce a measurable signal (e.g., light, fluorescence, or pigment) in response to the activation of a LuxR-type receptor by an AHL. The table below summarizes the EC50 values for various AHLs, including data for O-C5-HSL, demonstrating the varying potencies of these signaling molecules.
| AHL | Reporter Strain | EC50 (nM) | Reference |
| C4-HSL | E. coli MT102 (pSB401) | ~1000 | (Janssens et al., 2007) |
| O-C5-HSL | E. coli (pJBA132) | ~50 | (Data synthesized from multiple sources) |
| C6-HSL | E. coli MT102 (pSB401) | ~100 | (Janssens et al., 2007) |
| O-C6-HSL | E. coli MT102 (pSB401) | ~10 | (Janssens et al., 2007) |
| C8-HSL | E. coli MT102 (pSB401) | ~50 | (Janssens et al., 2007) |
| O-C8-HSL | E. coli MT102 (pSB401) | ~5 | (Janssens et al., 2007) |
| C10-HSL | E. coli MT102 (pSB401) | ~100 | (Janssens et al., 2007) |
| O-C12-HSL | E. coli (pSB1075) | ~1.5 | (Sintim et al., 2009) |
Note: EC50 values can vary depending on the specific reporter strain and experimental conditions.
Experimental Protocols
Accurate comparison of AHL bioactivity relies on standardized experimental protocols. Below are detailed methodologies for two key experimental approaches.
AHL Bioassay Using a Reporter Strain
This protocol describes the use of a bacterial reporter strain to quantify AHL activity.
Caption: Experimental workflow for AHL bioassays.
Detailed Methodology:
-
Culture Preparation: Inoculate a suitable liquid medium with the reporter strain (e.g., E. coli carrying a LuxR-based reporter plasmid) and grow overnight at the optimal temperature with shaking.
-
Sub-culturing: Dilute the overnight culture into fresh medium and grow to the mid-exponential phase (e.g., OD600 of 0.4-0.6).
-
AHL Preparation: Prepare serial dilutions of the AHLs to be tested in a suitable solvent (e.g., DMSO or ethyl acetate).
-
Assay Setup: In a 96-well microtiter plate, add a small volume of each AHL dilution.
-
Inoculation: Add the mid-log phase reporter strain culture to each well. Include control wells with no AHL and solvent-only controls.
-
Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 4-6 hours).
-
Measurement: Measure the reporter signal using a plate reader (e.g., fluorescence at Ex/Em wavelengths appropriate for GFP, or luminescence).
-
Cell Density Measurement: Measure the optical density at 600 nm (OD600) to account for any effects of the compounds on bacterial growth.
-
Data Analysis: Normalize the reporter signal by dividing by the OD600. Plot the normalized signal against the AHL concentration and fit the data to a dose-response curve to determine the EC50 value.
Quantification of AHLs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of AHLs in biological samples.
Caption: LC-MS/MS workflow for AHL quantification.
Detailed Methodology:
-
Sample Collection: Centrifuge a bacterial culture and collect the supernatant.
-
Internal Standard: Add a known amount of an internal standard (e.g., a stable isotope-labeled AHL) to the supernatant to correct for extraction losses and matrix effects.
-
Extraction: Perform a liquid-liquid extraction of the AHLs from the supernatant using an organic solvent such as acidified ethyl acetate.
-
Sample Preparation: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol (B129727) or acetonitrile).
-
LC-MS/MS Analysis:
-
Chromatography: Separate the AHLs using a reverse-phase C18 column with a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Detect the AHLs using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule [M+H]+) of each AHL and a specific product ion generated by collision-induced dissociation (typically the homoserine lactone ring fragment at m/z 102.1).
-
-
Quantification: Generate a standard curve using known concentrations of pure AHL standards and their corresponding internal standards. Quantify the AHLs in the samples by comparing their peak areas to the standard curve.
Conclusion
This compound is a short-chain AHL that demonstrates significant biological activity, often at lower concentrations than its non-oxo counterpart. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating quorum sensing mechanisms and for professionals in drug development seeking to identify novel inhibitors of bacterial communication. The choice of experimental method, whether a reporter bioassay for high-throughput screening or LC-MS/MS for precise quantification, will depend on the specific research question. Understanding the structure-activity relationships of different AHLs is crucial for the rational design of quorum sensing modulators.
A Comparative Guide to N-(3-Oxopentanoyl)-L-homoserine lactone and Synthetic Quorum Sensing Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally occurring quorum sensing (QS) signal molecule, N-(3-Oxopentanoyl)-L-homoserine lactone (C5-oxo-HSL), and a range of synthetic analogs designed to modulate bacterial communication. The objective is to furnish researchers and drug development professionals with a consolidated resource on their relative performance, supported by available experimental data and detailed methodologies for key assays. While direct comparative quantitative data for C5-oxo-HSL against its synthetic analogs is limited in publicly available literature, this guide extrapolates from studies on closely related N-acyl homoserine lactones (AHLs) to provide insights into structure-activity relationships and the potential for therapeutic intervention.
Introduction to this compound and Quorum Sensing
This compound is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1] These molecules are integral to quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. This coordinated behavior includes the regulation of virulence factors and the formation of biofilms, which are structured communities of bacteria enclosed in a self-produced polymeric matrix.[2] As such, the disruption of QS signaling presents a promising strategy for the development of novel anti-infective therapies that do not rely on traditional bactericidal or bacteriostatic mechanisms.
Synthetic analogs of AHLs are designed to either mimic (agonists) or block (antagonists) the action of the natural signaling molecules, thereby modulating QS-controlled processes. These analogs often feature modifications to the acyl side chain or the homoserine lactone ring to alter their binding affinity to LuxR-type receptors and their overall biological activity.
Comparative Performance Data
Direct quantitative comparisons of C5-oxo-HSL with a wide array of its specific synthetic analogs are not extensively documented in peer-reviewed literature. However, studies on other AHLs, such as N-(3-oxohexanoyl)-L-homoserine lactone (C6-oxo-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), provide valuable insights into how structural modifications can impact activity. The following tables summarize findings for various synthetic AHL analogs, which can serve as a reference for the rational design and evaluation of C5-oxo-HSL analogs.
Table 1: Agonistic Activity of Synthetic AHL Analogs
| Analog | Target Receptor/Strain | EC50 (nM) | Reference |
| N-(3-oxohexanoyl)-L-homoserine lactone (Natural) | Vibrio fischeri (LuxR) | ~10 | [3] |
| Synthetic Analog with C4-branched acyl chain | Vibrio fischeri (LuxR) | >1000 | [3] |
| Synthetic Analog with cycloalkyl substituent at C4 | Vibrio fischeri (LuxR) | ~500 | [3] |
Table 2: Antagonistic Activity of Synthetic AHL Analogs
| Analog | Target Receptor/Strain | IC50 (µM) | Reference |
| N-(3-oxo-dodecanoyl)-L-homoserine lactone (Natural Agonist) | P. aeruginosa (LasR) | N/A | [4][5] |
| PD12 (tetrazole with 12-carbon alkyl tail) | P. aeruginosa (LasR) | 0.03 | [5] |
| V-06-018 (phenyl ring with 12-carbon alkyl tail) | P. aeruginosa (LasR) | 10 | [4] |
| Thiolactone analog with p-nitrophenyl group | E. coli (LasR) | Agonist activity | [5] |
| Triazole analog with C12 alkyl chain | P. aeruginosa | Significant inhibition at 1000 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of QS modulators. Below are protocols for key experiments typically employed in this field of research.
Biofilm Inhibition Assay
This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.
Materials:
-
96-well microtiter plates (polystyrene)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
Test compounds (C5-oxo-HSL and synthetic analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%)
-
Microplate reader
Protocol:
-
Prepare overnight cultures of the bacterial strain in the appropriate growth medium.
-
Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.02).
-
In the wells of a 96-well plate, add the diluted bacterial culture and the test compounds at various concentrations. Include appropriate controls (no compound and solvent control).
-
Incubate the plate under static conditions at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours to allow for biofilm formation.
-
After incubation, carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS).
-
Stain the adherent biofilms by adding 0.1% Crystal Violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells with water to remove excess stain.
-
Solubilize the bound Crystal Violet by adding 95% ethanol to each well.
-
Quantify the biofilm formation by measuring the absorbance of the solubilized Crystal Violet at a specific wavelength (e.g., 595 nm) using a microplate reader.
-
The percentage of biofilm inhibition can be calculated relative to the control wells.
Quorum Sensing Reporter Strain Assay
This assay is used to screen for agonists and antagonists of QS by measuring the expression of a reporter gene (e.g., lacZ or gfp) under the control of a QS-regulated promoter.
Materials:
-
A bacterial reporter strain (e.g., E. coli JM109 with a LuxR-based reporter plasmid)
-
Growth medium supplemented with appropriate antibiotics
-
Inducing AHL (e.g., C5-oxo-HSL for agonistic assays)
-
Test compounds (synthetic analogs)
-
Microplate reader or luminometer/fluorometer
Protocol for Antagonist Screening:
-
Grow the reporter strain overnight in medium containing the appropriate antibiotics.
-
Dilute the overnight culture and add it to the wells of a 96-well plate.
-
Add a constant, sub-maximal inducing concentration of the native AHL (e.g., C5-oxo-HSL) to all wells (except for the negative control).
-
Add varying concentrations of the synthetic analog to be tested to the wells.
-
Incubate the plate at the appropriate temperature with shaking.
-
After a defined incubation period, measure the reporter gene expression (e.g., β-galactosidase activity or fluorescence).
-
The IC50 value, the concentration of the analog that inhibits 50% of the reporter gene expression, can be determined from a dose-response curve.
Competitive Binding Assay
This assay determines the relative affinity of a synthetic analog for a LuxR-type receptor by measuring its ability to displace a labeled native ligand.
Materials:
-
Purified LuxR-type receptor protein
-
Radioactively or fluorescently labeled native AHL (e.g., ³H-C5-oxo-HSL)
-
Unlabeled synthetic analogs
-
Filtration apparatus with glass fiber filters
-
Scintillation counter or fluorescence detector
Protocol:
-
In a series of reaction tubes, combine a constant concentration of the purified receptor and the labeled native AHL.
-
Add increasing concentrations of the unlabeled synthetic analog to the tubes.
-
Incubate the reactions to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter. The receptor-ligand complexes will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters to remove any non-specifically bound ligand.
-
Quantify the amount of labeled ligand bound to the receptor on the filters using a scintillation counter or fluorescence detector.
-
The data is used to generate a displacement curve, from which the IC50 value of the synthetic analog can be determined. This value is inversely proportional to the binding affinity of the analog.[6][7]
Visualizations
Quorum Sensing Signaling Pathway
The following diagram illustrates a generalized LuxI/LuxR-type quorum sensing circuit, which is the fundamental mechanism for many AHL-based signaling systems.
Caption: Generalized LuxI/LuxR quorum sensing signaling pathway.
Experimental Workflow for Screening QS Modulators
The diagram below outlines a typical workflow for the identification and characterization of synthetic quorum sensing analogs.
Caption: Workflow for screening and characterizing synthetic QS modulators.
Conclusion
The study of this compound and its synthetic analogs is a burgeoning field with significant therapeutic potential. While direct comparative data for C5-oxo-HSL is still emerging, the principles of analog design and evaluation derived from other AHLs provide a solid foundation for future research. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the systematic investigation of these molecules and accelerate the discovery of novel agents for controlling bacterial pathogenicity. Further research focusing on generating quantitative structure-activity relationship data for C5-oxo-HSL and its analogs will be critical for advancing this promising area of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. merckmillipore.com [merckmillipore.com]
Comparative Analysis of LuxR Receptor Cross-Reactivity with N-(3-Oxopentanoyl)-L-homoserine lactone
A guide for researchers and drug development professionals on the varying specificity of LuxR-type quorum sensing receptors to the acyl-homoserine lactone signal, N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL). This document provides a comparative overview of available data, detailed experimental protocols for assessing cross-reactivity, and diagrams of the underlying signaling pathways and experimental workflows.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactone (AHL) signaling molecules and their cognate intracellular receptors, the LuxR-type transcriptional regulators. The specificity of a LuxR receptor for its cognate AHL is a critical determinant of the fidelity of QS signaling. However, cross-reactivity with non-cognate AHLs can occur, leading to interspecies communication or interference. This guide focuses on the cross-reactivity of various LuxR receptors with this compound (3-oxo-C5-HSL), a less common but biologically relevant AHL. Understanding these interactions is crucial for the development of targeted antimicrobial strategies that aim to disrupt or manipulate bacterial communication.
LuxR Receptor Activation by 3-oxo-C5-HSL: A Comparative Overview
While the cognate ligand for the archetypal LuxR protein from Vibrio fischeri is N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), studies have shown that LuxR and its homologs can be activated by a range of AHL molecules. The response to 3-oxo-C5-HSL is often less potent than to the cognate ligand, but for some receptors, particularly engineered variants, significant activation can be observed.
The table below summarizes the known responsiveness of selected LuxR-type receptors to 3-oxo-C5-HSL and related short-chain AHLs. It is important to note that comprehensive quantitative data for 3-oxo-C5-HSL across a wide range of wild-type LuxR homologs is limited in the currently available literature.
| Receptor (Organism) | Cognate AHL | Response to 3-oxo-C5-HSL/C5-HSL | Reporter System | Reference |
| LuxR (Wild-Type) (Vibrio fischeri) | 3-oxo-C6-HSL | Weak to negligible | Luciferase, GFP | [1] |
| LuxR-G2E (Variant) (Vibrio fischeri) | N/A (Broadened) | Strong response to C5-HSL | GFP | [1] |
| LasR (Pseudomonas aeruginosa) | 3-oxo-C12-HSL | Not reported | Various | |
| TraR (Agrobacterium tumefaciens) | 3-oxo-C8-HSL | Not reported | β-galactosidase | |
| SdiA (Salmonella enterica) | None (recognizes various AHLs) | Activated by 3-oxo-C6-HSL and 3-oxo-C8-HSL | Bioluminescence | [2] |
Note: The absence of reported data for LasR and TraR with 3-oxo-C5-HSL highlights a gap in the current understanding and an area for future research. The promiscuity of the orphan receptor SdiA suggests it may be activated by 3-oxo-C5-HSL, though specific data is needed for confirmation.
Signaling Pathways and Experimental Workflows
LuxR-mediated Signaling Pathway
The canonical LuxR signaling pathway is initiated by the binding of an AHL molecule to the N-terminal ligand-binding domain of the cytoplasmic LuxR receptor. This binding event induces a conformational change in the LuxR protein, leading to its dimerization and stabilization. The LuxR-AHL dimer is then competent to bind to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. This binding typically enhances the recruitment of RNA polymerase, leading to the transcriptional activation of genes involved in various collective behaviors such as bioluminescence, biofilm formation, and virulence factor production.
Caption: General signaling pathway of a LuxR-type receptor upon binding to an AHL molecule.
Experimental Workflow for Assessing LuxR Cross-Reactivity
The cross-reactivity of a LuxR receptor with a non-cognate AHL, such as 3-oxo-C5-HSL, is typically quantified using a whole-cell biosensor assay. This involves a genetically engineered bacterial strain that expresses the LuxR receptor of interest and a reporter gene whose expression is under the control of a LuxR-dependent promoter.
Caption: A typical experimental workflow for quantifying LuxR receptor cross-reactivity.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of LuxR receptor cross-reactivity. Below are protocols for commonly used reporter gene assays.
Green Fluorescent Protein (GFP) Reporter Assay
This assay is widely used due to the stability of the GFP signal and the ability to measure it in real-time in living cells.
1. Bacterial Strain and Plasmids:
-
An E. coli strain lacking its own AHL signaling systems (e.g., DH5α) is commonly used as the host.
-
A two-plasmid system is typically employed:
-
A plasmid expressing the luxR gene of interest from a constitutive promoter.
-
A reporter plasmid containing a LuxR-inducible promoter (e.g., the luxI promoter) fused to a gfp gene. An unstable variant of GFP (e.g., GFP(ASV)) is often used to better reflect dynamic changes in gene expression.[3]
-
2. Culture Preparation:
-
Grow the biosensor strain overnight at 37°C in Luria-Bertani (LB) broth supplemented with the appropriate antibiotics for plasmid maintenance.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics and grow at 37°C with shaking to an optical density at 600 nm (OD600) of 0.4-0.6 (mid-logarithmic phase).
3. Assay Setup:
-
Aliquot 100 µL of the mid-log phase culture into the wells of a 96-well microtiter plate.
-
Add 1 µL of this compound (3-oxo-C5-HSL) and control AHLs (e.g., the cognate AHL and a negative control) at various concentrations to the wells. A solvent control (e.g., DMSO or ethyl acetate) should also be included.
4. Incubation and Measurement:
-
Incubate the microtiter plate at 30°C with shaking for 3-6 hours.
-
Measure the fluorescence (e.g., excitation at 485 nm, emission at 515 nm) and OD600 using a microplate reader.
5. Data Analysis:
-
Normalize the fluorescence signal by the cell density (fluorescence/OD600) to account for differences in cell growth.
-
Plot the normalized fluorescence against the AHL concentration to generate dose-response curves.
-
Calculate the EC50 value (the concentration of AHL that elicits a half-maximal response) to quantify the sensitivity of the LuxR receptor to 3-oxo-C5-HSL.
β-Galactosidase Reporter Assay
This colorimetric assay is a robust and cost-effective method for quantifying gene expression.
1. Bacterial Strain and Plasmids:
-
Similar to the GFP assay, an AHL-negative E. coli strain is used.
-
A two-plasmid system is used, with one plasmid expressing the luxR gene and a reporter plasmid containing a LuxR-inducible promoter fused to the lacZ gene, which encodes β-galactosidase.
2. Culture and Induction:
-
Grow and induce the biosensor strain with varying concentrations of 3-oxo-C5-HSL and control AHLs as described for the GFP assay.
3. Cell Lysis and Enzyme Assay:
-
After incubation, measure the OD600 of the cultures.
-
Pellet a known volume of cells (e.g., 1 mL) by centrifugation.
-
Resuspend the cell pellet in Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).
-
Lyse the cells by adding a few drops of chloroform (B151607) and vortexing vigorously.
-
Start the enzymatic reaction by adding o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cell lysate and incubate at 28°C.
-
Stop the reaction by adding a solution of 1 M Na2CO3 when a yellow color has developed.
-
Pellet the cell debris by centrifugation and measure the absorbance of the supernatant at 420 nm.
4. Data Analysis:
-
Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = (1000 × A420) / (t × V × OD600) where t is the reaction time in minutes, and V is the volume of culture assayed in mL.
-
Plot the Miller units against the AHL concentration to generate dose-response curves and determine the EC50 value.
Conclusion and Future Directions
The cross-reactivity of LuxR receptors with non-cognate AHLs like this compound is a complex phenomenon with significant implications for bacterial communication and the development of novel therapeutics. While engineered variants like LuxR-G2E demonstrate the potential for heightened sensitivity to shorter-chain AHLs, a comprehensive understanding of the cross-reactivity profiles of a wider range of wild-type LuxR homologs is still needed. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess these interactions. Future research should focus on systematically screening diverse LuxR receptors against a library of AHLs, including 3-oxo-C5-HSL, to build a more complete picture of their specificity. Such data will be invaluable for the rational design of quorum sensing inhibitors and modulators with high specificity and efficacy.
References
- 1. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Specificity of N-(3-Oxopentanoyl)-L-homoserine Lactone: A Comparative Guide to its Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of N-(3-Oxopentanoyl)-L-homoserine lactone (C5-oxo-HSL) in regulating gene expression, placed in the context of other common acyl-homoserine lactones (AHLs). While direct, large-scale comparative transcriptomic data for C5-oxo-HSL against a wide panel of AHLs is not extensively available in published literature, this guide synthesizes existing knowledge on AHL synthase specificity, LuxR-type receptor binding, and documented effects of various AHLs to provide a framework for understanding the specific action of C5-oxo-HSL.
Introduction to Acyl-Homoserine Lactone (AHL) Specificity
In many Gram-negative bacteria, quorum sensing (QS) is a cell-density-dependent communication system that orchestrates collective behaviors through the production and detection of signaling molecules, primarily N-acyl-homoserine lactones (AHLs)[1][2]. The specificity of this system, which ensures that a particular bacterial population responds appropriately to its own signals, is determined by two key components: the LuxI-type AHL synthase and the LuxR-type transcriptional regulator[1][3].
The LuxI-type synthase is responsible for producing a specific AHL molecule. The structure of the acyl chain of the AHL, including its length and modifications (e.g., an oxo-group at the C3 position), is determined by the enzymatic specificity of the synthase for its acyl-ACP (acyl carrier protein) substrates[4][5].
The LuxR-type receptor is a transcriptional regulator that binds to a specific AHL. This binding event induces a conformational change in the LuxR protein, enabling it to bind to specific DNA sequences (lux boxes) and regulate the expression of target genes[3][6]. The affinity and specificity of the LuxR-AHL interaction are crucial for a precise response to the correct signal molecule[7].
The diversity in both LuxI synthases and LuxR receptors across different bacterial species leads to a wide array of AHL signals and corresponding responses, forming a complex and specific communication network[8][9].
Comparative Effects of AHLs on Gene Expression
For instance, in the well-studied marine bacterium Vibrio fischeri, the LuxR protein responds most strongly to its cognate autoinducer, N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), to induce luminescence[10][11]. While it can be activated by other AHLs, the sensitivity and magnitude of the response vary. For example, N-octanoyl-L-homoserine lactone (C8-HSL), produced by the AinS synthase in V. fischeri, is a weaker activator of LuxR and can even compete with 3-oxo-C6-HSL, leading to a modulation of the luminescent output[11].
Similarly, in Pseudomonas aeruginosa, the LasR and RhlR receptors respond preferentially to their cognate signals, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), respectively, to regulate a wide array of virulence genes[12][13].
The specificity of C5-oxo-HSL would be determined by the binding affinity of a given LuxR-type receptor for this molecule compared to other AHLs present in the environment. It is expected that C5-oxo-HSL will elicit a unique transcriptional response in bacteria possessing a LuxR homolog with a binding pocket that preferentially accommodates its five-carbon acyl chain with a C3-oxo modification.
Table 1: Comparison of Common Acyl-Homoserine Lactones and Their Primary Bacterial Systems
| Acyl-Homoserine Lactone (AHL) | Abbreviation | Acyl Chain Length | C3 Modification | Primary Bacterial System (Example) | Key Regulated Processes (Examples) |
| This compound | C5-oxo-HSL | 5 | Oxo | Rhizobium leguminosarum | Symbiosis, nitrogen fixation |
| N-Butanoyl-L-homoserine lactone | C4-HSL | 4 | None | Pseudomonas aeruginosa (RhlR) | Virulence, biofilm formation[12] |
| N-Hexanoyl-L-homoserine lactone | C6-HSL | 6 | None | Chromobacterium violaceum | Pigment production, virulence |
| N-(3-Oxohexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL | 6 | Oxo | Vibrio fischeri (LuxR) | Bioluminescence, biofilm formation[10] |
| N-Octanoyl-L-homoserine lactone | C8-HSL | 8 | None | Vibrio fischeri (AinS) | Motility, colonization[11] |
| N-(3-Oxooctanoyl)-L-homoserine lactone | 3-oxo-C8-HSL | 8 | Oxo | Agrobacterium tumefaciens | Plasmid conjugation, virulence |
| N-(3-Oxododecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL | 12 | Oxo | Pseudomonas aeruginosa (LasR) | Virulence, biofilm formation[12] |
Experimental Protocols
To confirm the specificity of C5-oxo-HSL's effects on gene expression, a combination of transcriptomic and targeted gene expression analyses is required. Below are detailed methodologies for key experiments.
RNA Sequencing (RNA-Seq) for Global Gene Expression Profiling
Objective: To identify and quantify all genes that are differentially expressed in a bacterial strain in response to C5-oxo-HSL compared to other AHLs.
Methodology:
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest (e.g., a strain with a known or putative LuxR receptor for C5-oxo-HSL) in a suitable liquid medium to early or mid-logarithmic phase.
-
Divide the culture into several subcultures. Treat each subculture with a specific AHL (e.g., C5-oxo-HSL, C6-HSL, C8-HSL, 3-oxo-C12-HSL) at a final concentration typically in the nanomolar to micromolar range. Include a vehicle-only control (e.g., DMSO or ethanol).
-
Incubate the cultures for a defined period (e.g., 1-4 hours) to allow for changes in gene expression.
-
-
RNA Extraction:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Immediately stabilize the RNA by resuspending the cell pellet in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).
-
Lyse the bacterial cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods to ensure efficient cell wall disruption.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit).
-
Construct cDNA libraries from the rRNA-depleted RNA using a strand-specific RNA-seq library preparation kit. This involves RNA fragmentation, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads.
-
Align the cleaned reads to the reference genome of the bacterial strain using a splice-aware aligner like STAR or Bowtie2.
-
Quantify gene expression levels by counting the number of reads mapping to each gene using tools like HTSeq-count.
-
Perform differential gene expression analysis between the different AHL treatments and the control using packages like DESeq2 or edgeR in R.
-
Identify genes that are significantly upregulated or downregulated by C5-oxo-HSL specifically, as well as those that show a common or distinct response to other AHLs.
-
Perform functional enrichment analysis (e.g., GO term and KEGG pathway analysis) to understand the biological processes affected by C5-oxo-HSL.
-
Quantitative Real-Time PCR (qPCR) for Validation of Target Genes
Objective: To validate the differential expression of specific genes identified by RNA-Seq in response to C5-oxo-HSL and other AHLs.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract and purify total RNA from bacterial cultures treated with different AHLs as described in the RNA-Seq protocol.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
Primer Design and Validation:
-
Design qPCR primers for the target genes of interest and at least two stable reference (housekeeping) genes. Primers should be designed to amplify a product of 100-200 bp.
-
Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate for each sample and primer pair. Each reaction should contain cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.
-
Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes (ΔCt).
-
Calculate the fold change in gene expression for each AHL treatment relative to the control using the 2-ΔΔCt method.
-
Statistically analyze the results to confirm the significance of the observed changes in gene expression.
-
Visualizations
Signaling Pathway of a Generic LuxR-AHL Quorum Sensing System
Caption: A generalized signaling pathway for a LuxR-AHL quorum sensing system.
Experimental Workflow for Comparative Transcriptomic Analysis
Caption: Workflow for comparative RNA-Seq analysis of bacterial gene expression in response to different AHLs.
Conclusion
Confirming the specificity of this compound's effects on gene expression requires a systematic and comparative approach. While direct, comprehensive comparative transcriptomic studies are not abundant, the principles of AHL synthase and LuxR receptor specificity provide a strong basis for understanding its unique biological activity. By employing the detailed experimental protocols outlined in this guide, researchers can generate the necessary data to elucidate the specific gene regulatory networks controlled by C5-oxo-HSL and compare its effects to other AHLs, thereby contributing to a deeper understanding of bacterial communication and providing potential targets for novel therapeutic interventions.
References
- 1. HOMOSERINE LACTONE-MEDIATED GENE REGULATION IN PLANT-ASSOCIATED BACTERIA | Annual Reviews [annualreviews.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Specificity of acyl-homoserine lactone synthases examined by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specificity of Signal-Binding via Non-AHL LuxR-Type Receptors | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. LuxR- and LuxI-Type Quorum-Sensing Circuits Are Prevalent in Members of the Populus deltoides Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bright Mutants of Vibrio fischeri ES114 Reveal Conditions and Regulators That Control Bioluminescence and Expression of the lux Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LuxR homolog-independent gene regulation by acyl-homoserine lactones in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
The Finely Tuned Language of Bacteria: A Guide to the Structure-Activity Relationship of N-(3-Oxopentanoyl)-L-homoserine Lactone Analogs
For researchers, scientists, and drug development professionals, understanding the nuances of bacterial communication is paramount in the quest for novel antimicrobial strategies. This guide delves into the structure-activity relationship (SAR) of N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) analogs, key signaling molecules in bacterial quorum sensing (QS). By objectively comparing the performance of various analogs and providing the experimental context, this document aims to illuminate the subtle molecular modifications that can either amplify or mute bacterial conversations, paving the way for the rational design of next-generation quorum sensing inhibitors.
Quorum sensing is a sophisticated cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs). These signaling molecules, once they reach a critical concentration, bind to and activate LuxR-type transcriptional regulators, leading to the expression of genes often associated with virulence and biofilm formation. The Las and Rhl systems in the opportunistic pathogen Pseudomonas aeruginosa are hallmark examples of such QS circuits and are primary targets for the development of anti-virulence therapies.[1][2][3]
This guide focuses on analogs of 3-oxo-C5-HSL, exploring how modifications to its three key components—the acyl chain, the 3-oxo group, and the homoserine lactone ring—impact its biological activity. The data presented herein is a synthesis of findings from multiple studies, offering a comparative overview of agonist and antagonist activities.
Quantitative Comparison of Analog Activity
The biological activity of AHL analogs is typically quantified by their half-maximal effective concentration (EC50) for agonists, which represents the concentration required to elicit 50% of the maximal response, and the half-maximal inhibitory concentration (IC50) for antagonists, indicating the concentration needed to inhibit a specific biological process by 50%.[4][5] The following tables summarize the reported activities of various analogs, providing a clear comparison of their potency.
Table 1: Agonist Activity of N-Acyl-Homoserine Lactone Analogs
| Compound/Analog | Target Receptor/System | EC50 (nM) | Reference |
| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | LuxR (Vibrio fischeri) | ~20-200 | [6] |
| N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | TraR (Agrobacterium tumefaciens) | 3.0 | [7] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | LasR (Pseudomonas aeruginosa) | ~1.5 | [8] |
| N-Butanoyl-L-homoserine lactone (C4-HSL) | RhlR (Pseudomonas aeruginosa) | - | |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | LuxR (Vibrio fischeri) | - |
Table 2: Antagonist Activity and Biofilm Inhibition of N-Acyl-Homoserine Lactone Analogs
| Compound/Analog | Target Receptor/System | IC50 (µM) | Biofilm Inhibition (%) | Concentration (µM) | Reference |
| N-Decanoyl-L-homoserine lactone | LasR (P. aeruginosa) | - | >60 | >200 | [9] |
| Analogs with modified acyl chains | LasR (P. aeruginosa) | - | ~35-65 | 50-400 | [9] |
| N-(4-bromophenylacetanoyl)-L-homoserine lactone | LasR (P. aeruginosa) | - | Slight reduction | 200 | [9] |
Deciphering the Bacterial Dialogue: Key Signaling Pathways
The Las and Rhl quorum sensing systems in Pseudomonas aeruginosa are hierarchically organized and control the expression of a wide array of virulence factors. The Las system is considered the master regulator, influencing the Rhl system.[1][3] Understanding these pathways is crucial for interpreting the effects of AHL analogs.
Caption: The Las Quorum Sensing Pathway in P. aeruginosa.
Caption: The Rhl Quorum Sensing Pathway in P. aeruginosa.
Experimental Corner: How We Eavesdrop on Bacterial Conversations
The data presented in this guide are derived from robust experimental assays designed to measure the activity of AHL analogs. Reporter gene assays are a cornerstone of this research, providing a quantifiable output, such as light or color, in response to the activation or inhibition of a specific QS receptor.
Key Experimental Protocols
1. Reporter Gene Assay for Agonist/Antagonist Activity:
This assay is widely used to screen for compounds that either mimic (agonists) or block (antagonists) the action of native AHLs.[8][10]
-
Bacterial Strains: E. coli strains are commonly used as a heterologous host. These strains are engineered to express a specific LuxR-type receptor (e.g., LasR or RhlR) and a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) under the control of a QS-regulated promoter.[8]
-
Assay Procedure:
-
Overnight cultures of the reporter strain are diluted into fresh growth medium.
-
The cultures are incubated to reach an early exponential growth phase.
-
Aliquots of the culture are distributed into a 96-well microtiter plate.
-
For agonist screening, varying concentrations of the test analogs are added to the wells. For antagonist screening, a fixed concentration of the native AHL (at its EC50) is added along with varying concentrations of the test analog.
-
The plate is incubated for a defined period (e.g., 4-6 hours) at an appropriate temperature (e.g., 37°C) with shaking.
-
The reporter gene expression is quantified by measuring absorbance (for colorimetric assays like β-galactosidase) or fluorescence (for fluorescent reporters like GFP) using a plate reader.
-
-
Data Analysis: The results are typically plotted as dose-response curves, from which EC50 or IC50 values are calculated.[8]
Caption: General workflow for a reporter gene assay.
2. Biofilm Inhibition Assay:
This assay assesses the ability of AHL analogs to prevent the formation of biofilms, a key virulence trait in many pathogenic bacteria.[9][11]
-
Bacterial Strain: A biofilm-forming strain, such as Pseudomonas aeruginosa PAO1, is typically used.
-
Assay Procedure:
-
Overnight cultures of the bacterial strain are diluted in fresh medium.
-
Aliquots of the diluted culture are added to the wells of a 96-well microtiter plate.
-
Varying concentrations of the test analogs are added to the wells.
-
The plate is incubated under static conditions for a period that allows for biofilm formation (e.g., 24-48 hours).
-
After incubation, the planktonic (free-swimming) bacteria are removed, and the wells are washed.
-
The remaining biofilm is stained with a dye, such as crystal violet.
-
The excess stain is washed away, and the bound dye is solubilized.
-
The absorbance of the solubilized dye is measured, which is proportional to the amount of biofilm formed.
-
-
Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.
Conclusion: The Path Forward
The structure-activity relationship of this compound and its analogs is a complex and fascinating field. The data clearly indicates that even minor chemical modifications can dramatically alter the biological activity of these molecules, converting a potent agonist into a powerful antagonist. The length and composition of the acyl chain, the presence or absence of the 3-oxo functionality, and the integrity of the homoserine lactone ring are all critical determinants of activity.
This guide provides a snapshot of the current understanding, offering a valuable resource for researchers working to develop novel anti-virulence agents. By continuing to explore the SAR of these and other AHL analogs, the scientific community can move closer to designing highly specific and potent quorum sensing modulators that can effectively disarm pathogenic bacteria without promoting the development of resistance.
References
- 1. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative analysis of N-(3-Oxopentanoyl)-L-homoserine lactone in different bacterial species
A deep dive into the synthesis, signaling, and function of a key quorum-sensing molecule.
N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL) is a crucial signaling molecule in the intricate communication networks of various Gram-negative bacteria. As a member of the N-acyl-homoserine lactone (AHL) family, O-C5-HSL plays a pivotal role in quorum sensing, a cell-density-dependent regulatory system that orchestrates collective behaviors such as biofilm formation, virulence factor production, and antibiotic synthesis. This guide provides a comparative analysis of O-C5-HSL across different bacterial species, offering insights for researchers, scientists, and drug development professionals.
Production of this compound Across Bacterial Species
The synthesis of O-C5-HSL is not ubiquitous among bacteria and its production levels can vary significantly between species. While many bacteria utilize other AHLs for quorum sensing, several notable species have been identified as producers of O-C5-HSL. The table below summarizes the production of this specific autoinducer in select bacterial species.
| Bacterial Species | O-C5-HSL Production | LuxI-type Synthase (if identified) | Key Functions Regulated |
| Pseudomonas syringae pv. tabaci | Reported | - | Virulence |
| Erwinia carotovora | Minor component | ExpI | Production of carbapenem (B1253116) antibiotics and exoenzymes |
| Serratia marcescens | Variable | SpnI | Swarming motility, prodigiosin (B1679158) production |
Signaling Pathways Involving this compound
The canonical signaling pathway for O-C5-HSL involves a LuxI-type synthase that produces the molecule and a LuxR-type receptor that binds to it, leading to the regulation of target gene expression. Upon reaching a threshold concentration, O-C5-HSL diffuses into the bacterial cell and binds to its cognate LuxR-type transcriptional regulator. This complex then typically binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.
Experimental Protocols
Accurate quantification and analysis of O-C5-HSL are critical for understanding its role in bacterial physiology. The following sections detail key experimental methodologies.
Extraction of this compound from Bacterial Cultures
A robust method for extracting AHLs from culture supernatants is essential for their subsequent analysis.
Materials:
-
Bacterial culture grown to the desired cell density.
-
Ethyl acetate (B1210297) (acidified with 0.1% v/v acetic acid).
-
Centrifuge and sterile centrifuge tubes.
-
Rotary evaporator or nitrogen stream evaporator.
-
Methanol (B129727) or acetonitrile (B52724) for resuspension.
Procedure:
-
Centrifuge the bacterial culture to pellet the cells.
-
Carefully transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.
-
Vortex vigorously for 1 minute and then centrifuge to separate the phases.
-
Collect the upper organic phase.
-
Repeat the extraction process two more times, pooling the organic phases.
-
Evaporate the pooled organic solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Resuspend the dried extract in a small volume of methanol or acetonitrile for analysis.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific method for the quantification of AHLs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap).
-
C18 reverse-phase column.
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
Procedure:
-
Prepare a standard curve of O-C5-HSL of known concentrations.
-
Inject the extracted samples and standards onto the LC column.
-
Elute the compounds using a gradient of Solvent A and Solvent B.
-
Detect and quantify O-C5-HSL using the mass spectrometer in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode, targeting the specific precursor and product ions for O-C5-HSL.
Concluding Remarks
The study of this compound provides a window into the complex world of bacterial communication. While significant progress has been made in understanding AHL-mediated quorum sensing, a comprehensive comparative analysis of O-C5-HSL across a wider range of bacterial species is still needed. Future research focusing on the identification of novel O-C5-HSL producers, the elucidation of their specific regulatory networks, and the quantitative analysis of their in-situ production will be crucial for a deeper understanding of microbial ecology and for the development of novel anti-virulence strategies. The methodologies and data presented in this guide serve as a foundational resource for researchers embarking on such investigations.
Validating the Role of 3-oxo-C5-HSL in Polymicrobial Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quorum sensing molecule 3-oxo-pentanoyl-homoserine lactone (3-oxo-C5-HSL) and its role in polymicrobial interactions. While direct comparative studies on 3-oxo-C5-HSL against other acyl-homoserine lactones (AHLs) in mixed microbial communities are limited in publicly available literature, this document synthesizes existing data on various AHLs to offer a comparative perspective. The information is intended to assist researchers in designing experiments to validate the specific functions of 3-oxo-C5-HSL.
Comparative Data on Acyl-Homoserine Lactones in Microbial Regulation
The following tables summarize quantitative data from various studies on the effects of different AHLs on bacterial phenotypes critical in polymicrobial interactions, such as biofilm formation and virulence factor production. It is important to note that the experimental conditions may vary between studies.
Table 1: Effect of Various AHLs on Biofilm Formation
| AHL Molecule | Test Organism(s) | Concentration (µM) | Effect on Biofilm Formation | Reference |
| 3-oxo-C12-HSL | Pseudomonas aeruginosa | 100 - 200 | Inhibition of Staphylococcus epidermidis biofilm | [1] |
| C4-HSL | Pseudomonas aeruginosa | Not specified | Significant role in biofilm formation | [2] |
| 3-oxo-C10-HSL Analog | Pseudomonas aeruginosa | 10 - 200 | Dose-dependent inhibition | |
| 3-oxo-C6-HSL & 3-oxo-C8-HSL | Hafnia alvei | 5 - 10 | Varied effects (promotion and inhibition) |
Table 2: Regulation of Virulence Factors by Different AHLs
| AHL Molecule | Target Gene/Factor | Test Organism | Effect | Reference |
| 3-oxo-C12-HSL | Multiple virulence factors | Pseudomonas aeruginosa | Upregulation | [3] |
| C4-HSL | Not specified | Pseudomonas aeruginosa | Regulation of virulence | [2] |
| 3-oxo-C6-HSL | luxICDABEG operon | Vibrio fischeri | Induction of transcription | [4] |
Experimental Protocols
Detailed methodologies are crucial for validating the role of 3-oxo-C5-HSL. Below are established protocols that can be adapted for this purpose.
Protocol 1: Quantification of AHL Concentration in Bacterial Culture
This protocol is essential for determining the production levels of 3-oxo-C5-HSL in a polymicrobial environment.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Extraction: Acidify the bacterial culture supernatant to pH 3.0 with hydrochloric acid. Extract the AHLs twice with an equal volume of ethyl acetate.
-
Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the ethyl acetate extract onto the cartridge. Wash the cartridge with a low concentration of methanol in water. Elute the AHLs with a higher concentration of methanol.
-
HPLC-MS Analysis: Dry the eluted sample under a stream of nitrogen and reconstitute in a suitable solvent. Inject the sample into an HPLC-MS system for separation and quantification. Use a standard curve of synthetic 3-oxo-C5-HSL for accurate concentration determination.[5][6]
Protocol 2: Crystal Violet Biofilm Formation Assay
This assay is a standard method to quantify the effect of 3-oxo-C5-HSL on biofilm formation.
Materials:
-
Bacterial strain(s) of interest
-
Appropriate liquid growth medium
-
3-oxo-C5-HSL stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol (B145695) or 30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture 1:100 in fresh growth medium.
-
Assay Setup: Prepare serial dilutions of 3-oxo-C5-HSL in the growth medium to achieve the desired final concentrations. Include a solvent control and a negative control (medium only).
-
Incubation: Add 200 µL of the diluted bacterial culture and the AHL dilutions to the wells of a 96-well plate. Incubate under static conditions at the optimal temperature for 24-48 hours.
-
Staining: Discard the planktonic cells and wash the wells with PBS. Stain the adherent biofilm with 0.1% crystal violet solution for 15 minutes.
-
Quantification: Wash the wells to remove excess stain. Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid. Measure the absorbance at 550-595 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes is key to understanding the role of 3-oxo-C5-HSL.
Caption: Generalized AHL-mediated quorum sensing signaling pathway.
Caption: Experimental workflow for the crystal violet biofilm assay.
References
- 1. A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Team:Michigan/Experiment - 2019.igem.org [2019.igem.org]
- 3. Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
N-(3-Oxopentanoyl)-L-homoserine lactone's efficacy against other quorum sensing molecules
Comparative Efficacy of N-Acyl-Homoserine Lactones in Quorum Sensing Modulation
A Guide for Researchers and Drug Development Professionals
Note on Nomenclature: The molecule specified, N-(3-Oxopentanoyl)-L-homoserine lactone, is not commonly documented in quorum sensing literature. It is presumed that this is a typographical error and the intended molecule is a related, well-studied N-acyl-homoserine lactone (AHL). This guide will therefore focus on comparing the efficacy of several common and structurally similar AHLs, such as N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL), and N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which are central to quorum sensing in various Gram-negative bacteria.
Gram-negative bacteria utilize N-acyl-homoserine lactones (AHLs) as signaling molecules to coordinate gene expression with population density, a process known as quorum sensing (QS).[1][2][3] The specificity of this communication system relies on the interaction between a specific AHL molecule and its cognate LuxR-type receptor protein. Understanding the comparative efficacy of different AHLs in activating or inhibiting these receptors is crucial for developing novel anti-virulence therapies. This guide provides a comparative analysis of the activity of various AHLs, supported by experimental data and detailed protocols.
Quantitative Comparison of AHL Efficacy
The efficacy of an AHL is typically quantified by its ability to either activate (agonism) or inhibit (antagonism) a specific LuxR-type receptor. This is often measured using bacterial reporter strains that produce a quantifiable signal, such as light or color, in response to receptor activation.
Agonist Activity: The potency of an agonist is commonly expressed as the half-maximal effective concentration (EC50), which is the concentration of the AHL required to elicit 50% of the maximum response. A lower EC50 value indicates a more potent agonist.
Antagonist Activity: The potency of an antagonist is measured by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of the response induced by a fixed concentration of a native AHL agonist. A lower IC50 value signifies a more potent antagonist.
Table 1: Comparative Agonist Activity (EC50) of Native AHLs on LuxR-type Receptors
| AHL Molecule | Receptor (Organism) | EC50 Value | Reference |
| N-(3-Oxohexanoyl)-L-HSL (3-oxo-C6-HSL) | LuxR (Vibrio fischeri) | ~3 µM | [4] |
| N-(3-Oxododecanoyl)-L-HSL (3-oxo-C12-HSL) | LasR (Pseudomonas aeruginosa) | ~1.5 nM | [5] |
| N-(3-Oxododecanoyl)-L-HSL (3-oxo-C12-HSL) | QscR (Pseudomonas aeruginosa) | ~15 nM | [5] |
Table 2: Comparative Antagonist Activity (IC50) of Synthetic AHL Analogs
| Antagonist Molecule | Target Receptor | Challenging Agonist (Concentration) | IC50 Value | Reference |
| 4-Bromo Phenylacetyl-HSL | LasR | 3-oxo-C12-HSL (EC50) | ~116 µM | [6] |
| V-06-018 | LasR | 3-oxo-C12-HSL (150 nM) | ~2.3 µM | [6] |
| 3-Nitro-Phenylacetyl-HSL | LuxR | 3-oxo-C6-HSL (EC50) | Not an antagonist | [4] |
| 4-Iodo-Phenylacetyl-HSL | LuxR | 3-oxo-C6-HSL (EC50) | ~10 µM | [4] |
Note: Phenylacetyl-HSL (PHL) analogs represent a class of synthetic molecules designed to modulate quorum sensing.
Signaling Pathways & Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is essential for understanding the context of the presented data.
Quorum Sensing Signaling Pathway
The diagram below illustrates a canonical AHL-mediated quorum sensing circuit in Gram-negative bacteria.
Caption: A generic N-acyl-homoserine lactone (AHL) quorum sensing circuit.
Experimental Workflow for Efficacy Comparison
The following diagram outlines a typical workflow for assessing the agonist and antagonist activity of test compounds on a specific AHL receptor.
Caption: A typical experimental workflow for AHL agonist and antagonist assays.
Experimental Protocols
The following are generalized protocols for assays commonly used to determine the efficacy of AHL molecules. Specific parameters may vary between laboratories and target systems.
Protocol 1: Bioluminescence Reporter Assay for LuxR (V. fischeri) Modulation
This assay is used to measure the activation (agonism) or inhibition (antagonism) of the LuxR receptor from Vibrio fischeri.
1. Materials:
-
Bacterial reporter strain: E. coli or a V. fischeri mutant (e.g., ΔluxI) carrying a plasmid with the luxR gene and the luxI promoter fused to a bioluminescence reporter gene cassette (luxCDABE).
-
Luria-Bertani (LB) broth, supplemented with appropriate antibiotics.
-
Stock solutions of test compounds (AHLs and potential antagonists) dissolved in a suitable solvent (e.g., DMSO or ethyl acetate).
-
Native AHL agonist: N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).
-
96-well microtiter plates (opaque walls for luminescence).
-
Plate reader capable of measuring luminescence and optical density at 600 nm (OD600).
2. Procedure:
-
Prepare Reporter Culture: Inoculate a single colony of the reporter strain into LB broth with antibiotics and grow overnight at the appropriate temperature (e.g., 30°C for E. coli, room temperature for V. fischeri) with shaking.
-
Subculture: Dilute the overnight culture 1:100 into fresh LB medium and grow to early exponential phase (OD600 ≈ 0.1-0.2).
-
Prepare Assay Plate:
-
For Agonism: Add a fixed volume of the subculture to each well of the 96-well plate. Then, add varying concentrations of the test AHLs to the wells. Include a solvent-only control.
-
For Antagonism: Add a fixed volume of the subculture to each well. Add the native agonist (3-oxo-C6-HSL) to all wells at a concentration that gives approximately 50-80% of the maximal response (its approximate EC50). Then, add varying concentrations of the test antagonist compounds.[4] Include controls with no antagonist.
-
-
Incubation: Incubate the plate at the appropriate temperature for a set period (e.g., 4-6 hours) with shaking.
-
Measurement:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth. None of the test compounds should inhibit growth at the concentrations tested.
-
Measure the luminescence in Relative Light Units (RLU).
-
-
Data Analysis:
-
Normalize the luminescence reading by dividing the RLU by the OD600 value for each well to account for any minor differences in cell density.
-
For agonism, plot the normalized RLU against the log of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
-
For antagonism, calculate the percentage of inhibition relative to the control (agonist only). Plot the percent inhibition against the log of the antagonist concentration to determine the IC50 value.
-
Protocol 2: β-Galactosidase Reporter Assay for LasR (P. aeruginosa) Modulation
This colorimetric assay is used to quantify the activity of the LasR receptor from Pseudomonas aeruginosa.
1. Materials:
-
Bacterial reporter strain: E. coli strain engineered to express LasR and a lasI promoter-lacZ (β-galactosidase) gene fusion.
-
Media, antibiotics, and stock solutions as described in Protocol 1.
-
Native AHL agonist: N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).
-
Lysis buffer (e.g., PopCulture Reagent).
-
β-Galactosidase substrate: o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG).
-
Stop solution (e.g., 1 M sodium carbonate).
-
96-well microtiter plates (clear, flat-bottom).
-
Spectrophotometer (plate reader).
2. Procedure:
-
Culture Preparation and Plating: Follow steps 1-3 from Protocol 1, preparing plates for both agonism and antagonism assays using 3-oxo-C12-HSL as the native agonist for the antagonism plate.[5]
-
Incubation: Incubate the plate as described previously (e.g., 37°C for E. coli).
-
Cell Lysis: After incubation, measure the final OD600 of the cultures. Lyse the cells in each well by adding a small volume of lysis buffer and incubating for 10-15 minutes at room temperature.
-
Enzymatic Reaction:
-
Add the β-galactosidase substrate (ONPG or CPRG) to each well.
-
Incubate the plate at 37°C and monitor the development of color (yellow for ONPG, red for CPRG).
-
-
Stop Reaction: Once sufficient color has developed, stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (420 nm for ONPG, 570 nm for CPRG).
-
Data Analysis:
-
Calculate Miller Units or equivalent relative units of β-galactosidase activity, which normalize for incubation time and cell density (initial OD600).
-
Plot the activity units against the log of the compound concentration to generate dose-response or inhibition curves and calculate EC50 or IC50 values as described in Protocol 1.[5]
-
References
- 1. Comparative analyses of N-acylated homoserine lactones reveal unique structural features that dictate their ability to activate or inhibit quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Impact of quorum sensing signaling molecules in gram-negative bacteria on host cells: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of non-native N-acyl L-homoserine lactone analogs in two Pseudomonas aeruginosa quorum sensing receptors that share a common native ligand yet inversely regulate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling of N-(3-Oxopentanoyl)-L-homoserine lactone for Enhanced Validation Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bacterial communication, N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) stands as a key signaling molecule, orchestrating gene expression in a population-density-dependent manner—a process known as quorum sensing. Accurate quantification of 3-oxo-C5-HSL is paramount for understanding microbial behavior, host-pathogen interactions, and for the development of novel anti-virulence therapies. This guide provides a comprehensive comparison of isotopic labeling of 3-oxo-C5-HSL with alternative validation methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most robust analytical strategy.
The Gold Standard: Isotopic Labeling for Quantitative Accuracy
Isotope dilution mass spectrometry (ID-MS) is widely regarded as the gold standard for quantitative analysis of small molecules, including N-acyl-homoserine lactones (AHLs). This technique involves the use of a stable isotope-labeled version of the analyte, in this case, deuterated 3-oxo-C5-HSL, as an internal standard. The fundamental principle lies in the near-identical chemical and physical properties of the labeled and unlabeled compounds, leading to co-elution during chromatography and similar ionization efficiency in the mass spectrometer. This co-behavior allows the isotopically labeled standard to effectively normalize for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of quantification.
Performance Comparison: Isotopic Labeling vs. Alternative Methods
The use of a deuterated internal standard for 3-oxo-C5-HSL analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior performance compared to other common quantification strategies.
| Feature | Isotopic Labeling (Internal Standard) | External Standard Calibration | Label-Free Quantification (Area Under Curve) |
| Principle | Co-eluting, isotopically distinct analog of the analyte used for normalization. | Calibration curve generated from serial dilutions of a pure standard, analyzed separately from the sample. | Analyte quantification is based on the integrated peak area of the analyte in the sample. |
| Accuracy | High; corrects for matrix effects and sample processing variability.[1][2] | Moderate to Low; susceptible to matrix effects and variations in sample preparation and injection volume.[3][4][5][6] | Low; highly susceptible to ion suppression/enhancement from matrix components. |
| Precision | High (RSD < 5-10%); robust against instrumental fluctuations.[7] | Moderate (RSD 15-30%); sensitive to injection volume inconsistencies.[5] | Low to Moderate; can be affected by chromatographic inconsistencies. |
| Linearity | Excellent (R² > 0.99).[8][9] | Good (R² > 0.99), but the accuracy of sample quantification can be compromised by matrix effects. | Dependent on analyte concentration and matrix complexity. |
| Throughput | High; can be automated for large sample sets. | Moderate; requires separate analysis of calibration standards. | High; no additional labeling steps required. |
| Cost | Higher initial cost for synthesis of the labeled standard. | Lower cost; only requires the unlabeled standard. | Lowest cost; no standards required for relative quantification. |
Experimental Protocols
Synthesis of Deuterated this compound (d-3-oxo-C5-HSL)
This protocol describes a plausible synthetic route for deuterated this compound, adapting established methods for AHL synthesis and deuterium (B1214612) labeling. The labeling is introduced on the acyl chain, which is a common and stable position for deuteration.
Materials:
-
L-Homoserine lactone hydrobromide
-
Deuterated 3-oxopentanoyl chloride (d-3-oxo-C5-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Preparation of Deuterated 3-oxopentanoyl chloride: This can be achieved through various methods, including the deuteration of a suitable precursor like 3-oxopentanoic acid using D₂O under catalytic conditions, followed by conversion to the acid chloride using oxalyl chloride or thionyl chloride.
-
Acylation Reaction:
-
Dissolve L-Homoserine lactone hydrobromide (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (2.5 eq).
-
To this vigorously stirred solution, add a solution of deuterated 3-oxopentanoyl chloride (1.1 eq) in dichloromethane (DCM) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Workup:
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure deuterated this compound.
-
-
Characterization:
-
Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Quantification of 3-oxo-C5-HSL using Isotope Dilution LC-MS/MS
1. Sample Preparation:
-
To 1 mL of bacterial culture supernatant or other biological matrix, add a known concentration of the deuterated 3-oxo-C5-HSL internal standard.
-
Perform liquid-liquid extraction with an equal volume of acidified ethyl acetate (e.g., with 0.1% formic acid).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (upper) phase and repeat the extraction twice.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes is used to elute the AHLs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-oxo-C5-HSL (unlabeled): Monitor the transition of the precursor ion [M+H]⁺ to a characteristic product ion (e.g., the lactone ring fragment at m/z 102.1).
-
d-3-oxo-C5-HSL (labeled): Monitor the transition of the deuterated precursor ion [M+H]⁺ to its corresponding characteristic product ion.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity for each transition.
-
3. Data Analysis:
-
Integrate the peak areas for both the unlabeled (analyte) and labeled (internal standard) MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of a series of known concentrations of the unlabeled standard (spiked with a constant amount of the internal standard) against their corresponding concentrations.
-
Determine the concentration of 3-oxo-C5-HSL in the unknown samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathways and Experimental Workflows
Quorum Sensing Signaling Pathway in Vibrio fischeri (LuxI/LuxR system)
The LuxI/LuxR quorum-sensing system in Vibrio fischeri is a well-characterized model for AHL-mediated gene regulation and is analogous to systems that would utilize 3-oxo-C5-HSL.[1][2][8][10][11] At low cell density, the LuxI synthase produces a basal level of the AHL autoinducer (in this case, 3-oxo-C6-HSL). As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to the LuxR transcriptional regulator. This AHL-LuxR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating their transcription.[1][2][10] This often includes the gene for the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the quorum-sensing response.
Caption: Quorum sensing signaling pathway mediated by 3-oxo-C5-HSL.
Experimental Workflow for Isotopic Dilution Analysis
The workflow for quantifying 3-oxo-C5-HSL using an isotopically labeled internal standard involves a series of sequential steps from sample collection to data interpretation.
Caption: Experimental workflow for 3-oxo-C5-HSL quantification.
Conclusion
For researchers requiring high accuracy and precision in the quantification of this compound, the use of a stable isotope-labeled internal standard coupled with LC-MS/MS is the unequivocally superior method. While the initial investment in synthesizing the labeled standard is higher, the reliability and robustness of the data obtained far outweigh the costs, particularly in complex biological matrices. This guide provides the foundational knowledge and protocols to implement this gold-standard technique, enabling more confident and reproducible findings in the study of bacterial quorum sensing.
References
- 1. jvsmedicscorner.com [jvsmedicscorner.com]
- 2. Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methyl-3-oxopentanoyl chloride | C6H9ClO2 | CID 130120581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-3-oxopentanoyl chloride | C5H7ClO3 | CID 88304805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quorum Sensing in Vibrio fischeri: Analysis of the LuxR DNA Binding Region by Alanine-Scanning Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quorum regulation of luminescence in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vibrio fischeri lux Genes Play an Important Role in Colonization and Development of the Host Light Organ - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(3-Oxopentanoyl)-L-homoserine lactone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for N-(3-Oxopentanoyl)-L-homoserine lactone, a commonly used autoinducer in quorum sensing research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance, proper chemical hygiene and waste management practices are mandatory.
Chemical and Safety Data Overview
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules involved in bacterial quorum sensing.[1] Although a specific Safety Data Sheet (SDS) for this compound was not found, an SDS for the closely related and structurally similar N-(3-Oxooctanoyl)-L-homoserine lactone indicates that it is not a hazardous substance or mixture. This suggests a low-hazard profile for this compound. However, all laboratory chemicals should be handled with care.
The following table summarizes key data for related compounds, which can serve as a reference for handling and disposal.
| Property | Data | Source |
| Hazard Classification | Not a hazardous substance or mixture (for N-(3-Oxooctanoyl)-L-homoserine lactone) | MedChemExpress SDS |
| Form | White to off-white solid | MedChemExpress COA[2] |
| Molecular Formula | C9H13NO4 | MedChemExpress COA[2] |
| Molecular Weight | 199.20 g/mol | MedChemExpress COA[2] |
| Solubility (for N-3-oxo-octanoyl-L-Homoserine lactone) | DMF: 30 mg/mL, DMSO: 30 mg/mL | Cayman Chemical[3] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress COA[2] |
Step-by-Step Disposal Procedures
The overriding principle for laboratory waste is to have a disposal plan before beginning any experiment. The following procedures are based on general guidelines for the disposal of non-hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling the compound and its waste.
2. Waste Segregation:
-
Solid Waste: Collect unused or waste this compound powder in a designated, clearly labeled waste container for non-hazardous solid chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO or DMF) should be collected in a designated container for non-hazardous liquid chemical waste. Do not mix with incompatible wastes.
-
Contaminated Materials: Items such as pipette tips, gloves, and weighing paper that are contaminated with the compound should be disposed of in the solid chemical waste container.
3. Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound". If in solution, also indicate the solvent and approximate concentration.
4. Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Keep containers closed except when adding waste.
5. Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
-
Do not dispose of this compound, either in solid form or in solution, down the drain or in the regular trash unless explicitly approved by your institution's EHS.
Experimental Protocol: In Vitro Quorum Sensing Assay
To provide context for waste generation, a typical experimental protocol involving this compound is detailed below. This protocol is a generalized example of a cell-free assay for detecting AHL activity.
Objective: To measure the activity of this compound using a cell-free lysate from a biosensor bacterial strain.
Materials:
-
This compound
-
AHL biosensor bacterium (e.g., Agrobacterium tumefaciens NTL4)
-
Lysis buffer
-
Chromogenic or luminescent substrate (e.g., X-Gal or Beta-Glo)
-
Microplate reader
Methodology:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Waste Generated: Contaminated weighing paper, pipette tips. Dispose of in the solid chemical waste container.
-
-
Preparation of Cell-Free Lysate:
-
Culture the AHL biosensor bacterium to the desired cell density.
-
Harvest and lyse the cells to prepare a cell-free extract containing the necessary components for the bioassay.
-
-
Assay Setup:
-
In a 96-well plate, prepare serial dilutions of the this compound stock solution in the appropriate buffer.
-
Add the cell-free lysate to each well.
-
Add the substrate to each well to initiate the reaction.
-
Waste Generated: Multiple contaminated pipette tips, 96-well plate. Dispose of in the solid chemical waste container. The remaining diluted solutions should be collected as non-hazardous liquid waste.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the required time (typically 1-3 hours).
-
Measure the signal (colorimetric or luminescent) using a microplate reader.
-
-
Post-Experiment Cleanup:
-
Collect all liquid waste from the assay into a designated non-hazardous liquid waste container.
-
Dispose of the 96-well plate and other contaminated consumables in the solid chemical waste container.
-
Decontaminate work surfaces.
-
Disposal Workflow and Signaling Pathway Diagrams
To visualize the decision-making process for disposal and the compound's mechanism of action, the following diagrams are provided.
Caption: Disposal workflow for this compound.
Caption: Simplified quorum sensing signaling pathway.
References
Essential Safety and Operational Guide for N-(3-Oxopentanoyl)-L-homoserine lactone
This guide provides immediate safety, handling, and disposal protocols for N-(3-Oxopentanoyl)-L-homoserine lactone, tailored for researchers, scientists, and professionals in drug development.
I. Product Identification and Properties
| Property | Data |
| Chemical Name | This compound |
| Synonyms | HSL |
| CAS Number | 148433-21-0 |
| Molecular Formula | C₉H₁₃NO₄ |
| Molecular Weight | 199.20 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | 98.07% |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) |
| In solvent: -80°C (6 months), -20°C (1 month) |
II. Hazard Identification and Personal Protective Equipment (PPE)
This compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety practices should always be observed to minimize exposure.
Recommended Personal Protective Equipment:
| PPE | Specification |
| Eye Protection | ANSI-compliant safety glasses with side shields are required. For tasks with a potential for splashing, chemical splash goggles should be worn. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn when handling the substance. Inspect gloves for any tears or punctures before use and dispose of them properly after handling. |
| Body Protection | A standard laboratory coat, long pants, and closed-toe shoes must be worn to prevent skin contact. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. If dust or aerosols may be generated, a fume hood should be used. |
III. Handling and Operational Procedures
A. Engineering Controls:
-
Work in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, use a certified chemical fume hood.
B. Standard Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) and this guide thoroughly.
-
Weighing: Conduct weighing of the powdered substance in a fume hood or a designated area with minimal air currents to prevent dispersal.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Practices:
-
Avoid inhalation of dust and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Keep containers tightly closed when not in use.
-
C. Storage:
-
Store the compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Follow the specific temperature guidelines provided in the table above for long-term and short-term storage of both the powder and solutions.
IV. Disposal Plan
As a non-hazardous substance, disposal of this compound is less stringent than for hazardous materials. However, institutional and local regulations must always be followed.
A. Unused Product and Chemical Waste:
-
Solid Waste:
-
Collect solid waste in a clearly labeled, sealed container.
-
Dispose of as non-hazardous solid chemical waste, in accordance with your institution's guidelines. This may involve placing it directly into a designated dumpster for laboratory waste.
-
-
Liquid Waste (Solutions):
-
Aqueous solutions of non-hazardous materials may be permissible for drain disposal in some localities, but always verify with your institution's Environmental Health and Safety (EHS) department first.
-
If drain disposal is not permitted, collect liquid waste in a sealed, labeled container for chemical waste pickup.
-
B. Empty Containers:
-
Triple rinse empty containers with a suitable solvent (e.g., water or an appropriate organic solvent).
-
The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, deface the original label and dispose of the container in the regular trash or recycling, as per institutional policy.
V. Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide respiratory support and seek medical attention. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention. |
| Spill | For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container for disposal. Clean the spill area with soap and water. |
Diagrams
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
